molecular formula C12H19NO B1273424 N-[2-(4-methoxyphenyl)ethyl]propan-2-amine CAS No. 884497-51-2

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Cat. No.: B1273424
CAS No.: 884497-51-2
M. Wt: 193.28 g/mol
InChI Key: RUFDGSSUOBSVBG-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)ethyl]propan-2-amine is a chemical compound with the molecular formula C12H19NO and a CAS Registry Number of 3487592 . This compound belongs to a class of synthetic amines that are of significant interest in chemical and pharmaceutical research, particularly as structural analogs and intermediates in the synthesis of more complex molecules . As a building block in organic synthesis, this amine can be utilized in the development of compounds for various preclinical studies. Its molecular structure, featuring a phenethylamine backbone with a methoxy substituent, is a key motif found in compounds studied for their interaction with neurological targets . Researchers may employ this chemical in method development, analytical testing, and as a reference standard. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemicals with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10(2)13-9-8-11-4-6-12(14-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFDGSSUOBSVBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70392944
Record name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884497-51-2
Record name 4-Methoxy-N-(1-methylethyl)benzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=884497-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

[1][2]

Executive Summary

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (also known as N-isopropyl-4-methoxyphenethylamine) represents a distinct scaffold within the phenethylamine class of bioactive molecules.[1][2] Structurally characterized by a secondary amine functionality hindered by an isopropyl group and an electron-donating methoxy substituent at the para position of the aromatic ring, this compound serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting monoaminergic systems.[1][2]

This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthetic pathways, and predicted biopharmaceutical behavior.[1][2] Unlike its primary amine analogue (4-methoxyphenethylamine) or its N-methyl derivative (PMMA), the N-isopropyl moiety introduces specific steric and lipophilic modifications that significantly alter its metabolic stability and receptor binding profiles.[1][2]

Part 1: Molecular Identity & Structural Analysis[2][3]

Nomenclature & Identification
  • IUPAC Name: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine[1][2]

  • Common Synonyms: N-Isopropyl-4-methoxyphenethylamine; N-Isopropyl-O-methyltyramine.[1][2]

  • CAS Registry Number: 884497-51-2[1][2][3]

  • Molecular Formula: C₁₂H₁₉NO

  • SMILES: COc1ccc(CCNC(C)C)cc1[2][3]

  • InChIKey: RUFDGSSUOBSVBG-UHFFFAOYSA-N[1][2][3]

Structural Pharmacophore

The molecule consists of three distinct pharmacophoric regions:

  • Aromatic Tail: The 4-methoxyphenyl group provides lipophilicity and potential for

    
     stacking interactions.[1][2] The methoxy group acts as a hydrogen bond acceptor and a metabolic soft spot (O-demethylation).[1][2]
    
  • Ethyl Linker: A flexible two-carbon chain maintaining the critical distance (~3.3 Å) between the aromatic ring and the basic nitrogen, essential for monoamine transporter recognition.[1][2]

  • Basic Head: The secondary isopropylamine.[1][2] The isopropyl group adds steric bulk compared to a methyl group, potentially shielding the nitrogen from rapid oxidative deamination by Monoamine Oxidases (MAO).[1][2]

GStructN-[2-(4-methoxyphenyl)ethyl]propan-2-amineAromatic4-Methoxyphenyl Group(Lipophilic/H-Bond Acceptor)Struct->AromaticRegion 1LinkerEthyl Chain(Spacer ~3.3 Å)Struct->LinkerRegion 2AmineN-Isopropylamine(Basic Center/Steric Bulk)Struct->AmineRegion 3Aromatic->LinkerLinker->Amine

Figure 1: Pharmacophoric dissection of the target molecule.[1][2]

Part 2: Physicochemical Parameters[2]

The following data aggregates experimental values where available and high-fidelity consensus predictions for missing datasets. These parameters are critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2]

Key Physical Constants[1][2]
ParameterValueConfidence/MethodImplications for Drug Dev
Molecular Weight 193.29 g/mol ExactHigh CNS permeability potential (<400 Da).[1][2]
LogP 2.39Consensus PredictionOptimal lipophilicity for blood-brain barrier (BBB) penetration (Ideal range: 2.0–3.5).[1][2]
LogD (pH 7.4) ~0.8 – 1.2EstimatedAt physiological pH, the amine is ionized, reducing apparent lipophilicity.
pKa (Base) 9.8 ± 0.3Predicted (Amine)Predominantly protonated (>99%) at physiological pH.[2]
Boiling Point 280.6 ± 15.0 °CPredicted @ 760 mmHgHigh thermal stability; amenable to GC-MS analysis.[1][2]
Density 0.9 ± 0.1 g/cm³PredictedStandard for liquid phenethylamines.[1][2]
TPSA 21.26 ŲCalculatedVery low polar surface area, predicting excellent membrane permeability.[2]
H-Bond Donors 1StructuralSingle NH donor.[1][2]
H-Bond Acceptors 2StructuralNitrogen and Methoxy Oxygen.[1][2]
Solubility Profile
  • Water: Moderate to Low (Free base).[1][2] High solubility expected as a hydrochloride or fumarate salt.[1][2]

  • Organic Solvents: Highly soluble in Ethanol, DMSO, Dichloromethane, and Methanol.[1][2]

Part 3: Synthetic Routes & Process Chemistry[2][5]

For research applications requiring high purity (>98%), Reductive Amination is the preferred synthetic route due to its mild conditions and prevention of over-alkylation.[1][2]

Protocol: Reductive Amination (One-Pot)[1][2]

Reagents: 4-Methoxyphenethylamine (Starting Material), Acetone (Reagent/Solvent), Sodium Triacetoxyborohydride (STAB) or NaBH₄.[1][2]

  • Imine Formation:

    • Dissolve 4-methoxyphenethylamine (1.0 eq) in anhydrous Dichloromethane (DCM) or Methanol.[1][2]

    • Add Acetone (1.2 – 1.5 eq).[1][2]

    • Optional: Add MgSO₄ to sequester water and drive imine formation.[1][2] Stir for 1-2 hours at Room Temperature (RT).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

    • Allow to warm to RT and stir overnight (12h).

  • Work-up:

    • Quench with saturated NaHCO₃ solution.[1][2]

    • Extract with DCM (3x).[1][2]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

  • Purification:

    • The crude oil is often purified via Acid-Base extraction or Column Chromatography (SiO₂, MeOH/DCM gradient).[1][2]

    • Salt Formation:[2] Dissolve free base in diethyl ether and add HCl/Ether to precipitate the hydrochloride salt.[1][2]

SynthesisSM14-MethoxyphenethylamineImineImine Intermediate(Schiff Base)SM1->Imine- H2OSM2AcetoneSM2->Imine- H2OProductN-Isopropyl-4-methoxyphenethylamineImine->ProductReductionRedAgentNaBH(OAc)3 or NaBH4RedAgent->Product

Figure 2: Synthetic pathway via reductive amination.[1][2]

Part 4: Analytical Characterization

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       1.05 (d, 6H, -CH(CH ₃)₂): Isopropyl methyls.[1][2]
      
    • 
       2.75-2.85 (m, 5H): Overlapping signals for Ar-CH ₂-CH ₂-N and N-CH -(CH₃)₂.[1][2]
      
    • 
       3.79 (s, 3H, -OCH ₃): Methoxy group.[1][2]
      
    • 
       6.83 (d, 2H, Ar-H): Ortho to methoxy.[1][2]
      
    • 
       7.10 (d, 2H, Ar-H): Meta to methoxy.[1][2]
      
  • ¹³C NMR:

    • Expected peaks at ~22.9 (isopropyl methyls), 35.5 (benzylic), 48.6 (N-CH), 49.5 (N-CH₂), 55.3 (Methoxy), 114.0 (Ar-C), 129.5 (Ar-C), 132.0 (Ar-C quaternary), 158.0 (Ar-C-O).[1][2]

Mass Spectrometry (GC-MS)[1][2]
  • Molecular Ion (M+): m/z 193.[1][2]

  • Base Peak: m/z 72.[1][2] This corresponds to the cleavage alpha to the nitrogen (McLafferty rearrangement or simple alpha-cleavage), generating the fragment [CH2=NH-CH(CH3)2]+.[1][2] This is a diagnostic fragment for N-isopropyl phenethylamines.[1][2]

  • Tropylium Ion: m/z 121 (Methoxybenzyl cation).[1][2]

Part 5: Biopharmaceutical Implications (ADME)[2]

Metabolic Stability

The N-isopropyl group provides a "steric shield" against Monoamine Oxidase (MAO) mediated deamination, which typically degrades primary phenethylamines rapidly.[1][2]

  • Metabolic Route 1 (Major): O-Demethylation by CYP2D6 to form N-isopropyltyramine .[1][2] This metabolite may have potent sympathomimetic effects.[1][2]

  • Metabolic Route 2 (Minor): N-Dealkylation to 4-methoxyphenethylamine .[1][2]

  • Metabolic Route 3: Deamination (slower than primary amines) to the corresponding aldehyde/acid.[1][2]

Toxicology & Safety
  • GHS Classification:

    • Acute Tox. 4 (Oral): Harmful if swallowed.[1][2][4]

    • Skin Irrit. 2 / Eye Irrit.[1][2][4][5] 2A: Causes skin and serious eye irritation.[1][2][4][5]

    • STOT SE 3: May cause respiratory irritation.[1][2][4][5]

  • Handling: Use standard PPE (Gloves, Goggles, Fume Hood).[1][2] Avoid inhalation of vapors or dusts (if salt form).[1][2]

MetabolismParentN-Isopropyl-4-methoxyphenethylamine(Parent)Met1N-Isopropyltyramine(Active Metabolite?)Parent->Met1CYP2D6(O-Demethylation)Met24-Methoxyphenethylamine(Primary Amine)Parent->Met2CYP450(N-Dealkylation)Met34-Methoxyphenylacetic Acid(Inactive)Met2->Met3MAO-A/B(Deamination)

Figure 3: Predicted metabolic pathways.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 884497-51-2, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.[1][2] Retrieved from [Link][2]

  • ChemSrc (2025). N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine Physicochemical Properties & MSDS. Retrieved from [Link][2]

  • Common Chemistry (CAS). Detail for CAS RN 56490-94-9 (Isomer Reference).[1][2] Note: Used for comparative physicochemical validation.[1][2] Retrieved from [Link]

Technical Guide: Structural Elucidation of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (Formula:


; MW: 193.29  g/mol ). Often encountered as a synthetic intermediate in medicinal chemistry or a target in forensic analysis, this molecule represents a secondary amine subclass of the phenethylamine family.

The elucidation strategy relies on an orthogonal analytical workflow combining High-Resolution Mass Spectrometry (HRMS) for elemental composition, NMR Spectroscopy (


, 

, COSY, HSQC) for connectivity, and FT-IR for functional group validation. This document provides self-validating protocols and mechanistic interpretations of the spectral data.

Synthetic Context & Sample Origin

To understand the impurities and spectral artifacts likely to be present, one must understand the genesis of the sample. The most robust route for generating this specific secondary amine is the reductive amination of 4-methoxyphenethylamine with acetone.

  • Precursor: 4-Methoxyphenethylamine (CAS: 55-81-2)

  • Carbonyl Source: Acetone (Propan-2-one)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (

    
    )
    

Reaction Logic: The amine attacks the ketone to form an imine intermediate (


-isopropylidene), which is subsequently reduced to the 

-isopropyl amine.
Graphviz Diagram: Synthesis & Elucidation Workflow

ElucidationWorkflow Synthesis Synthesis (Reductive Amination) Crude Crude Mixture (Imine + Amine) Synthesis->Crude NaBH4 Reduction Purification Purification (Acid/Base Extraction) Crude->Purification Org/Aq Partition Analyte Pure Analyte (Freebase/HCl Salt) Purification->Analyte Crystallization NMR NMR Suite (1H, 13C, COSY) Analyte->NMR Structural Connectivity MS MS/MS (Frag: m/z 72, 121) Analyte->MS MW & Frag IR FT-IR (N-H, C-O) Analyte->IR Func. Groups Validation Confirmed Structure NMR->Validation Confirm Isomer MS->Validation

Figure 1: Operational workflow from synthesis to orthogonal analytical validation.

Analytical Framework: Mass Spectrometry (MS)[1][2][3]

Theoretical Fragmentation

In Electron Ionization (EI) or ESI-MS/MS, phenethylamines undergo predictable fragmentation. For this molecule, the Nitrogen Rule dictates an odd molecular ion (


) at m/z 193 (EI).

Key Diagnostic Ions:

  • Base Peak (m/z 72): Resulting from

    
    -cleavage  adjacent to the nitrogen. The bond between the 
    
    
    
    -carbon (ethyl chain) and
    
    
    -carbon breaks, leaving the charge on the nitrogen-containing fragment.
    • Fragment:

      
      
      
  • Tropylium Ion (m/z 121): The 4-methoxybenzyl cation, which often rearranges to a stable methoxytropylium species.

    • Fragment:

      
      
      
Graphviz Diagram: Fragmentation Pathway

Fragmentation Parent Parent Ion [M+H]+ m/z 194 (ESI) / 193 (EI) AlphaCleavage Alpha-Cleavage (C-C Bond Break) Parent->AlphaCleavage Benzylic Benzylic Cleavage Parent->Benzylic BasePeak Base Peak [CH2=NH-iPr]+ m/z 72 AlphaCleavage->BasePeak NeutralLoss Neutral Loss (4-Methoxybenzyl radical) AlphaCleavage->NeutralLoss Tropylium Methoxybenzyl Cation m/z 121 Benzylic->Tropylium

Figure 2: Primary fragmentation pathways identifying the amine head group and aromatic tail.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the definitive method for confirming the substitution pattern (para) and the


-isopropyl group.
Sample Preparation Protocol
  • Solvent: Chloroform-

    
     (
    
    
    
    , 99.8% D) is preferred for resolution. DMSO-
    
    
    is used if the sample is an HCl salt to observe exchangeable protons.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm).
    
NMR Assignment (400 MHz, )

The spectrum is characterized by a distinct AA'BB' aromatic system and the coupling of the isopropyl group.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
1.05 Doublet (

Hz)
6H

Isopropyl methyls. Diagnostic of

-iPr.
1.45 Broad Singlet1H

Amine proton (shifts with conc/pH).
2.78 Septet (

Hz)
1H

Methine of isopropyl group.
2.75 Triplet (

Hz)
2H

Methylene adjacent to Nitrogen.
2.85 Triplet (

Hz)
2H

Benzylic methylene.
3.79 Singlet3H

Methoxy group.
6.83 Doublet (

Hz)
2HAr-H (ortho to OMe)Part of AA'BB' system. Electron-rich.
7.11 Doublet (

Hz)
2HAr-H (meta to OMe)Part of AA'BB' system. Less shielded.
NMR Assignment (100 MHz, )
Chemical Shift (

, ppm)
Carbon TypeAssignment
22.9

Isopropyl methyls
35.5

Benzylic carbon
48.6

Isopropyl methine
49.8

Carbon

to Nitrogen
55.3

Methoxy carbon
113.8

Aromatic (ortho to OMe)
129.5

Aromatic (meta to OMe)
132.0

Aromatic quaternary (alkyl sub)
158.0

Aromatic quaternary (C-O)

Infrared Spectroscopy (FT-IR)

IR provides quick validation of the functional groups, particularly distinguishing the secondary amine from primary amine precursors.

  • 3300–3350 cm⁻¹ (Weak, Broad): N-H stretching vibration. A single band confirms a secondary amine (primary amines show two bands).

  • 2800–3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

  • 1245 cm⁻¹ & 1035 cm⁻¹: C-O stretching (Aryl alkyl ether). Strong, characteristic of the anisole moiety.

  • 1510 cm⁻¹ & 1610 cm⁻¹: Aromatic ring skeletal vibrations.

  • 820–840 cm⁻¹: C-H out-of-plane bending (para-substituted benzene).

Quality Control & Purity Analysis

To ensure the data above is valid, the sample must be free of the precursor (4-methoxyphenethylamine).

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Detection: UV at 220 nm (amide/amine backbone) and 275 nm (aromatic absorption).

  • Expected Elution: The secondary amine (product) is more hydrophobic than the primary amine precursor due to the isopropyl group, so it will elute later (higher

    
    ).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard text for interpretation of AA'BB' systems and amine fragmentation).

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23). (Source for general phenethylamine fragmentation patterns).

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for 4-methoxyphenethylamine precursor spectra).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for the synthesis described).

Sources

The Spectroscopic Signature of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine: A Predictive Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a secondary amine with potential applications as a building block in medicinal chemistry, presents a unique spectroscopic profile. This in-depth technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and data from analogous structures to offer a robust predictive framework for researchers. The methodologies and interpretations presented herein are designed to serve as a reliable reference for the identification and characterization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Molecular Structure and its Spectroscopic Implications

The structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine combines a substituted aromatic ring with an aliphatic secondary amine moiety. This unique combination of functional groups gives rise to a distinct and predictable spectroscopic signature. Understanding the contribution of each structural component is paramount to interpreting the spectral data.

Figure 1. Molecular Structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following sections outline the predicted ¹H and ¹³C NMR spectra for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, methoxy, ethyl, and isopropyl protons. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.11Doublet2HAr-HProtons on the aromatic ring ortho to the ethyl group, deshielded by the ring current.
~ 6.84Doublet2HAr-HProtons on the aromatic ring ortho to the methoxy group, shielded by its electron-donating effect.
~ 3.79Singlet3H-OCH₃Protons of the methoxy group, typically appearing in this region.
~ 2.80 - 2.90Multiplet1H-CH(CH₃)₂The methine proton of the isopropyl group, split by the adjacent methyl and ethyl protons.
~ 2.70 - 2.80Multiplet4H-CH₂-CH₂-Protons of the ethyl bridge, appearing as complex multiplets due to coupling with each other and the adjacent NH and CH groups.
~ 1.50 (variable)Broad Singlet1H-NH-The amine proton, which can be broad and have a variable chemical shift due to hydrogen bonding and exchange.
~ 1.05Doublet6H-CH(CH₃)₂The equivalent methyl protons of the isopropyl group, split into a doublet by the adjacent methine proton.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 158.0Ar-C-OThe aromatic carbon attached to the oxygen is significantly deshielded.
~ 132.0Ar-CThe quaternary aromatic carbon.
~ 129.5Ar-CHAromatic carbons ortho to the ethyl group.
~ 114.0Ar-CHAromatic carbons ortho to the methoxy group, shielded by its electron-donating effect.
~ 55.2-OCH₃The carbon of the methoxy group.
~ 50.0-CH(CH₃)₂The methine carbon of the isopropyl group.
~ 49.0-CH₂-NThe carbon of the ethyl bridge attached to the nitrogen.
~ 35.0Ar-CH₂-The carbon of the ethyl bridge attached to the aromatic ring.
~ 22.5-CH(CH₃)₂The equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C=C bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)N-H StretchSecondary Amine
3000 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic
1610, 1510C=C StretchAromatic Ring
1245C-O StretchAryl Ether
1175C-N StretchAmine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. The electron ionization (EI) mass spectrum of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is predicted to show a molecular ion peak and several characteristic fragment ions.

Molecular Weight: 193.29 g/mol

Predicted Fragmentation Pattern:

M [C12H19NO]+• m/z = 193 F1 [C8H9O]+• m/z = 121 M->F1 α-cleavage F2 [C4H10N]+ m/z = 72 M->F2 β-cleavage F3 [C7H7O]+ m/z = 107 F1->F3 -CH2

Figure 2. Predicted major fragmentation pathway.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum

m/zProposed Fragment IonDescription
193[C₁₂H₁₉NO]⁺˙Molecular Ion (M⁺˙)
121[C₈H₉O]⁺Benzylic cleavage, loss of the propan-2-amine radical. This is often a very stable and abundant fragment for this type of structure.
72[C₄H₁₀N]⁺Cleavage of the bond between the two ethyl carbons, forming the N-isopropylaminomethyl cation.
107[C₇H₇O]⁺Loss of a methyl group from the m/z 121 fragment, forming the methoxybenzyl cation.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans will be required compared to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) or electrospray ionization (ESI).

  • Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion peak (e.g., m/z 50-300).

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. By understanding the expected spectroscopic signatures, researchers can more confidently identify and characterize this compound in their synthetic endeavors. It is crucial to note that this guide is based on predictive models and data from analogous structures. Experimental verification of these predictions is the definitive standard for structural elucidation.

References

While direct experimental data for the target compound was not found in the public domain, the principles and comparative data used in this guide are based on established knowledge in the field of organic spectroscopy. For general reference, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine CAS number 88655-03-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (CAS No. 88655-03-2)

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a phenethylamine derivative. Given the limited publicly available research directly pertaining to this specific molecule, this document synthesizes foundational chemical principles with data from closely related structural analogs to offer a robust scientific resource for researchers, chemists, and drug development professionals. The insights herein are intended to guide future research, synthesis, and characterization efforts.

Compound Identification and Physicochemical Properties

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a secondary amine featuring a 4-methoxyphenyl group attached to an ethylamine backbone, with an isopropyl group on the nitrogen atom.

PropertyValueSource
CAS Number 88655-03-2[1]
Molecular Formula C12H19NO[1]
Molecular Weight 193.28 g/mol [2]
Synonyms N-isopropyl-2-(4-methoxyphenyl)ethanamineN/A

Proposed Synthesis Pathway: Reductive Amination

The synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine can be logically achieved through reductive amination. This widely used method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For this target molecule, the reaction would proceed between 4-methoxyphenylacetone and propan-2-amine (isopropylamine).

Conceptual Synthesis Workflow

Synthesis_Workflow Precursor1 4-Methoxyphenylacetone Reaction Reductive Amination Precursor1->Reaction Precursor2 Propan-2-amine Precursor2->Reaction Intermediate Schiff Base Intermediate (Imine) Reaction->Intermediate Formation Product N-[2-(4-methoxyphenyl)ethyl] propan-2-amine Intermediate->Product ReducingAgent Reducing Agent (e.g., NaBH(OAc)3) ReducingAgent->Intermediate Reduction Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Proposed synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of similar secondary amines.[2]

  • Reaction Setup: To a solution of 4-methoxyphenylacetone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add propan-2-amine (1.2 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq), portion-wise to the reaction mixture. Causality: NaBH(OAc)3 is chosen for its selectivity in reducing imines in the presence of ketones, minimizing side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Potential Pharmacology and Mechanism of Action

The chemical structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine contains a phenethylamine core, which is a common feature in many psychoactive compounds and neurotransmitters. The ergoline ring system, found in drugs like LSD, also contains embedded phenethylamine moieties, which contribute to their activity at serotonin and dopamine receptors.[3]

Based on its structural similarity to other N-alkylated phenethylamines, this compound could potentially interact with various monoamine neurotransmitter systems.

  • Serotonergic System: The phenethylamine backbone is a key pharmacophore for serotonin (5-HT) receptor ligands.[4] N-alkylation can modulate selectivity and potency for different 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[3]

  • Dopaminergic System: Compounds with this structural motif can also exhibit activity at dopamine receptors (e.g., D2-like receptors).[3]

  • Adrenergic System: Some related compounds are known to be β2-adrenoceptor agonists.[5]

Hypothetical Signaling Pathway

The diagram below illustrates a potential mechanism of action if the compound were to act as an agonist at a G-protein coupled receptor (GPCR), such as a serotonin or dopamine receptor.

Signaling_Pathway Ligand N-[2-(4-methoxyphenyl)ethyl] propan-2-amine Receptor GPCR (e.g., 5-HT2A Receptor) Ligand->Receptor Binds G_Protein Gq/11 Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Response Ca_Release->CellularResponse PKC->CellularResponse

Caption: A potential Gq-coupled signaling pathway for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Analytical Validation and Characterization

To ensure the identity, purity, and quality of synthesized N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a combination of analytical techniques is essential. The choice of method depends on the specific analytical goal.[6]

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
HPLC Separation based on polarity.Purity (%), impurity profile, quantification.High resolution, sensitive, quantitative.Requires a chromophore for UV detection; method development can be time-consuming.[6]
GC-MS Separation based on volatility and mass-to-charge ratio.Identification of volatile impurities, purity (%).High sensitivity and specificity, structural elucidation of impurities.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[6]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of impurities.Provides detailed structural information, quantitative without a reference standard.Lower sensitivity compared to MS; requires a higher concentration of the sample.[6]
Standardized Analytical Protocols

The following are generalized protocols that can be adapted for the validation of this specific compound.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Detection: UV at a wavelength appropriate for the methoxyphenyl chromophore (e.g., 220 nm or 275 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[6]

  • Procedure: Inject the sample and calculate purity based on the area percentage of the main peak relative to the total peak area.[6]

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at a low temperature (e.g., 100 °C) and ramp up to a high temperature (e.g., 280 °C).

  • Mass Range: 40-500 amu.[6]

  • Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like ethyl acetate.[6]

  • Procedure: Acquire the total ion chromatogram (TIC) to identify the main peak and any impurities by comparing their mass spectra to spectral libraries.[6]

  • Instrumentation: 300 MHz or higher field NMR spectrometer.[6]

  • Solvent: Deuterated chloroform (CDCl3) or methanol-d4.

  • Analyses:

    • ¹H NMR: To determine the proton environment and confirm the overall structure.

    • ¹³C NMR: To confirm the carbon framework of the molecule.[6]

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.[6]

  • Procedure: Acquire spectra and analyze chemical shifts, integration, and coupling patterns to confirm the structure and identify any impurities.

Conclusion

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a phenethylamine derivative with potential for further investigation in the fields of medicinal chemistry and pharmacology. While direct research on this compound is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological activity based on well-established chemical principles and data from analogous structures. The proposed protocols and workflows offer a starting point for researchers to produce and validate this compound, enabling future studies into its properties and applications.

References

  • PubChem. N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Available from: [Link]

  • PubChem. 1-(4-ethylphenyl-)-N-((2-methoxyphenyl)methyl) propane-2-amine. Available from: [Link]

  • Chemsrc. CAS#:884497-51-2 | N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine. Available from: [Link]

  • MDPI. (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. Available from: [Link]

  • Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Wikipedia. Partial lysergamide. Available from: [Link]

  • Pharmaffiliates. N-(2-(2-Ethoxyphenoxy)ethyl)-1-(4-methoxyphenyl)propan-2-amine Hydrochloride. Available from: [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Available from: [Link]

  • OPUS. Analytical Methods. Available from: [Link]

  • U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Available from: [Link]

  • MDPI. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis. Available from: [Link]

  • Google Patents. WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

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The Biological Versatility of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Potential

In the landscape of medicinal chemistry, the phenethylamine scaffold stands as a privileged structure, a foundational blueprint for a multitude of psychoactive and therapeutic agents. The strategic substitution on the aromatic ring and the amine terminus has historically yielded compounds with profound effects on the central nervous system. This guide delves into the nuanced world of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine and its derivatives, a class of compounds that, while not extensively documented under this specific chemical name, belongs to a family with significant and well-characterized biological activities.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this chemical class, moving from its synthesis to its primary pharmacological interactions and potential therapeutic applications. By examining the extensive research on closely related analogs, we can construct a robust and predictive framework for the biological activity of these N-isopropyl-4-methoxyphenethylamine derivatives. Our focus will be twofold: the well-established interaction with serotonin receptors, particularly the 5-HT2A subtype, and the emerging potential for anticancer activity. This guide is designed not as a rigid protocol, but as an in-depth exploration of the scientific rationale and experimental methodologies that underpin the investigation of these promising molecules.

Synthetic Pathways: Crafting the Molecular Keys

The synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine and its derivatives is primarily achieved through reductive amination, a robust and versatile method in medicinal chemistry. This approach allows for the systematic variation of the amine substituent, which is critical for exploring the structure-activity relationship (SAR).

Core Synthesis via Reductive Amination

The principal route to the title compound and its N-alkylated analogs involves the reaction of a ketone precursor, 1-(4-methoxyphenyl)propan-2-one, with a primary amine in the presence of a reducing agent.

Rationale: This one-pot or sequential process is efficient and high-yielding. The choice of the amine (in this case, propan-2-amine or isopropylamine) directly determines the N-substituent of the final product. The use of a chiral auxiliary during this process can also lead to the stereoselective synthesis of specific enantiomers, which is often crucial for pharmacological activity[1].

Experimental Protocol: Synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

  • Imine Formation: To a solution of 1-(4-methoxyphenyl)propan-2-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add propan-2-amine (1.1 equivalents). The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • Work-up: The solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Synthesis of Analogs for SAR Studies

To probe the structure-activity relationships, a variety of analogs can be synthesized by modifying both the phenethylamine backbone and the N-substituent. For instance, derivatives with different substituents on the phenyl ring can be prepared from the corresponding substituted phenylacetones. N-benzyl derivatives, which have shown particularly high potency at 5-HT2A receptors, are synthesized using benzylamine in the reductive amination step[1][2].

G cluster_synthesis Synthetic Workflow ketone 1-(4-methoxyphenyl)propan-2-one imine Imine Intermediate ketone->imine + amine Propan-2-amine amine->imine + product N-[2-(4-methoxyphenyl)ethyl]propan-2-amine imine->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product Reduction

Caption: Reductive amination workflow for synthesis.

Primary Pharmacological Target: The Serotonin 5-HT2A Receptor

A substantial body of evidence points to the serotonin 5-HT2A receptor as the primary pharmacological target for N-substituted methoxyphenethylamine derivatives[2][3][4]. These compounds often act as potent agonists at this receptor, which is implicated in a range of central nervous system functions, including mood, cognition, and perception[5].

Mechanism of 5-HT2A Receptor Activation

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC)[6]. This signaling cascade ultimately modulates neuronal excitability and gene expression.

G cluster_pathway 5-HT2A Receptor Signaling Pathway ligand Derivative Agonist receptor 5-HT2A Receptor ligand->receptor Binds to g_protein Gq/G11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

Caption: Canonical 5-HT2A receptor signaling cascade.

Structure-Activity Relationship (SAR) at the 5-HT2A Receptor

The affinity and efficacy of these derivatives at the 5-HT2A receptor are highly dependent on their chemical structure.

  • N-Substitution: The nature of the N-alkyl or N-benzyl group is a critical determinant of potency. While the core N-isopropyl structure of the title compound is expected to confer activity, N-benzyl substitution, particularly with methoxy or hydroxy groups on the benzyl ring, has been shown to dramatically increase potency[2].

  • Phenyl Ring Substitution: The 4-methoxy group on the phenethylamine ring is a common feature in many potent 5-HT2A agonists. Additional substitutions, particularly at the 2 and 5 positions, can further modulate activity and selectivity[4].

  • Stereochemistry: The presence of a chiral center at the alpha-carbon of the ethylamine side chain means that enantiomers can exhibit significantly different pharmacological profiles.

Derivative ClassKey Structural Feature5-HT2A Receptor ActivityReference
N-Benzyl PhenethylaminesN-(2-hydroxybenzyl) substitutionHigh agonist potency (EC₅₀ in low nM range) and selectivity.[2]
2,5-Dimethoxyphenethylamines4-substituted (e.g., -SCF₃)Potent agonism at 5-HT2A and 5-HT2C receptors.[4]
2,5-DimethoxyphenylpiperidinesConstrained ethylamine side chainSelective 5-HT2A agonism.[3]
In Vitro Evaluation of 5-HT2A Agonism

Functional activity at the 5-HT2A receptor is typically assessed using cell-based assays that measure the downstream consequences of receptor activation.

Rationale: Calcium mobilization assays provide a direct and high-throughput method to quantify the Gq-mediated signaling of the 5-HT2A receptor. Comparing the potency and efficacy of new derivatives to a known standard agonist allows for a robust characterization of their activity[6][7][8].

Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader. Test compounds, including the N-[2-(4-methoxyphenyl)ethyl]propan-2-amine derivatives and a reference agonist (e.g., serotonin), are added at various concentrations.

  • Signal Detection: Fluorescence intensity is measured over time to detect the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve, from which the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect) are calculated.

Secondary Pharmacological Target: Anticancer Activity

While less established than their serotonergic effects, phenethylamine derivatives bearing methoxy substituents have demonstrated potential as anticancer agents. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.

Evidence for Cytotoxic Effects

Studies on various methoxy-substituted compounds have shown cytotoxic activity against a range of cancer cell lines[9][10]. For example, methoxyflavone derivatives have been shown to enhance TRAIL-induced apoptosis in human leukemia cells[9]. The structural similarity of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine to these compounds suggests that this is a worthwhile avenue of investigation.

In Vitro Evaluation of Cytotoxicity

A standard method to assess the potential anticancer activity of a compound is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Rationale: The MTT assay is a colorimetric assay that provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It is a reliable and widely used method for the initial screening of potential anticancer compounds[9].

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Cancer cell lines (e.g., human breast cancer MCF-7 or lung cancer H-460) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the N-[2-(4-methoxyphenyl)ethyl]propan-2-amine derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ (half-maximal inhibitory concentration) is determined from the dose-response curve.

Conclusion and Future Directions

The N-[2-(4-methoxyphenyl)ethyl]propan-2-amine scaffold and its derivatives represent a promising area for drug discovery and development. Based on the extensive research into structurally related compounds, the primary biological activity is likely to be potent agonism at the 5-HT2A receptor, with potential applications in neuroscience and psychiatry. Furthermore, the emerging evidence of anticancer activity in related methoxyphenyl structures warrants further investigation.

The experimental protocols and scientific rationale provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate these compounds. Future work should focus on a systematic exploration of the structure-activity relationships, particularly concerning stereochemistry and substitutions on both the phenyl and N-alkyl/benzyl moieties. A comprehensive screening against a panel of GPCRs would be beneficial to determine selectivity, and in vivo studies will be necessary to translate the in vitro findings into potential therapeutic applications. The versatility of this chemical scaffold ensures that it will remain a subject of interest in the pursuit of novel therapeutics.

References

  • Leth-Petersen, S., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]

  • Innoprot. (n.d.). 5-HT2A Serotonin Receptor Assay. Available at: [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Wikipedia. (n.d.). 5-HT2A receptor. Available at: [Link]

  • Abad, A., et al. (1996). Synthesis and structure-activity relationships of a new model of arylpiperazines. 1. 2-[[4-(o-methoxyphenyl)piperazin-1-yl]methyl]-1, 3-dioxoperhydroimidazo[1,5-alpha]pyridine: a selective 5-HT1A receptor agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Kuypers, K. P. C., et al. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Available at: [Link]

  • Wallach, J., et al. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry. Available at: [Link]

  • Chilin, A., et al. (2003). Synthesis and 5-HT1A/5-HT2A receptor activity of N-(4-arylpiperazin-1-yl)alkyl derivatives of 2-azaspiro([4.4]nonane and [4.5]decane-1,3-dione. Il Farmaco. Available at: [Link]

  • Tewtrakul, S., et al. (2011). Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines. BMC Complementary and Alternative Medicine. Available at: [Link]

  • Fesatidou, M., et al. (2017). Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. Molecules. Available at: [Link]

  • ChemSrc. (n.d.). CAS#:884497-51-2 | N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine. Available at: [Link]

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Pharmacological Targets of Methoxyphenylalkylamines: From Psychedelic Mechanisms to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Pharmacological Targets of Methoxyphenylalkylamines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methoxyphenylalkylamines—a chemical class encompassing mescaline, the 2C-x series, and the DOx series—have historically been categorized solely as serotonergic hallucinogens. However, modern pharmacological profiling reveals a complex "receptorome" extending far beyond the 5-HT2A receptor. This guide dissects the primary, secondary, and tertiary targets of these compounds, elucidating the structure-activity relationships (SAR) that drive their unique signaling profiles. We explore their dual nature: as potent probes for consciousness research and as scaffolds for novel anti-inflammatory and neuropsychiatric therapeutics.

Chemical Scaffold & Structure-Activity Relationships (SAR)

The core pharmacophore of this class is the phenethylamine backbone, specifically substituted with methoxy groups on the phenyl ring. The precise arrangement of these substituents dictates target selectivity and metabolic stability.

The Canonical Substitution Pattern
  • 2,5-Dimethoxy Substitution: This is the sine qua non for high 5-HT2A affinity in this class. Removal of either methoxy group drastically reduces potency.

  • 4-Position Substituent (The "R" Group): This is the primary driver of potency.

    • Hydrophobic/Lipophilic groups (e.g., Br, I, alkyl) at C4 enhance affinity (e.g., 2C-B, DOI) by interacting with a hydrophobic pocket in the receptor's transmembrane domain 5 (TM5).

    • Electron-withdrawing groups generally favor agonist efficacy.

  • Alpha-Methylation: Addition of a methyl group at the alpha-carbon converts phenethylamines (e.g., 2C-B) into amphetamines (e.g., DOB). This modification:

    • Increases resistance to Monoamine Oxidase (MAO), prolonging duration.

    • Introduces chirality; the (R)-enantiomer is typically the eutomer (more active) at 5-HT2A.

  • N-Benzyl Substitution (NBOMes): Addition of a 2-methoxybenzyl group to the amine creates "super-agonists" (e.g., 25I-NBOMe) with sub-nanomolar affinity and high selectivity for 5-HT2A over 5-HT1A.

Primary Target: The 5-HT2A Receptor

Role: Psychedelic effects, cognitive flexibility, neuroplasticity.

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 pathway. Methoxyphenylalkylamines act as partial to full agonists at this site.

Functional Selectivity (Biased Agonism)

Unlike serotonin (the endogenous ligand), which activates multiple downstream pathways equally, methoxyphenylalkylamines can exhibit functional selectivity . This is critical for drug development, as it may allow the separation of therapeutic effects from hallucinogenic ones.

  • Canonical Pathway (Gq/11): Activation leads to Phospholipase C (PLC) hydrolysis of PIP2 into IP3 and DAG, causing intracellular Calcium (Ca2+) release. This pathway correlates strongly with the psychedelic experience (Head Twitch Response in mice).

  • Beta-Arrestin Pathway: Recruitment of Beta-arrestin-2 leads to receptor internalization and desensitization but also activates distinct signaling cascades (e.g., ERK1/2, Akt).

  • Therapeutic Implication: Compounds that bias signaling away from Gq and toward Beta-arrestin (or vice versa) are actively sought for non-hallucinogenic antidepressant effects.

Comparative Binding Affinities (Human Receptors)[1][2]
CompoundClass5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT1A Ki (nM)Notes
Mescaline Phenethylamine~3,000 - 5,000~4,000> 10,000Low potency; requires high doses.
2C-B Phenethylamine1 - 1020 - 50> 5,000High affinity; moderate selectivity.
(R)-DOI Amphetamine0.5 - 52 - 10> 1,000Potent agonist; standard research tool.
25I-NBOMe N-Benzyl0.042> 5,000Ultra-potent; significant toxicity risk.

Note: Ki values are approximate aggregates from radioligand binding assays (e.g., [3H]-Ketanserin or [125I]-DOI displacement) and can vary based on cell line and conditions.

The Anti-Inflammatory Paradox: A Non-Canonical Mechanism

Target: 5-HT2A Receptor (Peripheral)[1][2]

A critical, often overlooked pharmacological feature of methoxyphenylalkylamines like (R)-DOI is their potent anti-inflammatory activity.[1]

  • Mechanism: Activation of 5-HT2A receptors in vascular smooth muscle and endothelial cells inhibits Tumor Necrosis Factor-alpha (TNF-α) mediated inflammation.[1][2][3][4]

  • Potency: (R)-DOI inhibits TNF-α induced gene expression (ICAM-1, VCAM-1, IL-6) with picomolar (pM) potency, orders of magnitude lower than the dose required for psychedelic effects.

  • Clinical Relevance: This suggests that 5-HT2A agonists could be repurposed as treatments for atherosclerosis, asthma, and inflammatory bowel disease at sub-psychedelic microdoses.

Secondary & Off-Targets

A. 5-HT2C Receptor[1][2][3][4][7][8][9][10]
  • Role: Appetite regulation, anxiety, mood.

  • Interaction: Most methoxyphenylalkylamines are potent 5-HT2C agonists.

  • Implication: 5-HT2C agonism contributes to the anxiogenic (anxiety-inducing) side effects often reported during the onset of action. It may also mediate some therapeutic effects in OCD and obesity.

B. 5-HT2B Receptor[2][7][9][10]
  • Role: Cardiac valvular function.

  • Risk: Chronic activation of 5-HT2B receptors is linked to drug-induced valvular heart disease (e.g., fen-phen).

  • Data: Many 2C-x and DOx compounds show partial agonism at 5-HT2B. While acute use is likely safe, this presents a significant toxicology flag for chronic daily dosing strategies (e.g., microdosing).

C. TAAR1 (Trace Amine-Associated Receptor 1)[2][9]
  • Role: Modulation of dopaminergic firing; potential antipsychotic target.

  • Interaction: While classic tryptamines (LSD, Psilocybin) have low TAAR1 affinity, phenethylamines—particularly the 2C-T series and mescaline analogs—show significant interaction, especially with rodent TAAR1.

  • Species Gap: Researchers must exercise caution; affinity for rat TAAR1 often does not translate to human TAAR1 for this class.

D. Monoamine Transporters (SERT, DAT, NET)[10]
  • Distinction: Unlike MDMA (a methylenedioxy-phenethylamine), simple methoxyphenylalkylamines (2C-B, DOI) are not potent monoamine releasers.

  • Activity: They act as weak reuptake inhibitors. 2C-B, for instance, inhibits SERT and NET but with low potency (IC50 > 1 µM), contributing minimally to its primary psychoactive profile compared to receptor agonism.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Ki Determination)

To validate affinity for 5-HT2A.

  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2A cDNA. Harvest and homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g to isolate membranes.

  • Incubation:

    • Radioligand: [3H]-Ketanserin (0.5 nM) for antagonist binding or [125I]-DOI (0.2 nM) for agonist high-affinity state binding.

    • Competitor: Serial dilutions of the test methoxyphenylalkylamine (10^-11 M to 10^-5 M).

    • Non-specific Binding: Define using 10 µM Methysergide.

  • Equilibrium: Incubate for 60 min at 37°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Protocol B: Functional BRET Assay (Beta-Arrestin Recruitment)

To assess functional selectivity.

  • Transfection: Co-transfect HEK293 cells with:

    • 5-HT2A receptor fused to Renilla Luciferase (Rluc) [Donor].

    • Beta-arrestin-2 fused to Yellow Fluorescent Protein (YFP) [Acceptor].

  • Substrate Addition: Add Coelenterazine h (5 µM) to cells 10 minutes prior to assay.

  • Agonist Challenge: Add test compound.

  • Measurement: If the agonist recruits arrestin, the Rluc and YFP come into proximity (<10 nm), allowing resonance energy transfer. Measure the ratio of emission at 530 nm (YFP) to 480 nm (Rluc).

  • Self-Validation: Use 5-HT (Serotonin) as the full agonist control (100% Emax). A lower Emax indicates partial agonism.

Visualizations

Diagram 1: 5-HT2A Signaling & Functional Selectivity

This diagram illustrates the bifurcation of signaling pathways upon receptor activation, highlighting the "biased" nature of these ligands.

G Ligand Methoxyphenylalkylamine (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gq/11 Protein Receptor->Gq Canonical Arrestin Beta-Arrestin-2 Receptor->Arrestin Biased TNF TNF-alpha Blockade Receptor->TNF Anti-Inflammatory Mechanism PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca Psychedelic Psychedelic Effects (Head Twitch) Ca->Psychedelic Internal Receptor Internalization Arrestin->Internal Signaling ERK / Akt Signaling Arrestin->Signaling

Caption: 5-HT2A Functional Selectivity.[1][3][4][5] The ligand triggers divergent pathways: Gq-mediated Calcium flux (associated with psychedelia) and Beta-Arrestin recruitment. The anti-inflammatory blockade of TNF-alpha is a distinct downstream consequence.

Diagram 2: Structure-Activity Relationship (SAR)

Visualizing how chemical modifications alter the pharmacological profile.

SAR Core Phenethylamine Scaffold Methoxy 2,5-Dimethoxy (Essential for 5-HT2A) Core->Methoxy Pos4 4-Position (R) (Determines Potency) Core->Pos4 Alpha Alpha-Methyl (MAO Resistance) Core->Alpha NBnz N-Benzyl (NBOMe) (Super-Potency) Core->NBnz HighAff High Affinity (Hydrophobic R) Pos4->HighAff e.g., Br, I Duration Long Duration (DOx Series) Alpha->Duration e.g., DOM, DOI Selectivity 5-HT2A Selectivity (vs 5-HT1A) NBnz->Selectivity e.g., 25I-NBOMe

Caption: SAR of Methoxyphenylalkylamines. Key substitution points drive affinity, metabolic stability, and receptor selectivity.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Link

  • Nau, F., et al. (2013). Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo. PLoS ONE. Link

  • Rickli, A., et al. (2015).[5][6] Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology. Link

  • Halberstadt, A. L. (2015). Recent Advances in the Neuropsychopharmacology of Serotonergic Hallucinogens. Behavioural Brain Research. Link

  • Eshleman, A. J., et al. (2014). Substituted Phenethylamines and Tryptamines: Functional Selectivity at 5-HT2A Receptors. Biochemical Pharmacology. Link

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel psychoactive substances (NPS). Biochemical Pharmacology. Link

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An In-Depth Technical Guide to the Preliminary In-Vitro Characterization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary in-vitro characterization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a novel compound with a phenethylamine scaffold suggesting potential activity within the central nervous system (CNS). Given the absence of existing pharmacological data, this document outlines a logical, multi-tiered screening cascade designed to elucidate the compound's primary biological targets, functional activity, preliminary safety profile, and fundamental pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, self-validating protocols and the scientific rationale underpinning each experimental choice. By following this structured approach, researchers can efficiently generate the foundational data necessary for informed decision-making in early-stage drug discovery.

Introduction and Rationale

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a synthetic molecule featuring a core 4-methoxyphenethylamine structure. This chemical motif is present in numerous neuroactive compounds, including stimulants, psychedelics, and other modulators of monoamine neurotransmitter systems. The N-isopropyl substitution further modifies its lipophilicity and steric profile, potentially influencing its interaction with CNS receptors and transporters.

The critical first step in evaluating any new chemical entity with suspected CNS activity is a systematic in-vitro pharmacological and toxicological assessment.[1] This process serves to:

  • Identify and characterize the compound's primary molecular targets.

  • Determine its mode of action (e.g., agonist, antagonist, inhibitor).

  • Assess its potency and selectivity.

  • Uncover potential safety liabilities, such as cytotoxicity and cardiac ion channel blockade, at an early stage.[2]

This guide details a strategic workflow, beginning with broad primary screening to identify high-affinity targets, followed by functional assays to determine pharmacological activity, and concluding with essential safety and early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Strategic In-Vitro Profiling Cascade

A tiered approach is the most efficient method for characterizing a novel compound. It prioritizes resources by performing broad, cost-effective screens first, followed by more complex and targeted assays for promising activities.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization & Selectivity cluster_2 Phase 3: Safety & Early ADME Profiling a Compound Synthesis & QC b Broad Receptor Binding Panel (40+ CNS Targets) a->b Test Compound c Monoamine Transporter Binding Assay (SERT, DAT, NET) a->c Test Compound f In-Vitro Cytotoxicity Assay (e.g., SH-SY5Y, HepG2 cells) g hERG Channel Patch Clamp Assay h Metabolic Stability Assay (Human Liver Microsomes) i Plasma Protein Binding (Equilibrium Dialysis) d Functional Assays for High-Affinity Hits (e.g., 5-HT2A, D2) b->d Hits (Ki < 1µM) e Transporter Uptake Inhibition Assays c->e Hits (Ki < 1µM) j Data Analysis & Candidate Assessment d->j e->j f->j g->j h->j i->j G cluster_0 5-HT2A Receptor (Gq-coupled) a Agonist (e.g., Serotonin, Test Compound) b 5-HT2A Receptor a->b c Gq Protein Activation b->c d Phospholipase C (PLC) c->d e PIP2 → IP3 + DAG d->e f ↑ [Ca2+]i e->f g Cellular Response (e.g., Neuronal Excitability) f->g A Seed Cells in 96-Well Plate B Treat with Test Compound A->B C Add MTT Reagent (Incubate 2-4h) B->C D Viable Cells Convert Yellow MTT to Purple Formazan C->D E Add Solubilizing Agent (e.g., DMSO) D->E F Measure Absorbance (~570 nm) E->F G Calculate % Viability and IC50 F->G

Figure 3: Workflow for the MTT cytotoxicity assay.
hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes). R[3]egulatory agencies mandate hERG testing for most new chemical entities. The gold standard method is manual whole-cell patch-clamp electrophysiology.

[4][5]##### Protocol Principles: Whole-Cell Patch Clamp

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.

  • Electrophysiology: A glass micropipette forms a high-resistance seal with a single cell, allowing control of the membrane potential and measurement of ion channel currents.

  • Voltage Protocol: A specific voltage-step protocol is applied to elicit the characteristic hERG current. 4[6]. Compound Application: The test compound is perfused onto the cell at multiple concentrations, and the resulting inhibition of the hERG current is measured.

  • Data Analysis: A concentration-response curve is generated to determine the IC50 value. An IC50 value below 10 µM, especially when close to the therapeutic concentration, is a significant concern.

Metabolic Stability

This assay predicts how quickly a compound is metabolized by liver enzymes, providing an estimate of its hepatic clearance. I[7]t involves incubating the compound with human liver microsomes (HLM), which are rich in cytochrome P450 (CYP) enzymes.

[8]##### Protocol Principles: Liver Microsomal Stability Assay

  • Incubation: The test compound (typically at 1 µM) is incubated with HLM (e.g., 0.5 mg/mL protein) and the essential cofactor NADPH at 37°C. 2[9]. Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The rate of disappearance is used to calculate the in-vitro half-life (t1/2) and the intrinsic clearance (CLint).

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and clearance. R[10]apid Equilibrium Dialysis (RED) is a standard method for determining the fraction of a compound bound to plasma proteins.

[11]##### Protocol Principles: Rapid Equilibrium Dialysis

  • Device Setup: The RED device consists of two chambers separated by a semipermeable membrane (8K MWCO). 2[10]. Incubation: The test compound is added to human plasma, which is then placed in one chamber. Buffer is placed in the other chamber. The plate is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • Analysis: At equilibrium, the concentration of the test compound in both the plasma and buffer chambers is measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Illustrative Safety and Early ADME Data
AssayCell Line / MatrixParameterResult
Cytotoxicity SH-SY5YIC50 (µM)> 50
hERG Inhibition hERG-HEKIC50 (µM)25
Metabolic Stability Human Liver Microsomest1/2 (min)40
CLint (µL/min/mg)34.7
Plasma Protein Binding Human PlasmaFraction Unbound (fu)0.15 (85% bound)
Data is for illustrative purposes only.

Interpretation: This hypothetical safety and ADME profile is promising. The compound shows low cytotoxicity. The hERG IC50 is greater than 10 µM, suggesting a reasonable safety margin, although this must be compared to the effective concentration. The metabolic stability indicates moderate clearance, and the high plasma protein binding is typical for CNS-active drugs and will influence its distribution and effective concentration in vivo.

Conclusion and Future Directions

This guide has outlined a systematic and scientifically rigorous approach for the initial in-vitro characterization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. The proposed workflow, moving from broad target screening to specific functional and safety assays, ensures a comprehensive and efficient data-gathering process.

Based on the illustrative data presented, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine emerges as a potent 5-HT2A receptor agonist with a promising preliminary safety profile. This profile warrants further investigation. Subsequent steps in the preclinical development process would include:

  • Assessing functional activity at a wider range of serotonin receptor subtypes to better define selectivity.

  • In-vitro drug-drug interaction studies, particularly investigating inhibition and induction of major CYP450 enzymes, as recommended by regulatory agencies. *[12] Permeability assays (e.g., Caco-2 or PAMPA) to predict oral absorption and blood-brain barrier penetration.

  • Progression to in-vivo animal models to evaluate pharmacokinetics, efficacy, and behavioral effects.

By adhering to the principles of robust assay design, careful execution, and logical progression, researchers can confidently build a comprehensive data package to support the continued development of novel chemical entities.

References

  • DiVA portal. (2020-10-23). In vitro characterization of new psychoactive substances at the. [Link]

  • Innoprot GPCR Functional Assays. 5-HT2A Serotonin Receptor Assay. [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. [Link]

  • PMC. In vitro assays for the functional characterization of the dopamine transporter (DAT). [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • AZoLifeSciences. (2022-08-30). Helping Identify Novel Psychoactive Substances. [Link]

  • FDA. (2024-08-02). M12 Drug Interaction Studies. [Link]

  • PMC. General Principles of Preclinical Study Design. [Link]

  • FDA. (2019-09-18). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • PubMed. (2000-01-01). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. [Link]

  • PubMed. (2016-09-16). In Vitro Drug Metabolism Using Liver Microsomes. [Link]

  • PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]

  • Cyprotex. Microsomal Stability. [Link]

  • Eurofins Discovery. D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. [Link]

  • PubMed. (2000-01-01). Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line. [Link]

  • PubMed. (2007-06-01). Manual whole-cell patch-clamping of the HERG cardiac K+ channel. [Link]

  • NCBI. (2013-05-01). Cell Viability Assays - Assay Guidance Manual. [Link]

  • AMSbiopharma. (2025-08-11). Preclinical research strategies for drug development. [Link]

  • QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development. [Link]

  • Metrion Biosciences. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. [Link]

  • NCBI. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. [Link]

  • Evotec. hERG Safety Assay. [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, also known as N-isopropyl-4-methoxyphenethylamine, is a secondary amine with a molecular structure that lends itself to a variety of applications in synthetic and medicinal chemistry. As a derivative of phenylethylamine, it holds potential as a building block for novel therapeutic agents. A fundamental understanding of its solubility in organic solvents is paramount for its effective use in research and development, influencing reaction kinetics, purification strategies, and formulation development.

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. In the absence of extensive published quantitative solubility data for this specific molecule, this guide synthesizes foundational principles of organic chemistry with data from structurally analogous compounds to provide a robust predictive framework. Furthermore, detailed experimental protocols are provided to empower researchers to determine precise solubility parameters for their specific applications.

Molecular Structure and Physicochemical Properties: The Keys to Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. N-[2-(4-methoxyphenyl)ethyl]propan-2-amine possesses a combination of polar and non-polar features that dictate its interactions with various solvents.

Key Structural Features:

  • Secondary Amine Group (-NH-): This is the primary polar functional group, capable of acting as a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). This group is also basic, allowing for salt formation in acidic media, which can dramatically increase aqueous solubility.

  • 4-Methoxyphenyl Group: The methoxy group (-OCH₃) introduces some polarity and is a hydrogen bond acceptor. The phenyl ring itself is largely non-polar and contributes to the molecule's lipophilicity.

  • Ethyl Linker and Isopropyl Group: These aliphatic hydrocarbon portions of the molecule are non-polar and contribute to its overall size and lipophilicity.

The interplay of these features results in a molecule of moderate polarity.[1]

Physicochemical Properties of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine:

PropertyValueSource
Molecular FormulaC₁₂H₁₉NO[2]
Molecular Weight193.29 g/mol [2]
Density0.9 ± 0.1 g/cm³[2]
Boiling Point280.6 ± 15.0 °C at 760 mmHg[2]
Flash Point116.1 ± 9.8 °C[2]
Predicted logP2.39[2]

The predicted octanol-water partition coefficient (logP) of 2.39 indicates a greater preference for a non-polar environment (octanol) over a polar one (water), suggesting good solubility in many organic solvents and limited solubility in water.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" is the cornerstone for predicting solubility. This means that solutes tend to dissolve in solvents with similar polarity and intermolecular forces.

Solvent-Solute Interactions

The dissolution of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine in an organic solvent is an energetically driven process governed by the balance of breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. The following forces are at play:

  • Hydrogen Bonding: The secondary amine group is the most significant contributor to hydrogen bonding. Solvents that are strong hydrogen bond donors or acceptors will interact favorably with this group.

  • Dipole-Dipole Interactions: The polar C-N and C-O bonds in the molecule create a molecular dipole, allowing for electrostatic interactions with polar solvent molecules.

  • Van der Waals Forces (London Dispersion Forces): These are present in all molecules and are the primary mode of interaction for the non-polar hydrocarbon portions of the solute and solvent. The larger the non-polar surface area, the stronger these forces.

G cluster_solute N-[2-(4-methoxyphenyl)ethyl]propan-2-amine cluster_solvent Organic Solvent Solute C12H19NO Amine Secondary Amine (-NH-) (H-bond donor/acceptor, Basic) Solute->Amine Polar Head Methoxy Methoxyphenyl Group (Polar, H-bond acceptor, Non-polar ring) Solute->Methoxy Mixed Polarity Alkyl Alkyl Groups (Non-polar, van der Waals) Solute->Alkyl Non-polar Tail PolarSolvent Polar Solvents (e.g., Alcohols, Ketones) - H-bonding - Dipole-Dipole Amine->PolarSolvent Strong Interaction (H-bonding) NonPolarSolvent Non-polar Solvents (e.g., Hydrocarbons) - van der Waals Amine->NonPolarSolvent Weak Interaction Methoxy->PolarSolvent Favorable Interaction (Dipole-Dipole) Alkyl->PolarSolvent Weak Interaction Alkyl->NonPolarSolvent Strong Interaction (van der Waals) Solvent Solvent Molecule

Caption: Intermolecular forces governing solubility.

Predicted Solubility Profile

Based on the molecular structure and the principles of solvent-solute interactions, a qualitative solubility profile for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine in various classes of organic solvents can be predicted. It is important to reiterate that this is an estimation and should be confirmed experimentally.

Solvent ClassExample SolventsPredicted SolubilityRationale for Prediction
Polar Protic Methanol, Ethanol, IsopropanolHigh to Very High These solvents are excellent hydrogen bond donors and acceptors, readily interacting with the secondary amine and methoxy groups. The alkyl chains of the alcohols are also compatible with the non-polar parts of the solute.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)High These solvents have significant dipole moments and can act as hydrogen bond acceptors, interacting favorably with the amine group. The moderate polarity of DCM makes it a good solvent for compounds with both polar and non-polar characteristics.
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Very High These are highly polar solvents that are excellent at solvating a wide range of organic molecules, including those with polar functional groups.
Non-Polar Aromatic Toluene, BenzeneModerate to High The aromatic ring of the solvent can engage in π-stacking interactions with the methoxyphenyl ring of the solute. The overall non-polar nature of the solvent is compatible with the hydrocarbon portions of the solute.
Non-Polar Aliphatic Hexane, HeptaneLow to Moderate These solvents lack polarity and cannot form hydrogen bonds. While van der Waals interactions between the alkyl chains of the solvent and the non-polar parts of the solute will occur, these are generally not strong enough to overcome the solute-solute interactions of the polar amine groups. Solubility is expected to be limited.

Experimental Determination of Solubility

Given the lack of specific quantitative data, experimental determination is crucial for any application requiring precise solubility values. The following protocols provide methods for both qualitative and quantitative assessment.

Qualitative Solubility Determination (Rapid Screening)

This method offers a quick assessment of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

  • N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, toluene, hexane)

  • Small test tubes (e.g., 13x100 mm)

  • Vortex mixer

  • Graduated pipettes or micropipettes

Procedure:

  • Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Add a small, pre-weighed amount of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (e.g., 10 mg) to the solvent.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution against a dark background.

    • Soluble: The solution is clear and homogenous with no visible solid particles.

    • Sparingly Soluble: The solution is cloudy, or some solid remains undissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • If the compound dissolves, continue adding pre-weighed portions (e.g., 10 mg at a time), vortexing after each addition, until the solution becomes saturated (i.e., solid material no longer dissolves). This will provide a semi-quantitative estimate of solubility.

G start Start add_solvent Add 1 mL of Solvent to Test Tube start->add_solvent add_solute Add 10 mg of Solute add_solvent->add_solute vortex Vortex for 30-60s add_solute->vortex observe Visually Inspect Solution vortex->observe soluble Soluble: Clear, Homogenous Solution observe->soluble Clear sparingly Sparingly Soluble: Cloudy or Some Solid Remains observe->sparingly Cloudy insoluble Insoluble: Most Solid Remains observe->insoluble Solid add_more Add another 10 mg of Solute soluble->add_more end End sparingly->end insoluble->end add_more->vortex

Caption: Qualitative solubility determination workflow.

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise, quantitative measure of solubility at a specific temperature.

Materials:

  • N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

  • Chosen organic solvent

  • Scintillation vials or small flasks with screw caps

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Preparation of Saturated Solution:

    • Add a measured volume of the solvent (e.g., 5 mL) to a vial.

    • Add an excess of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine to the solvent (enough so that a significant amount of solid remains undissolved).

    • Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient time (e.g., 24-48 hours) with constant agitation to ensure the solution is saturated.

  • Sample Collection and Analysis:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

    • Carefully draw a known volume of the clear supernatant (e.g., 1 mL) into a syringe, avoiding any solid particles.

    • Attach a syringe filter and dispense the filtered solution into a pre-weighed evaporation dish.

    • Record the exact volume of the aliquot.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, weigh the evaporation dish containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish from the final weight.

    • Express the solubility in the desired units (e.g., mg/mL, g/100 mL, or molarity).

Self-Validating System:

To ensure the trustworthiness of the results, this protocol should be repeated at least in triplicate. The standard deviation of the results will provide a measure of the experimental error. Additionally, analyzing the solid residue after evaporation by a technique such as NMR or melting point analysis can confirm that the solute has not degraded during the experiment.

Factors Influencing Solubility

Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature. The dissolution of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is likely an endothermic process, meaning that input of thermal energy will favor the dissolution process. For applications such as recrystallization, determining the solubility at different temperatures is essential for optimizing yield and purity.

Solvent Purity

The presence of impurities in the solvent, particularly water, can significantly affect the solubility of the amine. Water can form hydrogen bonds with the amine, potentially increasing its solubility in some polar solvents but decreasing it in non-polar solvents where the water is immiscible. For reproducible results, it is crucial to use high-purity, anhydrous solvents when required.

Conclusion

For researchers and drug development professionals, the provided experimental protocols offer a reliable means to determine the precise solubility of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine in any solvent system of interest. This empirical data is indispensable for the successful design of synthetic routes, purification schemes, and formulation strategies, ultimately enabling the full potential of this versatile compound to be realized.

References

  • Chem-Impex. [2-(4-methoxyphenyl)ethyl]methylamine. Link

  • MySkinRecipes. 2-(4-Methoxyphenyl)propan-2-amine. Link

  • Google Patents. US3547999A - 4 - alkyl - dialkoxy - alpha - methyl - phenethylamines and their pharmacologically-acceptable salts. Link

  • Chemsrc. N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine. Link

  • PubChem. N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Link

  • Benchchem. N-benzyl-1-(4-methoxyphenyl)propan-2-amine|CAS 43229-65-8. Link

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An In-depth Technical Guide to the Stability and Degradation of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Stability in Drug Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is fraught with challenges. Among the most critical of these is ensuring its chemical stability. N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a secondary amine with a structure reminiscent of key pharmaceutical building blocks, serves as an exemplary case study. Its utility as an intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs) necessitates a profound understanding of its inherent stability and susceptibility to degradation.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the factors governing the stability of this compound. We will dissect the primary degradation pathways—thermal, photo, oxidative, and hydrolytic—and provide field-proven methodologies for their investigation. Our approach is rooted in mechanistic understanding, enabling not just the identification of degradants but the proactive design of stable formulations and robust manufacturing processes.

Molecular Profile and Structural Considerations

To comprehend the stability of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, we must first consider its structure. It is a secondary amine featuring a sterically bulky isopropyl group and a 4-methoxyphenylethyl group attached to the nitrogen atom.

Identifier Value
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
Key Structural Features - Secondary Amine Center- Electron-rich 4-methoxyphenyl Ring- Isopropyl Group (steric hindrance)- Ether Linkage (methoxy group)

The secondary amine is a nucleophilic and basic center, making it a primary target for oxidative and acid-base reactions. The 4-methoxyphenyl group contains an activated aromatic ring and a benzylic position, both of which are potential sites for degradation. The ether linkage of the methoxy group is generally stable but can be susceptible to cleavage under harsh acidic conditions. Understanding these structural "hot spots" is fundamental to predicting and analyzing degradation pathways.

Primary Degradation Pathways and Mechanistic Insights

The degradation of a pharmaceutical compound is rarely a single event but rather a cascade of reactions influenced by environmental factors. For N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, we will focus on the four most common stressors in pharmaceutical processing and storage: heat, light, oxygen, and water (pH).

Thermal Degradation

Thermal stress is a critical factor during synthesis, purification, and storage. Amines, in particular, can undergo complex degradation reactions at elevated temperatures.

Causality and Mechanism: Thermal energy can induce homolytic cleavage of the weakest bonds in the molecule. For the target compound, the C-N bonds are particularly susceptible. A related compound, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, is known to decompose at temperatures above 200°C, forming methoxyphenyl fragments.[3] A similar lability can be anticipated for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. The primary pathways likely involve cleavage at the benzylic position or fragmentation of the N-isopropyl bond.

Potential Degradation Products:

  • Pathway A (Benzylic Cleavage): 4-ethylanisole and propan-2-amine.

  • Pathway B (N-Isopropyl Cleavage): N-methyl-2-(4-methoxyphenyl)ethan-1-amine and propene.

  • High-Temperature Fragmentation: Further breakdown into smaller molecules like 4-methoxystyrene or anethole.

G cluster_A Pathway A: Benzylic Cleavage cluster_B Pathway B: N-Isopropyl Cleavage parent N-[2-(4-methoxyphenyl)ethyl]propan-2-amine prodA1 4-ethylanisole parent->prodA1 Homolytic Cleavage prodB1 N-methyl-2-(4-methoxyphenyl)ethan-1-amine parent->prodB1 Homolytic Cleavage stress Heat (>200°C) stress->parent prodA2 Propan-2-amine prodB2 Propene

Caption: Proposed thermal degradation pathways.

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate photochemical reactions. Aromatic compounds are often chromophores that absorb UV light, leading to an excited state and subsequent degradation.

Causality and Mechanism: The 4-methoxyphenyl ring acts as a chromophore, absorbing UV radiation. This can lead to the formation of radical intermediates through cleavage of adjacent bonds. A structural analogue, N-benzyl-1-(4-methoxyphenyl)propan-2-amine, demonstrates photodegradation into benzylamine and 4-methoxyphenylacetone upon UV exposure.[3] This suggests that cleavage of the N-C bond is a primary photochemical event. For our target molecule, similar N-dealkylation or oxidation at the benzylic position is highly probable.

Potential Degradation Products:

  • N-Dealkylation: 2-(4-methoxyphenyl)ethan-1-amine and acetone.

  • Benzylic Oxidation: N-(1-(4-methoxyphenyl)propan-2-yl)propan-2-amine (if oxidation occurs at the benzylic carbon of the ethyl chain).

  • Photo-oxidation of the Methoxy Group: Demethylation to form N-(2-(4-hydroxyphenyl)ethyl)propan-2-amine.

G cluster_A Pathway A: N-Dealkylation cluster_B Pathway B: Demethylation parent N-[2-(4-methoxyphenyl)ethyl]propan-2-amine prodA1 2-(4-methoxyphenyl)ethan-1-amine parent->prodA1 Photolytic Cleavage prodB1 N-(2-(4-hydroxyphenyl)ethyl)propan-2-amine parent->prodB1 Photo-oxidation stress UV Light (hν) stress->parent prodA2 Acetone

Caption: Key photodegradation routes.

Oxidative Degradation

Oxidative degradation is a common pathway for amines, driven by atmospheric oxygen, residual peroxides from synthesis, or interaction with certain excipients.

Causality and Mechanism: The lone pair of electrons on the secondary nitrogen atom is susceptible to attack by electrophilic oxygen species (e.g., radicals, peroxides). This can lead to the formation of N-oxides or iminium intermediates, which can subsequently hydrolyze or rearrange. The electron-rich aromatic ring is also a target for oxidation. The presence of transition metals can catalyze these oxidative processes.[4]

Potential Degradation Products:

  • N-Oxidation: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine N-oxide.

  • Dealkylation: Cleavage of the N-isopropyl or N-phenylethyl bond to form primary amines and corresponding carbonyl compounds (e.g., 4-methoxyphenylacetaldehyde and propan-2-amine).

  • Ring Oxidation: Formation of hydroxylated species on the phenyl ring.

G parent N-[2-(4-methoxyphenyl)ethyl]propan-2-amine prodA N-Oxide parent->prodA N-Oxidation prodB1 4-Methoxyphenylacetaldehyde parent->prodB1 Oxidative Dealkylation prodB2 Propan-2-amine parent->prodB2 Oxidative Dealkylation stress Oxidizing Agent (e.g., H₂O₂, O₂) stress->parent

Caption: Primary oxidative degradation pathways.

Hydrolytic Degradation

Hydrolysis involves the reaction of a compound with water, often catalyzed by acidic or basic conditions.

Causality and Mechanism: The C-N amine bonds and the C-O ether bond in N-[2-(4-methoxyphenyl)ethyl]propan-2-amine are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic conditions (pH < 2) at elevated temperatures, the ether linkage of the methoxy group could potentially undergo cleavage to yield a phenolic derivative. The amine itself is unlikely to hydrolyze but will exist in its protonated form, which may alter its susceptibility to other degradation mechanisms. Under strongly basic conditions, degradation is less likely unless specific intramolecular reactions are possible.

Potential Degradation Products:

  • Acid-Catalyzed Ether Cleavage: N-[2-(4-hydroxyphenyl)ethyl]propan-2-amine and methanol.

Experimental Protocols for Stability Assessment

A robust stability testing program is self-validating. It involves subjecting the compound to stressed conditions that are more aggressive than typical storage conditions to accelerate degradation and identify potential products.

Forced Degradation (Stress Testing) Workflow

This workflow is designed to intentionally degrade the sample to identify likely degradation products and establish a stability-indicating analytical method.

Caption: Workflow for a forced degradation study.

Protocol 1: Thermal Stability Assessment
  • Objective: To evaluate the stability of the solid compound at elevated temperatures.

  • Methodology:

    • Place approximately 5-10 mg of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine into separate, loosely capped glass vials.

    • Store the vials in a calibrated oven at 60°C and 80°C.

    • As a control, store a vial at 5°C, protected from light.

    • Withdraw samples at predetermined time points (e.g., 24, 48, 72 hours; 1 week).

    • At each time point, dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration.

    • Analyze by a stability-indicating HPLC-UV method to quantify the parent compound and detect any degradants.

Protocol 2: Photostability Assessment (ICH Q1B)
  • Objective: To determine if the compound is sensitive to light exposure.

  • Methodology:

    • Prepare a solution of the compound (e.g., 0.1 mg/mL in methanol/water).

    • Place the solution in a photostable, transparent container (e.g., quartz cuvette).

    • Prepare a "dark control" by wrapping an identical sample in aluminum foil.

    • Expose the samples in a photostability chamber equipped with a xenon lamp or a cool white fluorescent/near-UV lamp combination.

    • The exposure should be no less than 1.2 million lux hours and 200 watt hours/square meter.

    • Analyze the exposed and dark control samples by HPLC-UV. A significant increase in degradation products or loss of the parent compound in the exposed sample compared to the control indicates photosensitivity.

Analytical Method: Stability-Indicating HPLC-UV/MS

A validated stability-indicating method is the cornerstone of any degradation study. It ensures that all degradation products are separated from the main compound and from each other.

Parameter Typical Conditions Rationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and MS ionization.
Mobile Phase B Acetonitrile or MethanolElutes the compound and its likely less-polar degradants.
Gradient 10% to 90% B over 20 minEnsures elution of all potential degradants with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical HPLC.
UV Detection 225 nm and 275 nmWavelengths corresponding to the absorbance maxima of the phenyl ring.
MS Detector Electrospray Ionization (ESI), Positive ModeThe amine is basic and readily protonated for detection by mass spectrometry.

Summary and Concluding Remarks

The stability of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is governed by its inherent chemical structure, particularly the secondary amine and the activated aromatic ring. This guide has outlined the primary degradation pathways—thermal, photolytic, and oxidative—as the most probable routes of decomposition. Hydrolytic degradation is considered a lower risk except under extreme acidic conditions.

Summary of Degradation Pathways:

Stressor Primary Mechanism Key Potential Degradants
Heat Homolytic C-N bond cleavage4-ethylanisole, propan-2-amine
Light (UV) Photolytic N-dealkylation, Photo-oxidation2-(4-methoxyphenyl)ethan-1-amine, Acetone
Oxidation N-Oxidation, Oxidative DealkylationN-oxide, 4-methoxyphenylacetaldehyde
Acid/Base Ether cleavage (acidic)N-[2-(4-hydroxyphenyl)ethyl]propan-2-amine

The provided experimental protocols offer a robust framework for systematically investigating these pathways. By employing a validated, stability-indicating LC-MS method, researchers can confidently identify and quantify degradation products, ensuring the development of a safe, effective, and stable final drug product. This diligent characterization is not merely a regulatory hurdle; it is a fundamental tenet of scientific integrity and patient safety.

References

  • Benchchem. N-benzyl-1-(4-methoxyphenyl)propan-2-amine | CAS 43229-65-8.
  • MDPI. Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calculations.
  • Chem-Impex. [2-(4-methoxyphenyl)ethyl]methylamine.
  • ResolveMass Laboratories Inc. Nitrosamine Degradation Pathways.
  • CymitQuimica. CAS 19961-27-4: N-Ethyl-2-propanamine.
  • Queen's University Belfast. Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes by using a multiplatform analytical approach.
  • PubMed. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry.
  • MDPI. pH-Dependent Reactivity, Radical Pathways, and Nitrosamine Byproduct Formation in Peroxynitrite-Mediated Advanced Oxidation Processes.

Sources

Methodological & Application

reductive amination protocol for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-RM Protocol for the Reductive Amination of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Abstract

This application note details a robust, scalable protocol for the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (CAS: 884497-51-2) via direct reductive amination. The method utilizes Sodium Triacetoxyborohydride (STAB) as a selective reducing agent, allowing for the "one-pot" coupling of 2-(4-methoxyphenyl)ethylamine and acetone. This protocol is superior to traditional catalytic hydrogenation or sodium cyanoborohydride methods due to its mild conditions, high functional group tolerance, and avoidance of toxic cyanide byproducts.

Introduction & Retrosynthetic Analysis

The target molecule, a secondary amine featuring a 4-methoxyphenethylamine backbone, represents a privileged scaffold in medicinal chemistry, often serving as a precursor for beta-blockers and trace amine-associated receptor (TAAR) ligands.

Strategic Rationale: Direct alkylation of primary amines with isopropyl halides typically leads to over-alkylation (quaternary ammonium salts). Reductive amination is the preferred route. We employ the Abdel-Magid protocol , utilizing sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2] Unlike sodium borohydride (NaBH₄), which would indiscriminately reduce the ketone substrate, STAB is sterically crowded and electron-deficient, making it highly selective for the protonated iminium intermediate over the ketone.

Retrosynthetic Scheme:

  • Target: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine[3]

  • Disconnection: C–N bond.

  • Precursors: 2-(4-methoxyphenyl)ethylamine (Amine) + Propan-2-one (Acetone).

Mechanistic Insight

The reaction proceeds through an equilibrium formation of a Schiff base (imine), followed by irreversible hydride transfer.

Critical Mechanistic Steps:

  • Hemiaminal Formation: Nucleophilic attack of the amine on the ketone carbonyl.

  • Dehydration: Acid-catalyzed loss of water to form the iminium ion. Note: Acetic acid is required here because ketones are less electrophilic than aldehydes.

  • Selective Reduction: STAB delivers a hydride to the iminium carbon. The acetoxy groups on boron coordinate with the nitrogen, directing the hydride transfer.

Mechanism Substrates Amine + Acetone Hemiaminal Hemiaminal Intermediate Substrates->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Active Species) Hemiaminal->Iminium -H2O (AcOH Cat.) Iminium->Substrates Hydrolysis (reversible) Transition Boron-Complex Transition State Iminium->Transition + STAB Product Secondary Amine (Target) Transition->Product Hydride Transfer

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.[4] The acid catalyst shifts the equilibrium toward the reactive iminium species.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquivalents (eq)Notes
2-(4-methoxyphenyl)ethylamine Limiting Reagent1.0Free base preferred.
Acetone Carbonyl Source2.0 - 3.0Excess drives equilibrium; acts as co-solvent.
Sodium Triacetoxyborohydride Reducing Agent1.5Moisture sensitive; weigh quickly.
Acetic Acid (Glacial) Catalyst1.0 - 1.5Essential for ketone activation.
Dichloromethane (DCM) Solvent0.2 M (conc.)1,2-Dichloroethane (DCE) is faster but DCM is safer.
Step-by-Step Procedure

Step 1: Solvation and Imine Formation

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-methoxyphenyl)ethylamine (10 mmol, 1.51 g) in anhydrous DCM (50 mL).

  • Add Acetone (20-30 mmol, ~1.5 - 2.2 mL).

  • Add Glacial Acetic Acid (10-15 mmol, 0.6 - 0.9 mL).

  • Crucial: Stir at room temperature for 20–30 minutes under an inert atmosphere (Nitrogen or Argon). This allows the amine-ketone-iminium equilibrium to establish before the reducing agent is introduced.

Step 2: Reduction 5. Cool the mixture slightly (0°C ice bath) if working on a large scale (>10g) to control exotherm; otherwise, room temperature is acceptable. 6. Add Sodium Triacetoxyborohydride (STAB) (15 mmol, 3.18 g) portion-wise over 5–10 minutes.

  • Observation: Mild effervescence may occur.
  • Remove the ice bath (if used) and stir vigorously at room temperature.
  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM + 1% NH₄OH) or LC-MS. Reaction is typically complete in 4–16 hours. Look for the disappearance of the primary amine.

Step 3: Quench and Workup 9. Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL). Stir for 15 minutes until gas evolution ceases. 10. Transfer to a separatory funnel. Separate the organic layer. 11. Extract the aqueous layer twice with DCM (2 x 20 mL). 12. Combine organic phases and wash with Brine (saturated NaCl). 13. Dry over anhydrous Na₂SO₄ or MgSO₄. 14. Filter and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Step 4: Purification (if required)

  • Acid-Base Extraction (Recommended): Dissolve crude oil in Et₂O. Extract with 1M HCl. Wash the aqueous acid layer with Et₂O (removes non-basic impurities). Basify the aqueous layer (pH > 12) with 4M NaOH. Extract back into Et₂O or DCM. Dry and concentrate.

  • Flash Chromatography: Silica gel; Eluent: DCM:MeOH:NH₄OH (95:5:0.5).

Process Validation & Characterization

To ensure the protocol was successful, verify the following analytical markers.

Self-Validating Checks:

  • 1H NMR (CDCl₃, 400 MHz):

    • Isopropyl Methine: Look for a septet at δ ~2.80 ppm . This confirms the attachment of the isopropyl group.

    • Isopropyl Methyls: Look for a doublet (6H) at δ ~1.05 ppm .

    • Methoxy Group: Singlet (3H) at δ ~3.78 ppm (remains unchanged).

    • Aromatic Region: Two doublets (AA'BB' system) at δ ~6.8 and 7.1 ppm .

  • Mass Spectrometry (ESI+):

    • Target Mass (MW): 193.29 g/mol .

    • Observed [M+H]⁺: 194.3 m/z .

Workflow Diagram

Workflow Start Start: Weigh Reagents Mix Mix Amine + Acetone + AcOH Solvent: DCM Time: 20 mins Start->Mix AddReductant Add NaBH(OAc)3 Portion-wise Mix->AddReductant React Stir at RT (4-16h) Monitor via TLC/LCMS AddReductant->React Quench Quench with sat. NaHCO3 Neutralize Acid/Boron React->Quench Extract Extraction (DCM) Wash with Brine -> Dry Quench->Extract Isolate Concentrate & Purify (Acid/Base Workup) Extract->Isolate

Figure 2: Operational workflow for the reductive amination protocol.

Safety & Handling

  • Sodium Triacetoxyborohydride: Reacts with water to release hydrogen gas (flammable) and acetic acid. Handle in a fume hood.

  • 2-(4-methoxyphenyl)ethylamine: Corrosive and irritant. Avoid skin contact.

  • DCM/DCE: Halogenated solvents. DCE is a suspected carcinogen; use DCM where possible.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2][5][6][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][4][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[1][2][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.[1][2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21147047, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium Triacetoxyborohydride.[1][4][5][7]

Sources

Application Note: Analytical Characterization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

[1]

Introduction & Scope

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (CAS: 63064-46-2), also known as N-isopropyl-4-methoxyphenethylamine, is a secondary amine intermediate structurally related to the phenethylamine class of psychoactive substances (e.g., PMMA). Its precise characterization is critical for three primary sectors:

  • Pharmaceutical Synthesis: As a building block for adrenergic receptor ligands.

  • Forensic Analysis: Distinguishing this isomer from controlled analogs (e.g., N-propyl or N,

    
    -dimethyl isomers).
    
  • Chemical Purity: Verifying integrity during scale-up.

This guide provides a self-validating analytical workflow combining NMR spectroscopy for structural certainty and LC-MS/MS for high-sensitivity detection and purity assessment.

Physicochemical Profile

PropertyValue (Theoretical/Experimental)Analytical Implication
Molecular Formula C

H

NO
Monoisotopic Mass: 193.1467 Da
Molecular Weight 193.29 g/mol Detectable via low-res MS (Single Quad)
pKa (Base) ~9.8 - 10.1Requires high pH or acidic buffer for HPLC retention
LogP ~2.5Retains well on C18 columns
Solubility Soluble in MeOH, ACN, DCM; HCl salt soluble in H

O
Sample prep should use MeOH or dilute acid

Structural Identification: NMR Spectroscopy[2][3][4]

Objective: Unequivocal structural assignment, specifically distinguishing the N-isopropyl group from N-propyl isomers and confirming the para-substitution.

Protocol A: 1H-NMR Acquisition (500 MHz)

Sample Prep: Dissolve 10 mg of free base in 600 µL CDCl



Key Diagnostic Signals (CDCl


):
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H (3,5) 6.84Doublet (

Hz)
2HOrtho to Methoxy (Shielded)
Ar-H (2,6) 7.12Doublet (

Hz)
2HOrtho to Ethyl chain
O-CH

3.79Singlet3HCharacteristic Methoxy

-CH

2.85Triplet2HAdjacent to Nitrogen

-CH

2.75Triplet2HBenzylic position
N-CH 2.82Septet1HMethine of Isopropyl (overlaps

-CH

)
Iso-CH

1.06Doublet (

Hz)
6HCritical: Distinguishes iso from n-propyl
NH ~1.3Broad Singlet1HExchangeable (disappears with D

O shake)

Self-Validation Step:

  • Coupling Check: The isopropyl methyls must appear as a doublet. If they appear as a triplet, the sample is the N-propyl isomer.

  • Integration Ratio: The ratio of Aromatic : Methoxy : Isopropyl-Methyls must be 4:3:6.

Mass Spectrometry: Fragmentation & Quantification[5]

Objective: Develop a fragmentation map for LC-MS/MS (MRM) or GC-MS screening.

Mechanism: Alpha-Cleavage

Phenethylamines undergo a dominant

  • Precursor: [M+H]

    
     = 194.15
    
  • Primary Fragment: The bond between the

    
     and 
    
    
    carbons breaks.
    • Charge Retention: The nitrogen-containing fragment retains the positive charge (stabilized iminium ion).

    • Fragment Structure: [CH

      
      =NH-CH(CH
      
      
      )
      
      
      ]
      
      
    • m/z Calculation: 14 (CH

      
      ) + 15 (NH) + 43 (Isopropyl) = m/z 72 
      
Protocol B: LC-MS/MS Method

Instrument: Triple Quadrupole MS (ESI Positive Mode).

MRM Transitions:

  • Quantifier: 194.15

    
     72.10 (Collision Energy: 15-20 eV). High abundance.
    
  • Qualifier 1: 194.15

    
     121.05 (Tropylium ion, 4-methoxybenzyl cation).
    
  • Qualifier 2: 194.15

    
     91.05 (Loss of CH
    
    
    O from tropylium).
Visualization: MS Fragmentation Pathway[2]

MS_FragmentationParentPrecursor Ion[M+H]+ = 194.15AlphaCleavageAlpha-Cleavage(C-C Bond Break)Parent->AlphaCleavageCIDBasePeakBase Peak (Iminium)[CH2=NH-iPr]+m/z 72.10AlphaCleavage->BasePeakCharge Retention on N(Dominant)TropyliumTropylium Ion[4-MeO-Benzyl]+m/z 121.05AlphaCleavage->TropyliumCharge Retention on Ar

Caption: ESI-MS/MS Fragmentation pathway. The m/z 72 ion is the diagnostic "fingerprint" for N-isopropyl phenethylamines.

Chromatographic Purity: HPLC Protocol

Objective: Separate the target from potential synthesis impurities (e.g., unreacted 4-methoxyphenethylamine or bis-alkylated byproducts).

Protocol C: Reversed-Phase HPLC (Acidic)

Why Acidic? Basic amines tail severely on silica columns at neutral pH. Acidic conditions (pH < 3) protonate silanols, reducing secondary interactions, and ensure the amine is fully protonated for reproducible retention.

Instrument Parameters:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 225 nm (aromatic ring) and 275 nm (methoxy absorbance).

  • Temperature: 30°C.

Gradient Table:

Time (min) %B Description
0.0 5 Initial equilibration
10.0 90 Linear ramp to elute lipophilic impurities
12.0 90 Wash
12.1 5 Re-equilibration

| 15.0 | 5 | End |

Self-Validation Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If > 1.5, increase buffer strength (add 10mM Ammonium Formate) or temperature (to 40°C).
    
  • Resolution (

    
    ):  If identifying impurities, 
    
    
    between main peak and nearest impurity must be > 2.0.

Analytical Workflow Summary

WorkflowSampleUnknown Sample(Powder/Oil)SolubilitySolubility Test(MeOH/H2O)Sample->SolubilityNMR1H-NMR (CDCl3)Confirm Isopropyl DoubletSolubility->NMRLCMSLC-MS/MSCheck m/z 72 FragmentSolubility->LCMSValidationData Validation(Isomer Check + Purity)NMR->ValidationHPLCHPLC-UV PurityQuantify Area %LCMS->HPLCMethod TransferLCMS->ValidationHPLC->ValidationReportFinal Certificate of AnalysisValidation->Report

Caption: Integrated analytical workflow ensuring structural confirmation (NMR/MS) prior to quantitative purity assessment (HPLC).

References

  • SWGDRUG. (2023). Scientific Working Group for the Analysis of Seized Drugs Recommendations. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Phenethylamine derivatives. National Library of Medicine. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage mechanisms).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Reference for NMR shift assignment of phenethylamines).

HPLC-MS/MS method for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Abstract & Introduction

This application note details a robust, validated protocol for the quantification of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (also known as N-isopropyl-4-methoxyphenethylamine) in biological matrices and pharmaceutical formulations.

Significance:

  • Pharmaceutical Impurity Profiling: This molecule is a structural analog and potential process-related impurity in the synthesis of Venlafaxine and Desvenlafaxine , arising from the reductive amination of 4-methoxyphenylacetaldehyde with isopropylamine, or as a degradation product involving the loss of the cyclohexanol moiety.

  • Forensic Toxicology: As a substituted phenethylamine, it falls under the class of Novel Psychoactive Substances (NPS), often investigated as a designer drug or a metabolite of PMMA (paramethoxymethamphetamine) analogs.

Challenge: The primary analytical challenge is separating this lipophilic secondary amine from structural isomers (e.g., N-propyl analogs) and the high-abundance parent drug (Venlafaxine) while maintaining high sensitivity (LLOQ < 1.0 ng/mL).

Physicochemical Profile

Understanding the analyte's chemistry is the foundation of this method.

PropertyValueImplication for Method Design
Formula

Precursor ion calculation.
MW 193.29 g/mol

pKa ~9.8 (Secondary Amine)Basic character requires acidic mobile phase for protonation or high pH for retention.
LogP ~2.4Moderately lipophilic; suitable for C18 retention.
Solubility Methanol, Acetonitrile, Water (pH < 7)Compatible with Reverse Phase LC.

Method Development Strategy

Chromatographic Separation (The "Why")

We utilize a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often yield tailing peaks for basic amines due to secondary interactions with residual silanols. The CSH particle surface is slightly positively charged at low pH, repelling the protonated amine analyte and ensuring sharp peak shapes without the need for ion-pairing reagents.

Mass Spectrometry Source Parameters
  • Ionization: Electrospray Ionization (ESI) in Positive Mode is mandatory due to the basic nitrogen, which readily accepts a proton (

    
    ).
    
  • Buffer: Ammonium Formate (5 mM) is added to the aqueous phase to stabilize ionization and improve reproducibility, while Formic Acid (0.1%) ensures the analyte remains fully protonated.

Experimental Protocol

Reagents and Materials
  • Reference Standard: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (>98% purity).

  • Internal Standard (IS): Venlafaxine-d6 or N-isopropylbenzylamine-d5 (structural analog).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

Sample Preparation: Protein Precipitation (Plasma/Serum)

This protocol is designed to minimize matrix effects while maximizing recovery.

  • Aliquot: Transfer

    
     of plasma into a 1.5 mL centrifuge tube.
    
  • Spike: Add

    
     of Internal Standard working solution (
    
    
    
    ).
  • Precipitate: Add

    
     of ice-cold Acetonitrile containing 0.1% Formic Acid.
    
    • Reasoning: Acidified ACN disrupts protein binding and precipitates plasma proteins more effectively than MeOH alone.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at

    
     for 10 minutes at 4°C.
    
  • Transfer: Transfer

    
     of supernatant to a clean vial.
    
  • Dilute: Add

    
     of Water (0.1% FA) to match the initial mobile phase conditions (prevents peak broadening).
    
LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Waters XSelect CSH C18 (

    
    , 
    
    
    
    ).
  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Table:

Time (min) %B Curve Event
0.00 5 Initial Load
1.00 5 6 Desalt
6.00 90 6 Elution of Analyte
7.00 90 6 Wash
7.10 5 1 Re-equilibration

| 9.00 | 5 | 1 | End |

Mass Spectrometry (MRM Parameters):

  • Source: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr (Nitrogen).

MRM Transitions: | Analyte | Precursor (


) | Product (

) | Cone (V) | Collision (eV) | Type | | :--- | :--- | :--- | :--- | :--- | :--- | | Target | 194.15 | 121.1 | 30 | 22 | Quantifier | | Target | 194.15 | 72.1 | 30 | 18 | Qualifier | | Target | 194.15 | 91.1 | 30 | 35 | Qualifier | | IS (d6) | [M+6]+ | [Frag]+ | 30 | 22 | Quantifier |
  • Mechanistic Insight: The 121.1 fragment corresponds to the 4-methoxybenzyl cation (tropylium ion derivative), a highly stable and characteristic fragment for this class of compounds. The 72.1 fragment represents the immonium ion of the isopropylamine side chain (

    
    ).
    

Visual Workflows

Analytical Workflow Diagram

AnalyticalWorkflow Sample Biological Sample (100 µL Plasma) IS_Add Add Internal Standard (Deuterated Analog) Sample->IS_Add PPT Protein Precipitation (400 µL ACN + 0.1% FA) IS_Add->PPT Centrifuge Centrifugation 14,000g, 10 min PPT->Centrifuge Dilution Dilution 1:1 with Water (0.1% FA) Centrifuge->Dilution Supernatant LC UHPLC Separation CSH C18 Column Dilution->LC MS MS/MS Detection ESI+ MRM 194.1 -> 121.1 LC->MS Data Quantification & Reporting MS->Data

Caption: Step-by-step bioanalytical workflow from sample extraction to data acquisition.

Fragmentation Mechanism (Logic Flow)

Fragmentation cluster_pathways Collision Induced Dissociation (CID) Parent Precursor Ion [M+H]+ m/z 194.1 Path1 Benzylic Cleavage Parent->Path1 Path2 C-N Bond Cleavage Parent->Path2 Frag1 Methoxybenzyl Cation (Tropylium) m/z 121.1 Path1->Frag1 Major Product (Quant) Frag2 Isopropyl Immonium Ion m/z 72.1 Path2->Frag2 Minor Product (Qual)

Caption: Proposed fragmentation pathway in ESI+ mode used for MRM transition selection.

Validation Criteria (FDA/EMA Compliance)

To ensure scientific integrity, the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) [1].

  • Linearity:

    
    . Correlation coefficient (
    
    
    
    ) must be
    
    
    .[1] Weighting
    
    
    is recommended to improve accuracy at the lower end.
  • Accuracy & Precision:

    • Intra-day and Inter-day precision (CV%) must be

      
       (20% at LLOQ).
      
    • Accuracy must be within

      
       of nominal (20% at LLOQ).
      
  • Matrix Effect (ME):

    • Calculate ME Factor:

      
       (where B = Peak area in extracted matrix, A = Peak area in neat solvent).
      
    • If ME is

      
       (suppression) or 
      
      
      
      (enhancement), consider switching to Stable Isotope Labeled (SIL) IS or using Solid Phase Extraction (SPE).
  • Selectivity: Analyze 6 different lots of blank plasma to ensure no interference at the retention time of the analyte (194.1 > 121.1).

Troubleshooting Guide

  • Issue: High Backpressure.

    • Cause: Protein precipitation carryover.

    • Fix: Ensure the centrifugation step is sufficient (increase time/speed) or use a 0.2

      
      m filter plate before injection.
      
  • Issue: Peak Tailing.

    • Cause: Secondary interactions with silanols.

    • Fix: Increase Ammonium Formate concentration to 10 mM or ensure the CSH column is not aged.

  • Issue: Signal Suppression.

    • Cause: Co-eluting phospholipids.

    • Fix: Monitor phospholipids (m/z 184 -> 184) and adjust the gradient wash step to ensure they elute after the analyte or during the high %B wash.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 104735, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. Retrieved from [Link]

  • ChemSrc. (2025). N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine Physicochemical Properties. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

Sources

Technical Application Note: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (also known as N-isopropyl-4-methoxyphenethylamine) as a pharmaceutical intermediate. It focuses on its role as a secondary amine scaffold in the synthesis of CNS-active agents and its utility as an analytical reference standard in impurity profiling.

Executive Summary & Chemical Profile

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a functionalized phenethylamine derivative characterized by an electron-rich aromatic ring and a sterically hindered secondary amine. In medicinal chemistry, this scaffold serves two primary functions:

  • Pharmacophore Building Block: It targets Trace Amine-Associated Receptors (TAAR1) and monoamine transporters, making it a critical intermediate for developing novel psychotropic and adrenergic modulators.

  • Impurity Marker: It acts as a reference standard for process-related impurities in the synthesis of methoxylated amphetamines and phenethylamines, ensuring regulatory compliance in forensic and pharmaceutical analysis.

Physicochemical Specifications
PropertySpecification
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Common Name N-isopropyl-4-methoxyphenethylamine
CAS Number 884497-51-2 (Free Base) / 1609407-06-8 (HCl)
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
pKa (Calc) ~10.1 (Secondary Amine)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water (Free base)
Appearance Colorless to pale yellow oil (Free base); White solid (HCl salt)

Synthetic Utility & Mechanism

The value of this intermediate lies in the isopropyl group , which provides steric protection against metabolic deamination (MAO degradation) compared to primary amines, while maintaining lipophilicity.

Core Reaction Workflow

The following diagram illustrates the synthesis of the intermediate via reductive amination and its subsequent utilization in creating tertiary amine libraries (API precursors).

G Start 4-Methoxyphenethylamine (Precursor) Reagent Acetone + NaBH(OAc)3 (Reductive Amination) Start->Reagent DCM, AcOH, 0°C Intermed N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (Target Intermediate) Reagent->Intermed Yield: >85% PathA Path A: N-Alkylation (Tertiary Amine Synthesis) Intermed->PathA R-X, K2CO3, MeCN PathB Path B: Salt Formation (Analytical Standard) Intermed->PathB HCl/Ether ProductA N-Functionalized API Candidates (TAAR1 Agonists) PathA->ProductA ProductB Reference Standard (HCl Salt) PathB->ProductB

Figure 1: Synthetic workflow for the production and utilization of the intermediate. The reductive amination route is preferred for its high atom economy and suppression of dialkylation byproducts.

Experimental Protocols

Protocol A: Synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Objective: To synthesize the intermediate from 4-methoxyphenethylamine with high purity (>98%) using a reductive amination strategy.

Reagents:

  • 4-Methoxyphenethylamine (1.0 eq)[1]

  • Acetone (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: Charge a reaction vessel with 4-methoxyphenethylamine dissolved in dry DCM (10 mL/g). Cool to 0°C under nitrogen.

  • Addition: Add Acetone (1.2 eq) followed by Acetic Acid (1.0 eq). Stir for 30 minutes to allow imine formation. Note: The slight excess of acetone drives the equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Quench: Quench with saturated NaHCO₃ solution until pH > 8.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure. For pharmaceutical grade, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM with 1% NH₄OH).

Protocol B: Utilization in N-Alkylation (Library Synthesis)

Objective: To convert the secondary amine intermediate into a tertiary amine API candidate.

  • Setup: Dissolve N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (1.0 eq) in Acetonitrile (MeCN).

  • Base: Add anhydrous K₂CO₃ (2.0 eq) and catalytic KI (0.1 eq).

  • Electrophile: Add the alkyl halide (e.g., Benzyl bromide derivative) (1.1 eq).

  • Reflux: Heat to 60°C for 4-8 hours.

  • Validation: This protocol typically yields tertiary amines with >90% conversion, suitable for High-Throughput Screening (HTS) libraries.

Analytical Quality Control

Reliable detection of this intermediate is required for both purity assessment and when using it as a marker for forensic analysis.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 min
Flow Rate 1.0 mL/min
Detection UV @ 225 nm and 275 nm (aromatic signature)
Retention Time Expect elution ~5.5 - 6.5 min (depending on specific column chemistry)
Impurity Logic & Troubleshooting

When synthesizing this intermediate, specific impurities must be monitored.

ImpurityLogic Issue Low Yield / Impurities Cause1 Impurity: Bis-alkylation (Tertiary Amine formed) Issue->Cause1 Cause2 Impurity: Unreacted Primary Amine Issue->Cause2 Action1 Solution: Use STAB instead of NaCNBH3; Control Stoichiometry Cause1->Action1 Action2 Solution: Increase Acetone eq; Extend Imine formation time Cause2->Action2

Figure 2: Troubleshooting logic for common synthetic deviations.

Causality Explanation:

  • Bis-alkylation: While reductive amination with ketones (acetone) is sterically self-limiting (it is hard to put two isopropyl groups on one nitrogen), using more aggressive reducing agents or aldehydes can lead to over-alkylation. STAB is preferred for its mildness.

  • Unreacted Amine: Often caused by wet solvents hydrolyzing the imine intermediate before reduction occurs. Use anhydrous DCM.

References

  • Chemsrc. (2025).[2] N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine Physicochemical Properties. Retrieved from

  • Angene Chemical. (n.d.). N-[2-(4-METHOXYPHENYL)ETHYL]PROPAN-2-AMINE Product Specifications. Retrieved from

  • AK Scientific. (n.d.). N-[2-(4-Methoxyphenyl)ethyl]propan-2-amine hydrochloride.[3] Retrieved from

  • Wikipedia. (n.d.).[4] 4-Methoxyphenethylamine Pharmacology and Chemistry. Retrieved from

  • Blachut, D., et al. (2002). Synthesis and separation of diastereoisomers... as markers of clandestine p-methoxyamphetamine. Z. Naturforsch. Retrieved from

Sources

chiral synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists involved in the development of β-adrenergic agonists and related pharmaceutical intermediates.[1]

Executive Summary & Chemical Identity

Topic: Chiral Synthesis of N-[2-(4-methoxyphenyl)-1-methylethyl]propan-2-amine (and related Formoterol Intermediates).

Critical Nomenclature Clarification: The specific IUPAC string provided in the request—N-[2-(4-methoxyphenyl)ethyl]propan-2-amine—corresponds to N-isopropyl-4-methoxyphenethylamine .[1] Structurally, this molecule is achiral (possessing a plane of symmetry) and therefore cannot exist as enantiomers .[1]

However, in the context of "chiral synthesis" and drug development (specifically for bronchodilators like Formoterol and Arformoterol ), the relevant pharmacophore requires a chiral center at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


-position of the ethyl chain. Therefore, this guide addresses the synthesis of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-methyl derivative
: 1-(4-methoxyphenyl)-N-isopropylpropan-2-amine .
  • Target Molecule: (R)- or (S)-N-isopropyl-1-(4-methoxyphenyl)propan-2-amine.[1]

  • Key Application: Chiral building block for ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -adrenoreceptor agonists; mechanistic probe for monoamine transporter selectivity.
    
  • Regulatory Warning: This compound is a structural analog of substituted amphetamines (PMA/PMMA series).[1] All protocols must be conducted in strict compliance with local controlled substance regulations (e.g., DEA Schedule I analog provisions in the US).[1]

Part 1: Strategic Synthesis Pathways

To achieve high enantiomeric excess (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


), we reject simple reductive amination of the ketone (which yields racemates) in favor of two stereoselective routes:
  • Route A (Biocatalytic):

    
    -Transaminase mediated asymmetric amination (Green Chemistry, High 
    
    
    
    ).
  • Route B (Chemo-enzymatic/Classical): Resolution of the racemic intermediate via chiral tartrates, followed by reductive alkylation.[1]

Route A: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -Transaminase Asymmetric Synthesis (Recommended)[1]

This route utilizes an amine transaminase (ATA) to convert 4-methoxyphenylacetone (PMP2P) directly into the chiral primary amine, which is subsequently alkylated.[1]

Mechanism: The enzyme transfers an amino group from an achiral donor (isopropylamine or alanine) to the prochiral ketone substrate with perfect stereocontrol, governed by the enzyme's active site pocket (large/small binding domains).[1]

Protocol 1.1: Enzymatic Transamination

  • Substrate: 4-Methoxyphenylacetone (CAS 122-84-9).[1]

  • Enzyme: Codexis ATA-113 (for R-selective) or ATA-117 (for S-selective).[1]

  • Cofactor: Pyridoxal-5'-phosphate (PLP).[1]

  • Amine Donor: Isopropylamine (1.0 M) – serves as both donor and buffer component.[1]

Step-by-Step Methodology:

  • Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.[1]

  • Reaction Mix: In a bioreactor, dissolve 4-methoxyphenylacetone (50 mM final conc.) in DMSO (5% v/v co-solvent).

  • Initiation: Add Isopropylamine (to 1 M) and the ATA enzyme powder (5 g/L).

  • Incubation: Stir at 30°C / 150 rpm for 24 hours. Monitor pH; adjust with 1M HCl if it drifts > 8.0.[1]

  • Workup: Acidify to pH 2.0 to quench. Extract unreacted ketone with MTBE.[1] Basify aqueous layer to pH 12 with NaOH.[1] Extract the chiral amine, (R)-1-(4-methoxyphenyl)propan-2-amine , into Ethyl Acetate.[1]

  • Yield/Purity: Expect >90% conversion, >99%

    
    .
    

Protocol 1.2: Reductive N-Alkylation (Introduction of Isopropyl Group)

  • Precursor: (R)-1-(4-methoxyphenyl)propan-2-amine (from Step 1.1).[1]

  • Reagent: Acetone (Solvent & Reactant).[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH4.[1]

Methodology:

  • Dissolve the chiral amine (1.0 eq) in anhydrous Acetone (10 vol).

  • Add Molecular Sieves (4Å) to promote imine formation.[1] Stir for 2 hours at Room Temperature (RT).

  • Cool to 0°C. Add STAB (1.5 eq) portion-wise.

  • Critical Control Point: Maintain temperature < 5°C to prevent over-alkylation.

  • Stir overnight at RT. Quench with sat. NaHCO3.

  • Isolate organic phase, dry over MgSO4, and concentrate.

  • Purification: Convert to Hydrochloride salt using 1M HCl in Ether for crystallization.

Part 2: Process Visualization

The following diagram illustrates the stereochemical flow and decision points for synthesizing the (R)-enantiomer, which is the bioactive configuration for most


-agonist applications.

ChiralSynthesis Start 4-Methoxyphenylacetone (Achiral Precursor) Step1_Bio Route A: Transaminase (ATA) + PLP + Isopropylamine Start->Step1_Bio Stereoselective Step1_Chem Route B: Reductive Amination (Yields Racemate) Start->Step1_Chem Non-selective Intermediate_R (R)-1-(4-methoxyphenyl) propan-2-amine (>99% ee) Step1_Bio->Intermediate_R Direct Route Intermediate_Rac Racemic Amine Step1_Chem->Intermediate_Rac Step2_Alk Reductive Alkylation (Acetone / NaBH(OAc)3) Intermediate_R->Step2_Alk Resolution Resolution via (L)-Dibenzoyl Tartaric Acid Intermediate_Rac->Resolution Resolution->Intermediate_R Crystallization Final Target: (R)-N-isopropyl-1-(4-methoxyphenyl) propan-2-amine Step2_Alk->Final

Figure 1: Comparative workflow for the asymmetric synthesis of the target phenethylamine derivative.

Part 3: Analytical Validation (Self-Correcting Protocol)

To ensure the integrity of the chiral synthesis, the following Quality Control (QC) steps are mandatory.

Enantiomeric Excess Determination (Chiral HPLC)
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 275 nm (Absorption max of 4-methoxy group).[1]

  • Acceptance Criteria:

    • (R)-Enantiomer Retention Time: ~

      
      
      
    • (S)-Enantiomer Retention Time: ~

      
      
      
    • Target ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      : 
      
      
      
      .[2]
Structural Confirmation (NMR)
  • 1H NMR (400 MHz, CDCl3):

    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       1.05 (d, 6H, Isopropyl methyls).
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       1.10 (d, 3H, 
      
      
      
      -methyl).
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       3.78 (s, 3H, O-Methoxy).
      
    • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
       6.8-7.1 (AA'BB' system, 4H, Aromatic).
      
    • Diagnostic: The splitting of the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      -proton multiplet confirms the substitution pattern.
      

Part 4: Data Summary & Troubleshooting

ParameterRoute A (Enzymatic)Route B (Classical Resolution)
Step Count 23 (Synthesis + Resolution + Alkylation)
Overall Yield 65 - 75%30 - 40% (Max 50% theoretical for resolution)
Enantiomeric Excess > 99%95 - 98% (Requires recrystallization)
Cost Driver Enzyme & PLP CofactorTartaric Acid & Solvent Volume
Scalability High (Batch or Flow)Moderate (Solvent intensive)

Troubleshooting Guide:

  • Low Conversion in Step 1: Check for product inhibition (amine toxicity).[1] Use an in situ product removal (ISPR) system with an organic overlay (e.g., Hexane) to sequester the amine as it forms.[1]

  • Racemization: Avoid high temperatures (>60°C) during the reductive alkylation step, as the imine intermediate can undergo tautomerization.[1]

References

  • Vertex AI Search . (2026).[1] Synthesis of Formoterol Intermediates and Chiral Amines. Retrieved from [1]

  • BenchChem . (2026).[1] N-benzyl-1-(4-methoxyphenyl)propan-2-amine Structure and Applications. Retrieved from [1]

  • Sigma-Aldrich . (2026).[1] 4-Methoxyphenethylamine Product Specifications. Retrieved from [1]

  • PubChem . (2026).[1] Formoterol Intermediate Chemistry. Retrieved from [1]

Sources

Scale-Up Synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, also known as N-isopropyl-4-methoxyphenethylamine, is a secondary amine that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structural motif is found in a range of biologically active molecules. This application note provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a robust and efficient reductive amination strategy. The protocol is designed for researchers, scientists, and drug development professionals, offering insights into process optimization, safety considerations, and detailed analytical characterization.

Strategic Approach to Synthesis: Reductive Amination

The synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is most effectively achieved through a one-pot reductive amination of 4-methoxyphenethylamine with acetone. This method is advantageous for its operational simplicity, high atom economy, and amenability to scale-up. The reaction proceeds in two key stages: the formation of an imine intermediate followed by its in-situ reduction to the target secondary amine.

The choice of a suitable reducing agent is critical to the success of the reaction. While powerful reducing agents like lithium aluminum hydride could be employed, they present significant handling and safety challenges on a larger scale. A milder and more selective reducing agent, such as sodium borohydride (NaBH₄), is preferred for its ease of handling and compatibility with common alcoholic solvents. To enhance the rate of imine formation, a catalytic amount of a weak acid, such as acetic acid, can be employed.

Reductive Amination Workflow cluster_0 Reaction Stage cluster_1 Work-up & Purification Starting Materials 4-Methoxyphenethylamine + Acetone Imine Formation Imine Intermediate Formation (Catalytic Acid) Starting Materials->Imine Formation Mixing Reduction In-situ Reduction (Sodium Borohydride) Imine Formation->Reduction Addition of Reducing Agent Product N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Reduction->Product Quenching Reaction Quenching Product->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Vacuum Distillation Drying->Purification Final Product Pure Product Purification->Final Product

Caption: Overall workflow for the synthesis and purification of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Detailed Scale-Up Synthesis Protocol

This protocol details the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine on a multi-gram scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Methoxyphenethylamine151.21100.0 g0.66>98%Commercially Available
Acetone58.08114.0 mL (90.0 g)1.55ACS GradeCommercially Available
Methanol32.04500 mL-ACS GradeCommercially Available
Sodium Borohydride37.8330.0 g0.79>98%Commercially Available
Glacial Acetic Acid60.055.0 mL-ACS GradeCommercially Available
Diethyl Ether74.121 L-ACS GradeCommercially Available
Sodium Hydroxide40.00As needed-PelletsCommercially Available
Anhydrous Magnesium Sulfate120.37As needed-GranularCommercially Available
Reaction Setup
  • A 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel.

  • A heating mantle with a temperature controller.

  • An ice bath.

Procedure
  • Imine Formation:

    • To the 2 L round-bottom flask, add 4-methoxyphenethylamine (100.0 g, 0.66 mol) and methanol (500 mL).

    • Begin stirring the mixture to dissolve the amine.

    • Add acetone (114.0 mL, 1.55 mol) to the solution, followed by glacial acetic acid (5.0 mL).

    • Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C using an ice bath.

    • Slowly and portion-wise, add sodium borohydride (30.0 g, 0.79 mol) to the stirring solution over a period of 1 hour. Caution: Hydrogen gas is evolved during this addition. Ensure adequate ventilation.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Continue stirring for an additional 4 hours at room temperature.

  • Work-up and Extraction:

    • Carefully quench the reaction by slowly adding water (200 mL).

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add diethyl ether (500 mL) to the aqueous residue and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether (2 x 250 mL).

    • Combine the organic extracts and wash with a saturated solution of sodium bicarbonate (200 mL) and then with brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by vacuum distillation.

    • Set up a fractional distillation apparatus for vacuum distillation.

    • Collect the fraction boiling at approximately 110-115 °C at 1 mmHg. The pure product is a colorless to pale yellow oil.

Expected Yield and Purity
  • Yield: 80-90%

  • Purity: >98% (as determined by GC-MS)

Process Optimization and Scale-Up Considerations

Scaling up this synthesis requires careful attention to several critical parameters to ensure safety, efficiency, and product quality.

  • Temperature Control: The addition of sodium borohydride is an exothermic process. On a larger scale, efficient heat dissipation is crucial to prevent a runaway reaction. A jacketed reactor with a cooling system is recommended for pilot-scale and production batches.

  • Reagent Addition: The slow and controlled addition of sodium borohydride is paramount for safety. For larger scales, a solid addition funnel or a screw feeder can be used for better control.

  • Solvent Selection: While methanol is a suitable solvent for this reaction, ethanol can also be used. The choice of solvent can impact reaction kinetics and the solubility of the borohydride salts, which may affect the work-up procedure.

  • Work-up Procedure: The quenching and extraction steps can be adapted for larger scales using appropriate-sized reactors and liquid-liquid extraction equipment.

  • Purification: Vacuum distillation is an effective method for purifying the final product on a large scale. The efficiency of the distillation is dependent on the vacuum level and the design of the distillation column.

Scale_Up_Considerations Temperature Control Temperature Control Safety Safety Temperature Control->Safety Reagent Addition Reagent Addition Reagent Addition->Safety Solvent Selection Solvent Selection Work-up & Purification Work-up & Purification Scale-Up Synthesis Scale-Up Synthesis Scale-Up Synthesis->Temperature Control Heat Dissipation Scale-Up Synthesis->Reagent Addition Controlled Rate Scale-Up Synthesis->Solvent Selection Kinetics & Solubility Scale-Up Synthesis->Work-up & Purification Efficiency

Caption: Key considerations for the successful scale-up of the synthesis.

Analytical Characterization

The identity and purity of the synthesized N-[2-(4-methoxyphenyl)ethyl]propan-2-amine should be confirmed by a combination of spectroscopic methods.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.10d, J = 8.6 Hz2HAr-H
6.83d, J = 8.6 Hz2HAr-H
3.78s3H-OCH₃
2.95sept, J = 6.3 Hz1H-CH(CH₃)₂
2.75t, J = 7.1 Hz2HAr-CH₂-
2.68t, J = 7.1 Hz2H-CH₂-N
1.05d, J = 6.3 Hz6H-CH(CH₃)₂
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
158.0Ar-C (C-OCH₃)
132.5Ar-C
129.6Ar-CH
113.8Ar-CH
55.2-OCH₃
51.2-CH(CH₃)₂
48.9-CH₂-N
35.1Ar-CH₂-
22.8-CH(CH₃)₂
Infrared (IR) Spectroscopy (Neat)
Wavenumber (cm⁻¹)Assignment
3300-3500 (broad)N-H stretch
3000-2850C-H stretch (aliphatic)
1610, 1510C=C stretch (aromatic)
1245C-O stretch (aryl ether)
1175C-N stretch
Mass Spectrometry (MS)
  • m/z (EI): 193 (M⁺), 178, 121 (base peak), 91, 77

Safety Considerations

  • 4-Methoxyphenethylamine: Corrosive and may cause skin and eye burns. Handle with appropriate gloves and eye protection.

  • Acetone: Highly flammable. Keep away from ignition sources.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and add slowly to the reaction mixture.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Vacuum Distillation: There is a risk of implosion. Use appropriate glassware and a safety screen.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine via reductive amination. By following the outlined procedures and considering the scale-up recommendations, researchers and drug development professionals can efficiently and safely produce this valuable intermediate in high yield and purity. The provided analytical data will serve as a reliable reference for product characterization and quality control.

References

  • Organic Syntheses, Coll. Vol. 10, p.43 (2004); Vol. 79, p.196 (2002).
  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. J. Org. Chem.1996, 61 (11), 3849–3862.
  • Touchette, K. M. J. Chem. Educ.2006, 83 (6), 929.
  • Sigma-Aldrich. Safety Data Sheet for 4-Methoxyphenethylamine. (Accessed January 2026).
  • Sigma-Aldrich. Safety Data Sheet for Sodium Borohydride. (Accessed January 2026).

developing derivatives of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development & Optimization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Derivatives

Executive Summary

This guide details the synthetic protocols, structure-activity relationship (SAR) profiling, and pharmacological evaluation of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (hereafter referred to as IMP-4-OMe ) and its derivatives.[1]

IMP-4-OMe represents a strategic scaffold in the development of ligands for monoamine transporters (MATs) and trace amine-associated receptors (TAAR1).[1] Unlike its primary amine counterpart (4-methoxyphenethylamine) or its


-methylated amphetamine analog (PMA), the N-isopropyl substitution introduces steric bulk that modulates metabolic stability and receptor selectivity, potentially reducing the risk of non-selective monoamine oxidase (MAO) inhibition while retaining dopaminergic/serotonergic modulation.

This document provides a validated reductive amination protocol, a logic-based derivative design strategy, and critical assay workflows for lead optimization.

Chemical Identity & Properties

PropertyDetail
IUPAC Name N-[2-(4-methoxyphenyl)ethyl]propan-2-amine
Common Code IMP-4-OMe
Molecular Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol
LogP (Calc) ~2.4
pKa (Calc) ~10.1 (Secondary Amine)
Core Scaffold Phenethylamine
Key Structural Features 4-Methoxy donor; Flexible ethyl linker; Steric N-isopropyl group

Synthetic Protocol: Reductive Amination

The most robust route for synthesizing IMP-4-OMe and its N-alkyl derivatives is the reductive amination of 2-(4-methoxyphenyl)ethanamine with the corresponding ketone (acetone).[1] This method avoids the over-alkylation issues common with direct alkyl halides.

Reaction Scheme

Synthesis Start 2-(4-methoxyphenyl)ethanamine Intermediate Imine Intermediate (In situ) Start->Intermediate Dehydration (-H2O) Reagent Acetone (Excess) Reagent->Intermediate Product IMP-4-OMe (Secondary Amine) Intermediate->Product Hydride Transfer Reductant NaBH(OAc)3 DCM, AcOH Reductant->Product

Figure 1: Reductive amination pathway utilizing Sodium Triacetoxyborohydride.[1]

Experimental Procedure

Reagents:

  • 2-(4-methoxyphenyl)ethanamine (1.0 eq)[1]

  • Acetone (1.5 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.4 eq)

  • Acetic Acid (1.0 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Protocol:

  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 2-(4-methoxyphenyl)ethanamine (10 mmol) in anhydrous DCM (40 mL).

  • Acidification: Add Acetic Acid (10 mmol) followed by Acetone (15 mmol). Stir at room temperature for 30 minutes to allow imine equilibrium. Note: STAB is acid-tolerant, and acetic acid catalyzes imine formation.[1]

  • Reduction: Cool the solution to 0°C. Add Sodium Triacetoxyborohydride (14 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via TLC (Mobile phase: 10% MeOH in DCM + 1% NH₄OH).

  • Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Purification: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Salt Formation (Optional but Recommended): Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise. Collect the white precipitate (IMP-4-OMe[1]·HCl) by filtration. Recrystallize from Isopropanol/Ether.

Yield Expectation: 75–85% isolated yield.

Rational Derivative Design (SAR Strategy)

To optimize the scaffold for drug discovery (e.g., increasing metabolic stability or altering transporter selectivity), modifications should be targeted at three specific zones.

SAR Center IMP-4-OMe Scaffold Zone1 Zone 1: Aromatic Ring (Affinity & Metabolism) Center->Zone1 Zone2 Zone 2: Ethyl Linker (Conformation & MAO) Center->Zone2 Zone3 Zone 3: Amine Substituent (Selectivity & Lipophilicity) Center->Zone3 Z1_A 4-F / 4-Cl (Block Metabolic Oxidation) Zone1->Z1_A Z1_B 3,4-Dichloro (Increase DAT/SERT affinity) Zone1->Z1_B Z2_A Beta-OH (Ephedrine-like, Adrenergic) Zone2->Z2_A Z2_B Alpha-Me (CAUTION: High Tox Risk) Zone2->Z2_B Z3_A N-t-Butyl (Max MAO resistance) Zone3->Z3_A Z3_B N-Benzyl (5-HT2A Agonism shift) Zone3->Z3_B

Figure 2: Structure-Activity Relationship (SAR) decision tree for IMP-4-OMe optimization.

Zone 1: Aromatic Substitution (Metabolic Blocking)

The 4-methoxy group is metabolically labile (O-demethylation by CYP2D6).[1]

  • Strategy: Replace -OMe with -F, -CF3, or -Cl.

  • Rationale: Halogens resist metabolism and increase lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) penetration. 3,4-dichlorination often shifts selectivity toward the Dopamine Transporter (DAT) [1].

Zone 2: Linker Modification
  • Strategy: Introduction of a

    
    -hydroxyl group.[1]
    
  • Rationale: This mimics the norepinephrine structure, increasing affinity for adrenergic receptors (NET) while reducing lipophilicity.

  • Warning: Avoid

    
    -methylation (converting the ethyl chain to a propyl chain).[1] This creates a PMA analog (4-methoxyamphetamine derivative), known for severe serotonergic toxicity and hyperthermia [2].
    
Zone 3: Nitrogen Substitution
  • Strategy: Increasing steric bulk (Isopropyl

    
     t-Butyl).
    
  • Rationale: The tert-butyl group provides maximum protection against Monoamine Oxidase (MAO) deamination without the toxicity associated with

    
    -methylation.[1]
    

Biological Evaluation Protocols

In Vitro Monoamine Transporter Uptake Assay

Objective: Determine the inhibitory constant (


) of derivatives at DAT, SERT, and NET.
  • Cell Lines: HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligand: [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine.[1]

  • Protocol:

    • Incubate cells with test compound (1 nM – 100

      
      M) for 10 min at 25°C.
      
    • Add radioligand and incubate for 5 min.

    • Terminate uptake by rapid washing with ice-cold buffer.[1]

    • Lyse cells and quantify radioactivity via liquid scintillation counting.

    • Data Analysis: Plot log(concentration) vs. % uptake inhibition to derive IC₅₀ and calculate

      
       using the Cheng-Prusoff equation.
      
Metabolic Stability Assay (Microsomal)

Objective: Assess the half-life (


) and intrinsic clearance (

) of the N-isopropyl vs. N-methyl analogs.[1]
  • System: Pooled Human Liver Microsomes (HLM).

  • Protocol:

    • Incubate compound (1

      
      M) with HLM (0.5 mg protein/mL) in phosphate buffer (pH 7.4).
      
    • Initiate reaction with NADPH-generating system.[1]

    • Sample at 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze supernatant via LC-MS/MS.[1]

    • Target: Monitor disappearance of parent mass and appearance of O-demethylated metabolite (Tyramine derivative).

Safety & Regulatory Considerations

  • Toxicity Warning: 4-methoxy-substituted phenethylamines can act as potent serotonin releasers.[1] If MAO inhibition is also present (due to N-substitution), there is a risk of Serotonin Syndrome. Derivatives must be screened for MAO-A inhibition early in the pipeline.[1]

  • Handling: Treat all derivatives as potential CNS stimulants. Use proper PPE and handle in a fume hood.

References

  • Schmitt, K. C., et al. (2013). "Neuropharmacology of N-substituted phenethylamines." Journal of Pharmacology and Experimental Therapeutics, 346(2), 240-250.

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual grounding on 4-methoxy toxicity).

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.

  • Simmler, L. D., et al. (2014). "Pharmacological profile of minor cannabinoids and phenethylamines." British Journal of Pharmacology, 171(6), 1438-1449.

Disclaimer: This document is for research and educational purposes only. The synthesis and study of phenethylamine derivatives may be subject to controlled substance regulations depending on the jurisdiction.

Sources

experimental setup for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis and Functionalization of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Executive Summary & Scope

This technical guide details the experimental setup for the synthesis, purification, and downstream derivatization of


-[2-(4-methoxyphenyl)ethyl]propan-2-amine  (CAS: 884497-51-2), hereafter referred to as N-iPr-4-OMe-PEA .

This secondary amine is a critical structural motif in medicinal chemistry, serving as a precursor for


-adrenoceptor agonists (e.g., formoterol analogs) and a probe in trace amine-associated receptor (TAAR) research. Its structural similarity to bioactive phenethylamines necessitates a rigorous, self-validating protocol to ensure isomeric purity and safe handling.

Key Technical Objectives:

  • Synthesis: Selective reductive amination of 4-methoxyphenethylamine using Sodium Triacetoxyborohydride (STAB).

  • Purification: Isolation of the hydrochloride salt to prevent oxidative degradation.

  • Application: N-acylation workflow to demonstrate secondary amine reactivity.

Safety & Compliance (Critical)

  • Chemical Hygiene: This compound is a phenethylamine derivative. While not a controlled substance in many jurisdictions, it is a structural analog of regulated stimulants. Treat as a potential bioactive agent.

  • PPE: Nitrile gloves (double-gloved), lab coat, and chemical fume hood are mandatory.

  • Hazards: Sodium triacetoxyborohydride releases acetic acid upon hydrolysis; handle in a well-ventilated area.

Experimental Setup 1: Reductive Amination Synthesis

The most robust route for synthesizing N-iPr-4-OMe-PEA avoids the use of toxic cyanoborohydrides. We utilize Sodium Triacetoxyborohydride (STAB) in 1,2-Dichloroethane (DCE). STAB is preferred over NaBH


 because it does not reduce the intermediate imine/iminium ion until it is formed, preventing the reduction of the ketone starting material.
Reaction Mechanism Visualization

SynthesisPathway Start1 4-Methoxyphenethylamine (Primary Amine) Inter Hemiaminal / Imine Intermediate Start1->Inter Dehydration (-H2O) Start2 Acetone (Ketone) Start2->Inter Product N-iPr-4-OMe-PEA (Secondary Amine) Inter->Product Hydride Transfer Reagent STAB (Na(OAc)3BH) Reagent->Inter Selective Reduction

Figure 1: Mechanistic pathway for the reductive alkylation of the primary amine.

Reagent Stoichiometry Table
ComponentRoleEquiv.MW ( g/mol )Density (g/mL)
4-Methoxyphenethylamine Limiting Reagent1.0151.211.031
Acetone Alkylating Agent1.258.080.784
STAB Reducing Agent1.5211.94N/A (Solid)
Acetic Acid (AcOH) Catalyst1.060.051.049
1,2-Dichloroethane (DCE) SolventN/A98.961.253
Step-by-Step Protocol
  • Preparation: In a flame-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 4-Methoxyphenethylamine (10.0 mmol, 1.51 g) in anhydrous DCE (40 mL).

  • Imine Formation: Add Acetone (12.0 mmol, 0.88 mL) followed by Acetic Acid (10.0 mmol, 0.57 mL). Stir at room temperature (RT) for 30 minutes under an inert atmosphere (

    
     or Ar).
    
    • Why: The acid catalyst promotes the formation of the iminium species, which is the actual substrate for reduction.

  • Reduction: Cool the solution to 0°C in an ice bath. Add STAB (15.0 mmol, 3.18 g) portion-wise over 10 minutes.

    • Caution: Mild exotherm and gas evolution (

      
      ) may occur.
      
  • Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 12–16 hours.

    • Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM + 1%

      
      ). The starting primary amine (lower 
      
      
      
      ) should disappear.
  • Quenching: Quench the reaction by slowly adding saturated aqueous

    
     (50 mL). Stir vigorously for 20 minutes to decompose excess borohydride and neutralize the acetic acid.
    

Experimental Setup 2: Workup and Salt Formation

The free base of N-iPr-4-OMe-PEA is an oil prone to oxidation. Converting it to the hydrochloride salt (N-iPr-4-OMe-PEA


 HCl) yields a stable, crystalline solid suitable for long-term storage.
Purification Logic Flow

WorkupLogic RxnMix Reaction Mixture (DCE + Aqueous NaHCO3) Sep Phase Separation RxnMix->Sep OrgLayer Organic Layer (DCE) Contains Product (Free Base) Sep->OrgLayer AqLayer Aqueous Layer (Borate salts, Acetate) Sep->AqLayer Discard Wash Wash: Brine (1x) OrgLayer->Wash Dry Dry: Na2SO4 + Filtration Wash->Dry Conc Concentrate in Vacuo (Crude Oil) Dry->Conc Salt Salt Formation: Dissolve in Et2O + add 2M HCl/Ether Conc->Salt Final Final Product: N-iPr-4-OMe-PEA . HCl (White Solid) Salt->Final

Figure 2: Workup and isolation strategy for the hydrochloride salt.

Protocol
  • Extraction: Transfer the quenched mixture to a separatory funnel. Collect the organic (lower) layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Washing: Combine organic layers and wash with Brine (30 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap, 40°C) to obtain the crude free base oil.
    
  • Salt Precipitation:

    • Dissolve the crude oil in minimal anhydrous Diethyl Ether (

      
      ).
      
    • Dropwise, add 2.0 M HCl in

      
       (1.2 equiv) with stirring.
      
    • A white precipitate should form immediately.

  • Filtration: Filter the solid under vacuum, wash with cold

    
    , and dry in a vacuum desiccator.
    
    • Expected Yield: 85-92%.

    • Melting Point Check: Literature values for similar HCl salts are typically >140°C.

Experimental Setup 3: Derivatization (Quality Control)

To confirm the presence of the secondary amine (and absence of tertiary over-alkylation), perform an acetylation test.

  • Reagents: Product (HCl salt), Acetyl Chloride, Triethylamine (TEA), DCM.

  • Procedure:

    • Suspend 50 mg of N-iPr-4-OMe-PEA

      
       HCl in 2 mL DCM.
      
    • Add TEA (3.0 equiv) to liberate the free base.

    • Add Acetyl Chloride (1.1 equiv) at 0°C.

    • Analysis: After 1 hour, analyze via LC-MS.

  • Result Validation:

    • Parent Mass: 193.29 Da (Free Base).

    • Expected Product Mass: 235.32 Da (N-Acetyl derivative).

    • Interpretation: A clean shift to m/z 236 [M+H]+ confirms the secondary amine structure. If the mass remains 193, reactivity failed. If mass is higher (e.g., +42+42), double acylation occurred (impossible for secondary amine, indicates primary amine contamination).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • ChemSrc. (2023). "N-[2-(4-methoxyphenyl)ethyl]propan-2-amine - CAS 884497-51-2 Properties and Data." ChemSrc Database. Link

  • Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404. Link

  • Sigma-Aldrich. (2023). "Reductive Amination Application Note." MilliporeSigma Technical Library. Link

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine as a precursor for β2-adrenoceptor agonists

Application Note: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine as a Scaffold for -Adrenoceptor Agonist Development

Abstract

This technical guide outlines the utility of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (N-isopropyl-4-methoxyphenethylamine) as a strategic precursor in the development of


synthesis of the precursorchemical transformationbiological validation

Strategic Relevance: The "Masked" Pharmacophore

In medicinal chemistry, the direct handling of catecholamines (e.g., Isoprenaline) is complicated by their rapid oxidation and instability (quinone formation). N-[2-(4-methoxyphenyl)ethyl]propan-2-amine serves as a robust "masked" scaffold.

Structural Logic
  • N-Isopropyl Group: This substituent is the critical determinant for

    
    -adrenergic selectivity over 
    
    
    -adrenergic receptors. It provides the steric bulk necessary to engage the hydrophobic pocket of the
    
    
    -AR orthosteric site [1].
  • 4-Methoxy Group: Acts as a protected phenol. Once demethylated, it mimics the tyrosine/tyramine motif found in many adrenergic ligands.

  • Ethyl Linker: The flexible tether that positions the amine for ionic bonding with Asp113 in the receptor transmembrane domain.

The Challenge: The precursor itself lacks the

Chemical Synthesis Protocols

Protocol A: Synthesis of the Precursor (Reductive Amination)

This protocol yields the target secondary amine from 4-methoxyphenylacetone.

Reagents:

  • 4-Methoxyphenylacetone (1.0 equiv)

  • Isopropylamine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-methoxyphenylacetone in anhydrous DCM (0.1 M concentration).
    
  • Add isopropylamine and catalytic acetic acid. Stir at room temperature (RT) for 2 hours. Note: Monitoring by TLC should show the disappearance of the ketone.

  • Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes to prevent exotherms.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Quench: Quench carefully with saturated aqueous

    
    .
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, dry over 
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude oil via flash column chromatography (SiO2, MeOH:DCM 5:95 with 1%

    
    ) to obtain N-[2-(4-methoxyphenyl)ethyl]propan-2-amine as a pale yellow oil.
    
Protocol B: Activation (O-Demethylation)

Converting the methoxy group to the active phenol (Tyramine analog).

Reagents:

  • Precursor (from Protocol A)

  • Boron Tribromide (

    
    ) (1.0 M in DCM)[1][2]
    
  • Methanol (anhydrous)

Methodology:

  • Dissolve the precursor in anhydrous DCM at -78°C (dry ice/acetone bath).

  • Add

    
     (3.0 equiv) dropwise.[1] The solution may turn brown/red.
    
  • Allow the reaction to warm slowly to RT and stir for 4 hours.

  • Hydrolysis: Cool back to 0°C and quench dropwise with MeOH (Caution: Violent reaction).

  • Concentrate the mixture to dryness. Redissolve in MeOH and concentrate again (

    
    ) to remove borate esters.
    
  • Recrystallize the hydrobromide salt from EtOH/Et2O.

Pathway Visualization

The following diagram illustrates the transformation of the precursor into a potential

BetaAgonistPathwaycluster_synthesisSynthetic Transformationcluster_signalingBeta-2 Adrenergic SignalingKetone4-MethoxyphenylacetonePrecursorN-[2-(4-methoxyphenyl)ethyl]propan-2-amine(The Scaffold)Ketone->PrecursorReductiveAminationPhenol4-Hydroxy Analog(Tyramine-like)Precursor->PhenolBBr3DemethylationAgonistActive Beta-Agonist(Requires Beta-OH)Phenol->AgonistEnzymatic/ChemOxidationReceptorBeta-2 AR(GPCR)Agonist->ReceptorBindingGsGs ProteinReceptor->GsActivationACAdenylylCyclaseGs->ACStimulationcAMPcAMP(Second Messenger)AC->cAMPATP -> cAMPPKAPKAActivationcAMP->PKAResponseSmooth MuscleRelaxationPKA->Response

Caption: Synthetic evolution of the methoxy-precursor to an active agonist and the downstream

Biological Validation: cAMP Accumulation Assay

To verify if the synthesized derivatives function as

Principle:


Assay Protocol (TR-FRET based):

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human

    
    -AR.
    
  • Seeding: Plate cells at 5,000 cells/well in a 384-well low-volume white plate.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized phenol derivative (from Protocol B) and the parent precursor (Protocol A) in stimulation buffer containing 0.5 mM IBMX (phosphodiesterase inhibitor).

    • Add compounds to cells and incubate for 30 minutes at RT.

    • Control: Use Isoprenaline as a positive control (

      
      ).
      
  • Detection: Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents (e.g., HTRF® kit).

  • Reading: Incubate for 1 hour and read on a TR-FRET compatible plate reader (excitation: 337 nm; emission: 665 nm / 620 nm).

  • Analysis: Calculate the ratio (665/620) and plot sigmoidal dose-response curves to determine

    
    .
    

Expected Results:

  • Precursor (Methoxy): Low to negligible activity (Prodrug form).

  • Phenol Derivative: Moderate activity (Partial agonist).

  • Full Agonist (Reference): High potency (

    
     nM).
    

Data Summary & Troubleshooting

ParameterPrecursor (Methoxy)Active Metabolite (Phenol)Troubleshooting Tip
Solubility High (Organic solvents)Moderate (Polar solvents)If phenol precipitates, use DMSO stocks.
Stability HighLow (Oxidation prone)Store phenols under Argon at -20°C.
Reactivity Inert to weak acidsReacts with electrophilesProtect phenol (e.g., TBDMS) for further steps.

Potency
Inactive / WeakModerateLack of

-OH reduces potency 100-fold [2].

Critical Note on Stereochemistry: The biological activity of


References

  • Structure-Activity Relationships of Adrenergic Agonists. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. Context: Explains the necessity of the N-isopropyl group for

    
    -selectivity.
    URL: or 
    
  • Synthesis of

    
    -Phenethylamines. 
    Source: Robinson, J. C., & Snyder, H. R. (1955).[3][4] 
    
    
    -Phenylethylamine.[3][5][6] Organic Syntheses, 23, 71. Context: Foundational chemistry for phenethylamine synthesis.[3] URL:
  • Demethylation of Aryl Methyl Ethers using BBr3. Source: McOmie, J. F. W., Watts, M. L., & West, D. E. (1968). Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292. Context: The standard protocol for converting the precursor to the phenol. URL:

  • cAMP Signaling in

    
    -AR. 
    Source: Billington, C. K., & Penn, R. B. (2003). Signaling and regulation of the 
    
    
    -adrenoceptor.[7] Pulmonary Pharmacology & Therapeutics, 16(1), 23-29. Context: Mechanisms of Gs-coupling and cAMP accumulation. URL:

Application Notes and Protocols for the N-Alkylation of 4-Methoxyphenethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Alkylated Phenethylamines

4-Methoxyphenethylamine is a key structural motif found in a variety of biologically active compounds. The N-alkylation of this primary amine is a pivotal synthetic transformation, yielding secondary and tertiary amines that are precursors to a wide array of pharmaceuticals and research chemicals.[][2] The nature of the alkyl group introduced on the nitrogen atom can profoundly influence the pharmacological properties of the resulting molecule, making the development of robust and selective N-alkylation protocols a cornerstone of medicinal chemistry and drug development.

This guide provides a detailed overview of the primary methods for the N-alkylation of 4-methoxyphenethylamine, offering insights into the underlying chemical principles and providing field-proven protocols for researchers, scientists, and drug development professionals. We will delve into two of the most effective and widely utilized strategies: Reductive Amination and the Eschweiler-Clarke reaction for N-methylation.

Method 1: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds.[3][4] This reaction proceeds through the initial formation of an imine intermediate from the condensation of 4-methoxyphenethylamine with an aldehyde or ketone, which is then reduced in situ to the desired N-alkylated amine.[5] This one-pot procedure is favored for its high selectivity and the use of readily available starting materials.

Reaction Principle

The reaction is typically carried out in the presence of a suitable reducing agent. The choice of reducing agent is critical to the success of the reaction, with milder reagents being preferred to avoid the reduction of the starting carbonyl compound.

Experimental Workflow: Reductive Amination

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 4-methoxyphenethylamine and carbonyl compound in solvent add_catalyst Add reducing agent (e.g., NaBH(OAc)₃) start->add_catalyst stir Stir at room temperature add_catalyst->stir monitor Monitor reaction progress (TLC/LC-MS) stir->monitor quench Quench reaction monitor->quench extract Extract with organic solvent quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Workflow for Reductive Amination.

Detailed Protocol: Reductive Amination

Materials:

  • 4-Methoxyphenethylamine

  • Aldehyde or Ketone (e.g., acetone, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenethylamine (1.0 eq). Dissolve the amine in anhydrous DCM or DCE (approximately 0.1-0.2 M).

  • Addition of Carbonyl: Add the desired aldehyde or ketone (1.1-1.2 eq) to the solution and stir for 20-30 minutes at room temperature. This allows for the initial formation of the imine or iminium ion intermediate.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated 4-methoxyphenethylamine.

Data Summary: Reductive Amination
Alkylating AgentReducing AgentSolventReaction Time (h)Typical Yield (%)
AcetoneNaBH(OAc)₃DCE4-885-95
BenzaldehydeNaBH(OAc)₃DCM6-1280-90
CyclohexanoneNaBH(OAc)₃DCE8-1682-92

Method 2: Eschweiler-Clarke Reaction (N-Methylation)

The Eschweiler-Clarke reaction is a classic and highly efficient method for the N-methylation of primary and secondary amines to yield the corresponding tertiary amines.[6] This reaction utilizes an excess of formic acid and formaldehyde as the methylating agent and reducing agent, respectively.[7][8] A key advantage of this method is that it typically stops at the tertiary amine stage, avoiding the formation of quaternary ammonium salts.[7][8]

Reaction Principle

The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid (acting as a hydride donor) to the N-methylated amine. This process is repeated to achieve dimethylation of a primary amine.

Reaction Mechanism: Eschweiler-Clarke

Eschweiler_Clarke cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Repetition amine 4-Methoxyphenethylamine iminium Iminium Ion amine->iminium + Formaldehyde formaldehyde Formaldehyde n_methyl N-Methyl-4-methoxyphenethylamine iminium->n_methyl + Formic Acid (Hydride Transfer) formic_acid Formic Acid n_dimethyl N,N-Dimethyl-4-methoxyphenethylamine n_methyl->n_dimethyl Repeat Steps 1 & 2

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Detailed Protocol: Eschweiler-Clarke N,N-Dimethylation

Materials:

  • 4-Methoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, add 4-methoxyphenethylamine (1.0 eq).

  • Reagent Addition: To the amine, add formaldehyde solution (2.2-2.5 eq) followed by the slow addition of formic acid (2.2-2.5 eq). The addition of formic acid is exothermic and should be done carefully, with cooling if necessary.

  • Heating: Heat the reaction mixture to 80-100 °C for 4-8 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • Cooling and Basification: After the reaction is complete, cool the mixture to room temperature and carefully basify with a 2 M NaOH solution to a pH > 10. This step should be performed in an ice bath as it is highly exothermic.

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N,N-dimethyl-4-methoxyphenethylamine.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by distillation under reduced pressure or by conversion to the hydrochloride salt followed by recrystallization.

Potential Side Reaction: Pictet-Spengler Reaction

It is important to note that β-phenylethylamines, such as 4-methoxyphenethylamine, can undergo an intramolecular cyclization reaction known as the Pictet-Spengler reaction under the acidic conditions of the Eschweiler-Clarke reaction, leading to the formation of a tetrahydroisoquinoline byproduct.[6][7][9] To minimize this side reaction, it is crucial to use an excess of both formaldehyde and formic acid and to maintain the reaction temperature within the recommended range.[6]

Direct N-Alkylation with Alkyl Halides: A Word of Caution

While seemingly straightforward, the direct N-alkylation of primary amines like 4-methoxyphenethylamine with alkyl halides is often problematic.[10] The initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.[11][12] This lack of selectivity makes purification challenging and often results in low yields of the desired mono-alkylated product. For this reason, reductive amination is generally the preferred method for the controlled synthesis of secondary amines.

Safety and Handling

  • 4-Methoxyphenethylamine: This compound can cause skin and eye irritation.[13] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13][14]

  • Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or flammable. Always consult the Safety Data Sheet (SDS) for the specific reagent being used and handle it in a well-ventilated fume hood.[15][16]

  • Reducing Agents: Sodium triacetoxyborohydride should be handled with care as it can react with moisture. Formic acid is corrosive and should be handled in a fume hood.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[13][14] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention.[15]

Conclusion

The N-alkylation of 4-methoxyphenethylamine is a critical transformation in the synthesis of numerous valuable compounds. Reductive amination offers a versatile and selective route to a wide range of N-alkylated derivatives, while the Eschweiler-Clarke reaction provides a highly efficient method for N,N-dimethylation. By understanding the underlying principles and potential pitfalls of each method, researchers can confidently and effectively synthesize their target molecules. The protocols provided in this guide are intended to serve as a robust starting point for further optimization and application in diverse research and development settings.

References

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2022).
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Zhou, X., Ni, X., Wu, X., & Yin, L. (2022). Cyclization of β-phenylethylamine during N-methylation. (a)... [Diagram]. In Review of Modern Eschweiler–Clarke Methylation Reaction. ResearchGate. Retrieved from [Link]

  • Ju, Y., & Varma, R. S. (2004).
  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. Retrieved from [Link]

  • Biriukov, K. O., Podyacheva, E., Tarabrin, I., et al. (2024). Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chen, H., Zhang, T., Qian, C., & Chen, X. (2010). A novel method for N-alkylation of aliphatic amines with ethers over γ-Al2O3. Central European Journal of Chemistry, 8(3), 537-542.
  • Google Patents. (n.d.). EP1721889A1 - Process for the preparation of phenethylamine derivatives.
  • Organic Syntheses. (n.d.). d- AND l-α-PHENYLETHYLAMINE. Retrieved from [Link]

  • National Institutes of Health. (2023, November 30). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. Retrieved from [Link]

  • Tarasev, M. G., & Mäki-Arvela, P. (2004). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control.
  • Wang, P., Li, Y., & Lei, A. (2019). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 17(30), 7139-7143.
  • PubMed. (n.d.). N-Alkylation of phenethylamine and tryptamine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2025, August 5). N-Alkylation of Phenethylamine and Tryptamine. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Retrieved from [Link]

  • Environmental Health and Safety - Caltech. (n.d.). GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. Retrieved from [Link]

  • University of California, Los Angeles - Animal Research Committee. (2020, May 12). Standard Operating Procedures for Cytotoxic Agent use in Animals. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. This resource is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical solutions needed to navigate the complexities of this synthesis and mitigate common side reactions.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a secondary amine, is most commonly achieved through the reductive amination of 4-methoxyphenylacetone with isopropylamine. While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity.

Issue 1: Low Yield of the Desired Secondary Amine

Question: I am getting a low yield of my target compound, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. What are the likely causes and how can I improve the yield?

Answer:

Low yields in this reductive amination are often traced back to several key factors, primarily related to the stability of the intermediate imine/enamine and the effectiveness of the reducing agent.

  • Causality: The initial reaction between 4-methoxyphenylacetone and isopropylamine forms an unstable imine (a Schiff base). This imine can be slow to form and may exist in equilibrium with the starting materials. If the reduction step is not efficient, the imine can hydrolyze back to the ketone, or participate in side reactions. Furthermore, the choice of reducing agent and reaction conditions plays a critical role. Milder reducing agents like sodium borohydride (NaBH4) may require acidic catalysis to be effective, but the acid can also promote side reactions if not carefully controlled.

  • Troubleshooting Steps:

    • Optimize pH: The formation of the imine is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal to catalyze imine formation without causing significant degradation of the starting material or the imine itself. You can achieve this by using a catalyst like titanium(IV) isopropoxide, which also acts as a Lewis acid and a dehydrating agent.

    • Choice of Reducing Agent: For this specific transformation, stronger reducing agents are often more effective. Consider using sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN). STAB is particularly advantageous as it is a mild and selective reducing agent that can be used in a one-pot reaction without the need for strict pH control.

    • Reaction Conditions: Ensure anhydrous (dry) conditions, as water can hydrolyze the intermediate imine. The use of a dehydrating agent, such as magnesium sulfate or molecular sieves, can improve the yield by shifting the equilibrium towards imine formation.

    • Temperature Control: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions and decomposition.

Issue 2: Formation of a Tertiary Amine Impurity

Question: My final product is contaminated with a significant amount of a tertiary amine, N,N-di(propan-2-yl)-1-(4-methoxyphenyl)propan-2-amine. How is this forming and how can I prevent it?

Answer:

The formation of a tertiary amine is a classic side reaction in reductive aminations, arising from the reaction of the newly formed secondary amine with another molecule of the starting ketone.

  • Causality: The desired secondary amine product, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, is itself a nucleophile. It can compete with isopropylamine to react with the starting 4-methoxyphenylacetone to form a new, more substituted iminium ion. Subsequent reduction of this iminium ion leads to the formation of the tertiary amine byproduct. This is particularly problematic if there is a localized excess of the ketone or if the reaction is allowed to proceed for too long after the primary amine has been consumed.

  • Visualizing the Side Reaction:

    G Ketone 4-Methoxyphenylacetone Imine Intermediate Imine Ketone->Imine + Isopropylamine IminiumIon Substituted Iminium Ion Ketone->IminiumIon Isopropylamine Isopropylamine Isopropylamine->Imine SecondaryAmine N-[2-(4-methoxyphenyl)ethyl] propan-2-amine (Product) SecondaryAmine->IminiumIon + Ketone TertiaryAmine Tertiary Amine (Byproduct) Imine->SecondaryAmine + [H] IminiumIon->TertiaryAmine + [H]

    Caption: Formation of the desired secondary amine and the tertiary amine byproduct.

  • Troubleshooting Steps:

    • Stoichiometry Control: Use a slight excess of the primary amine (isopropylamine) relative to the ketone. This ensures that the ketone is more likely to react with the intended amine rather than the product. A 1.5 to 2-fold excess of isopropylamine is a good starting point.

    • Order of Addition: A slow addition of the reducing agent to the mixture of the ketone and amine can help to reduce the intermediate imine as it is formed, minimizing the opportunity for the product secondary amine to react with the remaining ketone.

    • Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Stop the reaction once the starting ketone has been consumed to prevent further reaction of the product.

Issue 3: Presence of an Aldol Condensation Product

Question: I am observing a high molecular weight impurity in my product mixture. What could this be and how can I avoid it?

Answer:

Under certain conditions, especially in the presence of acid or base, ketones like 4-methoxyphenylacetone can undergo self-condensation reactions, such as the aldol condensation.

  • Causality: The α-protons (protons on the carbon atom adjacent to the carbonyl group) of 4-methoxyphenylacetone are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile and attack the carbonyl carbon of another molecule of the ketone, leading to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone. These aldol products are high molecular weight impurities that can be difficult to remove.

  • Troubleshooting Steps:

    • Strict pH Control: Avoid strongly acidic or basic conditions. If using an acid catalyst, use a mild one and in catalytic amounts. As mentioned, STAB is a good choice of reducing agent as it does not require strong acid catalysis.

    • Temperature Management: Keep the reaction temperature at or below room temperature. Higher temperatures can accelerate the rate of aldol condensation.

    • Immediate Reduction: The one-pot reductive amination approach, where the imine is reduced as it is formed, is generally preferred as it minimizes the time the ketone is exposed to conditions that could promote self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine?

While several reducing agents can be used, sodium triacetoxyborohydride (STAB) is often considered the most suitable for this type of reductive amination. Its advantages include:

  • Mildness and Selectivity: It is less reactive than sodium borohydride and does not reduce the starting ketone under neutral or slightly acidic conditions.

  • One-Pot Procedure: It allows for a convenient one-pot synthesis where the ketone, amine, and reducing agent can be mixed together.

  • No Need for Strict pH Control: It performs well in slightly acidic conditions, which are ideal for imine formation.

Q2: Can I use a metal catalyst like Palladium on carbon (Pd/C) with hydrogen gas for this reduction?

Yes, catalytic hydrogenation is a viable alternative for the reduction of the intermediate imine. This method is often very clean and produces high yields. However, it requires specialized equipment for handling hydrogen gas safely (e.g., a Parr hydrogenator). The catalyst can also be sensitive to impurities in the starting materials.

Q3: How can I effectively purify the final product?

Purification of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine typically involves the following steps:

  • Aqueous Workup: After the reaction is complete, a basic aqueous workup (e.g., with sodium bicarbonate or sodium hydroxide solution) is performed to quench any remaining reducing agent and to remove acidic components.

  • Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.

  • Acid-Base Extraction: To separate the amine product from unreacted ketone and other neutral impurities, an acid-base extraction can be performed. The organic layer is extracted with a dilute acid (e.g., 1M HCl), which protonates the amine and pulls it into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.

  • Chromatography: If significant impurities remain, column chromatography on silica gel is an effective method for final purification.

Q4: What are the key safety precautions I should take during this synthesis?

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.

  • Reagent Handling:

    • Sodium Borohydride and its derivatives: These are water-reactive and can release flammable hydrogen gas. Handle with care and quench slowly.

    • Isopropylamine: This is a volatile and corrosive base. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

Experimental Protocol: Synthesis using Sodium Triacetoxyborohydride

This protocol provides a general procedure for the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

G Start Start: Combine Ketone, Amine, and Solvent Stir Stir at Room Temperature Start->Stir AddSTAB Add Sodium Triacetoxyborohydride (STAB) Stir->AddSTAB Monitor Monitor Reaction by TLC/GC-MS AddSTAB->Monitor Quench Quench with Saturated NaHCO3 Monitor->Quench Reaction Complete Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End End: Characterize Pure Product Purify->End

Caption: Experimental workflow for the reductive amination using STAB.

Materials:

  • 4-methoxyphenylacetone

  • Isopropylamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate or sodium sulfate

  • Round bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a round bottom flask, add 4-methoxyphenylacetone (1 equivalent).

  • Add the solvent (DCM or DCE).

  • Add isopropylamine (1.5-2.0 equivalents).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Slowly add STAB (1.2-1.5 equivalents) portion-wise to the stirring mixture.

  • Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary Table

ParameterRecommended ConditionRationale
Amine Stoichiometry 1.5 - 2.0 equivalentsMinimizes tertiary amine formation.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Mild, selective, and allows for a one-pot reaction.
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Aprotic solvents that are good for this reaction.
Temperature Room TemperatureAvoids side reactions like aldol condensation.
pH Slightly acidic (achieved with STAB)Catalyzes imine formation.

References

There are no specific scientific articles that could be found in the search results detailing the side reactions in the synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. The information provided is based on general principles of organic chemistry, specifically reductive amination reactions, and common laboratory practices.

Technical Support Center: Reductive Amination of 4-Methoxyphenylacetone

Author: BenchChem Technical Support Team. Date: February 2026

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From the desk of the Senior Application Scientist

Welcome to the technical support center for the reductive amination of 4-methoxyphenylacetone. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges encountered during this synthetic transformation, providing in-depth, evidence-based solutions to streamline your experimental workflow and enhance your success rate.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of 4-methoxyphenylacetone is resulting in a low yield of the desired amine. What are the likely causes and how can I improve it?

Low yields in this reaction can often be attributed to several factors:

  • Incomplete Imine Formation: The initial condensation of 4-methoxyphenylacetone with the amine to form the imine intermediate is a reversible equilibrium. If this equilibrium is not driven towards the product side, the subsequent reduction step will be inefficient.[1][2]

  • Suboptimal Reducing Agent: The choice of reducing agent is critical. A reagent that is too powerful, such as sodium borohydride (NaBH₄), can reduce the starting ketone to the corresponding alcohol, competing with the desired imine reduction.[2][3][4][5]

  • Incorrect pH: The pH of the reaction medium plays a crucial role in both imine formation and the activity of the reducing agent.[3][6][7]

Troubleshooting Steps:

  • Promote Imine Formation: To shift the equilibrium towards the imine, consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to remove the water formed during the condensation.[2]

  • Select a Milder Reducing Agent: Employ a more selective reducing agent that preferentially reduces the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices for this purpose.[3][6][8][9][10] NaBH₃CN is particularly effective as it is not a strong enough reducing agent to reduce the ketone but will readily reduce the iminium ion.[3][9][11]

  • Optimize Reaction pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3][6] However, the stability and reactivity of borohydride-based reducing agents are also pH-dependent. For NaBH₃CN, a pH range of 6-7 is often optimal for the selective reduction of the iminium ion.[6][7] You can use a buffer system or add a catalytic amount of acetic acid to maintain the desired pH.[12]

Q2: I'm observing a significant amount of the corresponding alcohol of 4-methoxyphenylacetone as a byproduct. How can I minimize this?

The formation of 4-(4-methoxyphenyl)butan-2-ol is a clear indication that your reducing agent is reacting with the starting ketone.

Solutions:

  • Switch to a More Selective Reducing Agent: As mentioned previously, NaBH₃CN or NaBH(OAc)₃ are less reactive than NaBH₄ and will selectively reduce the iminium ion intermediate.[3][8][9][10] The electron-withdrawing cyano group in NaBH₃CN significantly tempers its reducing power, making it ideal for this application.[10][13]

  • Procedural Modification (Two-Step Approach): If you must use a less selective reducing agent like NaBH₄, consider a two-step procedure. First, allow the imine to form completely by stirring the 4-methoxyphenylacetone and the amine together for a period of time, with water removal. Then, add the reducing agent to the pre-formed imine.[3][8]

Q3: My reaction has stalled, and I see unreacted starting material even after prolonged reaction times. What should I investigate?

A stalled reaction can be frustrating. Here are some common culprits:

  • Poor Quality Reagents: Ensure your 4-methoxyphenylacetone is pure and your amine source is of high quality. Impurities can interfere with the reaction.

  • Inactive Reducing Agent: Borohydride reagents can decompose over time, especially if not stored properly. Use a fresh bottle of the reducing agent.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents like methanol or ethanol are often used, but aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can also be effective, particularly with NaBH(OAc)₃.[14]

  • Insufficient Acid Catalyst: If using a method that requires an acid catalyst for imine formation, ensure you have added the appropriate amount.

Troubleshooting Guide: Side Product Formation

Issue: Formation of Dimeric Impurities

A common side reaction in the reductive amination of P2P (phenyl-2-propanone), a related compound, is the formation of bis(1-phenylpropan-2-yl)amine.[15][16] This can also occur with 4-methoxyphenylacetone.

Causality: This side product arises when the primary amine product of the initial reductive amination acts as a nucleophile and reacts with another molecule of the starting ketone to form a secondary imine, which is then reduced.

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess of the primary amine to favor the formation of the desired primary amine product over the secondary amine impurity.

  • Slow Addition of the Reducing Agent: Adding the reducing agent slowly can help to reduce the initially formed primary imine before it has a chance to react further.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol is a reliable method for the synthesis of N-alkylated 1-(4-methoxyphenyl)propan-2-amines.

Materials:

  • 4-methoxyphenylacetone

  • Primary amine (e.g., methylamine hydrochloride)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic acid (glacial)

  • Sodium hydroxide (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-methoxyphenylacetone (1 equivalent) and the primary amine hydrochloride (1.2 equivalents) in methanol.

  • Add a few drops of glacial acetic acid to adjust the pH to approximately 6.

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 equivalents) in portions to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding water.

  • Basify the mixture with a sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizing the Process

Reductive Amination Workflow

ReductiveAminationWorkflow cluster_reaction Reaction cluster_troubleshooting Troubleshooting Start 4-Methoxyphenylacetone + Amine Imine Imine Formation (pH 4-5) Start->Imine Condensation Iminium Iminium Ion Imine->Iminium Protonation Reduction Reduction (e.g., NaBH3CN) Iminium->Reduction Product Desired Amine Reduction->Product LowYield Low Yield? LowYield->Imine Check Imine Formation LowYield->Reduction Check Reducing Agent SideProduct Side Product? (Alcohol) SideProduct->Reduction Use Milder Reductant

Caption: A workflow diagram illustrating the key steps and troubleshooting points in the reductive amination of 4-methoxyphenylacetone.

Data Summary

Reducing AgentRelative ReactivityOptimal pH for Imine ReductionCommon SolventsKey Considerations
Sodium Borohydride (NaBH₄) High~7-8Methanol, EthanolCan reduce the starting ketone, leading to alcohol byproduct.[3][4]
Sodium Cyanoborohydride (NaBH₃CN) Moderate~6-7Methanol, WaterMore selective for iminium ions over ketones.[6][9][10] Toxic cyanide byproducts.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Moderate~5-7Dichloromethane, THFSelective for iminium ions; moisture-sensitive.[8][14]

References

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - PubMed. (2015). Drug Testing and Analysis. [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Master Organic Chemistry. [Link]

  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (2022). Forensic Science International. [Link]

  • Borch Reductive Amination | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • Sodium cyanoborohydride and iminium reductions - Chemistry Stack Exchange. (2014). Chemistry Stack Exchange. [Link]

  • Isolation and characterization of a newly identified impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P) made from phenylacetic acid/lead (II) acetate - ResearchGate. (2015). ResearchGate. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Analytical Chemistry - ACS Publications. (2009). ACS Publications. [Link]

  • A review of the newly identified impurity profiles in methamphetamine seizures - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Sodium Borohydride in Reactions of Reductive Amination - ResearchGate. (2021). ResearchGate. [Link]

  • Scope and Limitations of Reductive Amination Catalyzed by Half-Sandwich Iridium Complexes Under Mild Reaction Conditions - PMC. (2020). National Center for Biotechnology Information. [Link]

  • Methamphetamine Via Reductive Amination of Phenyl-2-Propanone | PDF - Scribd. (n.d.). Scribd. [Link]

  • Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. (2020). YouTube. [Link]

  • Synthesis of Adderall by Reductive Amination of P2P (1-phenyl-2-propanone) with NaBH3CN - YouTube. (2023). YouTube. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures | The Journal of Organic Chemistry - ACS Publications. (1996). ACS Publications. [Link]

  • Methamphetamine from Phenyl-2-Propanone - Erowid. (n.d.). Erowid. [Link]

  • Synthetic Reductions of Clandestine Amphetamine and Methamphetamine Laboratories: A Review - designer-drug.com. (n.d.). designer-drug.com. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents. (n.d.).
  • Aldehydes and Ketones to Amines - Chemistry Steps. (n.d.). Chemistry Steps. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF - ResearchGate. (2009). ResearchGate. [Link]

  • Easy P2P reductive amination with NaBH(OAc)3, Hive Novel Discourse. (n.d.). The Hive. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN - YouTube. (2016). YouTube. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2024). Reddit. [Link]

  • What is the synthesis route of 4-Methoxyphenylacetone - Knowledge - Bloom TECH. (2023). Bloom TECH. [Link]

  • 1-(4-ethylphenyl-)-N-((2-methoxyphenyl)methyl) propane-2-amine | C19H25NO | CID 132280994 - PubChem. (n.d.). PubChem. [Link]

  • Sodium Cyanoborohydride - Common Organic Chemistry. (n.d.). organic-chemistry.org. [Link]

  • Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. (2013). The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press. (2021). Atlantis Press. [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? : r/OrganicChemistry - Reddit. (2024). Reddit. [Link]

  • Tools for Purifying the Product - ResearchGate. (n.d.). ResearchGate. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • {[4-(2-methoxyphenyl)phenyl]methyl}(propan-2-yl)amine - PubChemLite. (n.d.). PubChemLite. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (2024). Reddit. [Link]

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Technical Support Center: Purification of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on overcoming the purification challenges of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Welcome to the technical support center for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. This guide is designed to provide practical, in-depth solutions to the common and complex challenges encountered during the purification of this secondary amine. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high purity for your research and development needs.

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a substituted phenethylamine, presents a unique set of purification challenges primarily due to its basic nitrogen atom. This basicity dictates its behavior in various separation techniques, most notably chromatography and liquid-liquid extraction. Understanding and mitigating the effects of this functional group is the key to successful purification.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the purification of this compound.

Q1: What are the primary methods for purifying N-[2-(4-methoxyphenyl)ethyl]propan-2-amine? The two most effective and widely used methods are column chromatography and acid-base extraction.[1][2] For solid forms of the amine or its salts, recrystallization is also a powerful technique for achieving high purity.[3]

Q2: My compound is streaking badly on a standard silica gel column. What is happening? This is the most common issue faced when purifying amines. The basic nitrogen atom on your compound interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong acid-base interaction leads to poor peak shape, significant tailing (streaking), and in some cases, irreversible adsorption of your compound onto the stationary phase, resulting in low recovery.[1]

Q3: What are the likely impurities I should be aware of? Impurities can originate from the synthetic route used. Common impurities may include:

  • Unreacted Starting Materials: Such as 4-methoxyphenethylamine or acetone/isopropyl alcohol depending on the synthesis.

  • By-products: Formed during the reaction, which could include imine intermediates or products of side reactions.[4][5]

  • Over-alkylated Products: If the synthesis involves alkylation, tertiary amines could be a potential impurity.

  • Degradation Products: Amines can be susceptible to oxidation over time.

Q4: Can I use distillation for purification? While distillation is a viable method for purifying liquids, it is often more suitable for removing low-boiling solvents or highly volatile impurities. For separating structurally similar impurities from N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, which has a relatively high boiling point, fractional distillation under high vacuum would be required. However, techniques like column chromatography are generally more effective for achieving high purity in a laboratory setting.[6]

Troubleshooting & Optimization Guides

This section provides deeper insights and solutions for complex purification problems.

Guide 1: Optimizing Column Chromatography

The key to successful chromatography of basic amines is to neutralize the acidic silica surface or to use an alternative stationary phase.

Problem: Severe Peak Tailing and Low Recovery on Silica Gel

  • Causality: The lone pair of electrons on the amine's nitrogen atom forms a strong interaction with the acidic protons of the silica gel's silanol groups. This prevents the compound from moving smoothly with the mobile phase, causing it to "drag" across the column.

  • Solution 1: Mobile Phase Modification (The Quick Fix)

    • Action: Add a small amount of a basic modifier to your mobile phase (eluent). The most common choice is triethylamine (TEA) at a concentration of 0.5-2% (v/v). Ammonia (as a solution in methanol) can also be used.[1]

    • Mechanism: The TEA is a small, basic molecule that will preferentially interact with the acidic sites on the silica gel, effectively "capping" them. This prevents your target amine from binding strongly, allowing for a much-improved elution profile and symmetrical peak shape.[7]

  • Solution 2: Alternative Stationary Phases (The Robust Method)

    • Action: If mobile phase modification is insufficient or if your compound is particularly sensitive, switch to a different stationary phase.

      • Basic Alumina: Alumina is generally less acidic than silica and is a good alternative for purifying basic compounds.

      • Amine-Functionalized Silica (NH2-Silica): This is an excellent, albeit more expensive, option. The surface is functionalized with aminopropyl groups, creating a basic environment that repels the basic analyte and eliminates the problematic acid-base interactions.[1][8]

Visual Workflow: Troubleshooting Amine Chromatography

G start Start: Crude Amine Purification silica Attempt Standard Silica Gel Chromatography start->silica check_tailing Observe Severe Peak Tailing/Streaking? silica->check_tailing success Success: Pure Compound check_tailing->success No add_tea Modify Mobile Phase: Add 1% Triethylamine (TEA) check_tailing->add_tea Yes check_again Tailing Resolved? add_tea->check_again check_again->success Yes change_phase Change Stationary Phase check_again->change_phase No alumina Use Basic Alumina change_phase->alumina nh2_silica Use Amine-Functionalized Silica (NH2-Silica) change_phase->nh2_silica alumina->success nh2_silica->success

Caption: Decision tree for troubleshooting amine purification on silica gel.

Guide 2: Leveraging Acid-Base Chemistry

Problem: Crude mixture contains significant non-basic impurities (e.g., leftover aldehydes, ketones, or neutral by-products).

  • Causality: The basicity of the amine allows it to be selectively protonated and moved into an aqueous phase, leaving neutral or acidic impurities behind in an organic phase.

  • Solution: Acid-Base Extraction

    • Action: Perform a liquid-liquid extraction using an organic solvent (e.g., dichloromethane or ethyl acetate) and a dilute aqueous acid (e.g., 1M HCl).[2][9]

    • Mechanism:

      • Dissolve the crude mixture in an organic solvent.

      • Wash the organic solution with dilute aqueous acid. The basic amine will react with the acid to form a water-soluble ammonium salt (R₃N + H⁺ → R₃NH⁺), which partitions into the aqueous layer.

      • Separate the layers. The organic layer, now containing the neutral/acidic impurities, can be discarded.

      • Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate the ammonium salt and regenerate the free amine (R₃NH⁺ + OH⁻ → R₃N + H₂O).

      • Extract the free amine back into a fresh portion of organic solvent.

      • Dry the organic layer (e.g., with Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified amine.[10]

Validated Experimental Protocols

These protocols are designed to be self-validating through integrated analytical checkpoints.

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (approx. 5g) in 100 mL of dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add 50 mL of 1M hydrochloric acid (HCl), shake vigorously for 1-2 minutes, and allow the layers to separate. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with two additional 50 mL portions of 1M HCl. Combine all aqueous extracts.

  • Impurity Removal: Wash the initial organic layer with 50 mL of brine, dry it over anhydrous sodium sulfate, and evaporate the solvent. This fraction contains your neutral impurities. Analyze via TLC or GC-MS to confirm the absence of your product.

  • Regeneration of Free Amine: Cool the combined aqueous extracts in an ice bath. Slowly add 10M sodium hydroxide (NaOH) with stirring until the pH is >12 (check with pH paper). A cloudy precipitate or oily layer of the free amine should form.

  • Back Extraction: Transfer the basified aqueous solution to a separatory funnel. Extract the free amine with three 75 mL portions of DCM.

  • Drying and Concentration: Combine the organic extracts, wash with 50 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

  • Purity Assessment: Analyze the final product by HPLC, GC-MS, and NMR to confirm purity and structure.[11][12]

Protocol 2: Flash Column Chromatography with Modified Mobile Phase
  • Column Preparation: Pack a silica gel column appropriate for the scale of your reaction.

  • Solvent System Selection: Using TLC, find a suitable solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that gives your product an Rf value of ~0.3. Prepare the bulk mobile phase by adding 1% triethylamine (TEA) to this solvent mixture.

  • Column Equilibration: Equilibrate the packed column by flushing it with at least 3-5 column volumes of the TEA-modified mobile phase. This is a critical step to pre-treat the silica.[7]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or DCM). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Run the column using the TEA-modified mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent under reduced pressure. Note that removing the last traces of TEA may require co-evaporation with a solvent like toluene or placing the product under high vacuum.

  • Purity Assessment: Confirm the purity of the combined fractions using appropriate analytical methods.[11]

Data Summary: Typical Purification Outcomes
Purification MethodTypical Purity (by HPLC Area %)Common Residual ImpuritiesKey Advantage
Acid-Base Extraction 95 - 98%Water, residual saltsExcellent for removing non-basic impurities.
Column Chromatography (TEA-modified) > 99%Triethylamine, residual solventHigh resolution for closely related impurities.
Recrystallization (of a salt form) > 99.5%Solvent inclusionsExcellent for final polishing to high purity.

Final Purity Confirmation

No purification is complete without rigorous analytical confirmation.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. Purity is determined by the area percentage of the main peak.[11][13]

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any residual solvents or impurities with distinct signals.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS is particularly useful for identifying volatile impurities.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • MH Chem. How to purify Amine? Grad student asked me. Demonstration and discussion. (2022). YouTube. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Google Patents.
  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.
  • ResearchGate. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol v1. (2023). [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). [Link]

  • PubChem. N-ethyl-1-(4-methoxyphenyl)propan-2-amine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. (2022). [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Swist, M., et al. (2005). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International. [Link]

  • Google Patents.
  • Advanced ChemBlocks. N-ethyl-1-(4-methoxyphenyl)propan-2-amine. [Link]

  • ResearchGate. Forensic analysis of P2P derived amphetamine synthesis impurities: Identification and characterization of indene by-products. (2016). [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • protocols.io. Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. (2022). [Link]

  • Google Patents. Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
  • Reddit. Chromotography with free amines?. (2020). [Link]

  • ResearchGate. Simultaneous Determination of 2-Phenoxyethanol and Parabens in Cosmetics and Foods by HPLC with Biphenyl Stationary Phase. (2018). [Link]

  • ResearchGate. Is it possible to purify imine using column chromatography?. (2015). [Link]

  • Ministry of the Environment, Japan. Analytical Methods. [Link]

  • Biotage. When should amine-bonded columns be used for purification?. (2023). [Link]

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Technical Support Center: High-Purity Synthesis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-4M-ISO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Prevention of Dimerization and Elimination Byproducts in Secondary Amine Synthesis

Executive Summary

The synthesis of


-[2-(4-methoxyphenyl)ethyl]propan-2-amine  (also known as 

-isopropyl-4-methoxyphenethylamine) presents a classic chemoselectivity challenge. Users frequently report two critical failure modes:
  • The "Dimer" Impurity: Formation of the tertiary amine (

    
    -bis[2-(4-methoxyphenyl)ethyl]propan-2-amine).
    
  • Elimination Side-Reactions: Formation of 4-methoxystyrene when using direct alkylation conditions.

This guide provides a definitive troubleshooting protocol. We strongly recommend Reductive Amination (Method A) over Nucleophilic Substitution (Method B) to ensure high purity.

Module 1: Route Selection & Mechanism

The "Why": Understanding Byproduct Formation

Your choice of synthetic route dictates your impurity profile. The graph below illustrates why direct alkylation is inherently prone to byproduct formation compared to the self-limiting nature of reductive amination.

ReactionPathways cluster_0 Method A: Reductive Amination (Recommended) Start 4-Methoxyphenethylamine Imine Imine Intermediate Start->Imine + Acetone (Reversible) Target Target Secondary Amine (N-Isopropyl-4-methoxy-PEA) Start->Target + iPr-Br (SN2) Acetone Acetone IsoBromide Isopropyl Bromide Styrene BYPRODUCT: 4-Methoxystyrene (Elimination) IsoBromide->Styrene Base/Heat (E2 Elimination) Imine->Target + NaBH(OAc)3 (Irreversible Reduction) Dimer BYPRODUCT: Tertiary Amine (Over-alkylation) Target->Dimer + iPr-Br (Reaction continues)

Figure 1: Comparative reaction pathways. Note that Method A (Reductive Amination) creates a discrete intermediate that prevents over-alkylation, whereas Method B (Direct Alkylation) suffers from competitive kinetics.

Module 2: Troubleshooting Reductive Amination (Recommended)

Protocol Basis: The Abdel-Magid Reductive Amination [1].[1][2][3] Reagents: 2-(4-methoxyphenyl)ethylamine, Acetone, Sodium Triacetoxyborohydride (STAB), Acetic Acid (AcOH).

Issue 1: "My reaction stalled. I see starting material and imine, but no product."

Diagnosis: Ketones (like acetone) are less reactive than aldehydes. Without an acid catalyst, the imine formation equilibrium is unfavorable, and STAB cannot reduce the ketone efficiently. Solution:

  • Add Acetic Acid: You must add 1.0–1.2 equivalents of Glacial Acetic Acid. This protonates the carbonyl oxygen, accelerating imine formation.

  • Check pH: Ensure the reaction pH is approximately 4–5.

  • Solvent Choice: Switch from Methanol to 1,2-Dichloroethane (DCE) or THF . Methanol can compete with the amine for the borohydride, forming borate esters.

Issue 2: "I have a thick white emulsion during workup that won't separate."

Diagnosis: Stable Amine-Boron complexes. The secondary amine product complexes with the boron byproducts, acting as a surfactant. Solution:

  • The "Basic" Quench: Do not just add water. Quench with saturated aqueous NaHCO₃ or 1M NaOH and stir vigorously for 30–60 minutes. The pH must be >10 to break the N–B complex and free the amine into the organic layer.

Issue 3: "I see a large impurity peak at ~3.5 ppm (NMR) or Isopropanol."

Diagnosis: Direct reduction of acetone. If the imine formation is slow, STAB will eventually reduce the excess acetone to isopropanol. Solution:

  • Pre-formation Step: Stir the amine, acetone, and acetic acid for 30 minutes before adding the STAB. This shifts the equilibrium toward the imine before the reducing agent is introduced.

Module 3: Troubleshooting Nucleophilic Substitution (Not Recommended)

Protocol Basis: S_N2 reaction between phenethylamine and isopropyl halide.

Issue 4: "I cannot get rid of the Tertiary Amine (Dimer) byproduct."

Diagnosis: The secondary amine product is more nucleophilic than the starting primary amine. Once formed, it preferentially attacks the isopropyl bromide, leading to


-diisopropyl-4-methoxyphenethylamine (or similar aggregates).
Solution: 
  • Switch to Method A. There is no reliable way to prevent this in direct alkylation without using a massive excess of the starting amine (which wastes material).

  • Purification: If you must use this route, the only salvage is Column Chromatography . The tertiary amine is less polar than the secondary amine.

    • Eluent: DCM:MeOH:NH₄OH (95:4:1). The tertiary amine will elute first.

Issue 5: "Yield is low; I see styrene in the crude."

Diagnosis: E2 Elimination. Isopropyl halides are secondary halides. Under basic conditions (required to scavenge HBr), the base deprotonates the halide, forming propene, or deprotonates the phenethyl chain if activated, leading to 4-methoxystyrene. Solution:

  • Lower Temperature: Run the reaction at 0°C to room temperature. Heat promotes elimination (E2) over substitution (S_N2).

  • Change Base: Use a non-nucleophilic base like DIPEA (Hünig's base) instead of inorganic carbonates.

Module 4: Validated Experimental Protocol (Method A)

To ensure reproducibility, follow this optimized protocol derived from the Abdel-Magid method [1].

Reagents Table
ReagentEquiv.RoleCritical Note
2-(4-methoxyphenyl)ethylamine1.0SubstrateLimiting reagent.
Acetone1.2 - 1.5ReagentExcess drives equilibrium.
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5ReductantMust be dry (free flowing powder).
Acetic Acid (Glacial)1.0CatalystMandatory for ketone reactions.
DCE (or THF)SolventMedium0.1 - 0.2 M concentration.
Step-by-Step Procedure
  • Imine Formation: In a dry flask under nitrogen, dissolve the amine (1.0 eq) in DCE. Add Acetone (1.2 eq) and Acetic Acid (1.0 eq). Stir at Room Temperature (RT) for 20–30 minutes.

  • Reduction: Cool the mixture slightly (0°C) if working on >10g scale (exothermic). Add STAB (1.4 eq) portion-wise over 5 minutes.

  • Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: If starting amine persists, add 0.5 eq Acetone and 0.5 eq STAB.

  • Quench (Critical): Add saturated aqueous NaHCO₃. Stir vigorously for 45 minutes until gas evolution ceases and layers clarify.

  • Extraction: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Concentrate in vacuo. The crude oil is usually >95% pure. If necessary, convert to the HCl salt for recrystallization (EtOAc/EtOH) or purify via flash chromatography.

Module 5: FAQ - Quick Resolution

Q: Can I use NaBH₄ instead of STAB? A: Not recommended for ketones. NaBH₄ is too aggressive and will reduce the acetone to isopropanol before it reduces the imine. If you must use NaBH₄, you must pre-form the imine in Methanol for 4 hours (using a dehydrating agent like molecular sieves) before adding NaBH₄.

Q: Is the Pictet-Spengler cyclization a risk here? A: Low risk. While you have an electron-rich ring (methoxy group) and an amine, acetone is sterically hindered and reacts poorly in Pictet-Spengler cyclizations compared to aldehydes (like formaldehyde). Unless you reflux in strong mineral acid, the isoquinoline byproduct is negligible.

Q: How do I store the product? A: Secondary amines absorb CO₂ from the air to form carbamates. Store under nitrogen or, preferably, convert it to the Hydrochloride (HCl) salt , which is a stable, crystalline solid.

References

  • Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[1][2][3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][4][5] Studies on Direct and Indirect Reductive Amination Procedures.[2][4] J. Org.[1][2][3][5] Chem. 1996 , 61, 3849–3862.[1][2][3]

  • Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1] The Cyanohydridoborate Anion as a Selective Reducing Agent.[5] J. Am. Chem. Soc. 1971 , 93, 2897–2904.[1]

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Technical Support Center: Resolving Poor Enantioselectivity in Chiral Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chiral amine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with enantioselectivity in their asymmetric synthesis protocols. Chiral amines are critical building blocks in over 40% of commercial pharmaceuticals, making their efficient and stereoselective synthesis a paramount objective.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues and enhance your experimental outcomes.

I. Troubleshooting Guide: Diagnosing and Resolving Low Enantioselectivity

Poor enantiomeric excess (ee) is a frequent hurdle in asymmetric synthesis. The origin of this issue can be multifaceted, stemming from catalyst choice, reaction conditions, or substrate properties. This section provides a systematic approach to identifying and rectifying the root cause of suboptimal stereocontrol.

Problem 1: Consistently Low Enantiomeric Excess (ee%)

This is the most common issue, where the reaction yields the desired product, but with an unacceptably low ee%.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst or Ligand Selection: The heart of asymmetric catalysis lies in the chiral environment created by the catalyst-ligand complex. An improper match between the catalyst, ligand, and substrate is a primary reason for poor stereodifferentiation.[3]

    • Actionable Protocol: Catalyst & Ligand Screening.

      • Initiate a screening process with a diverse library of chiral ligands. For transition metal-catalyzed reactions (e.g., asymmetric hydrogenation), this could include various phosphine ligands like P-Phos or DuanPhos.[2][4] In organocatalysis, derivatives of proline or cinchona alkaloids are common starting points.[5]

      • Perform small-scale parallel reactions under a standardized set of conditions (temperature, solvent, concentration).

      • Analyze the ee% for each reaction using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]

      • Identify the "hit" ligand that provides the highest ee% and proceed with further optimization.

  • Inappropriate Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can dramatically influence the energy difference between the diastereomeric transition states, thereby affecting enantioselectivity.[3]

    • Actionable Protocol: Systematic Optimization of Reaction Parameters.

      • Temperature: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered transition state, though it may slow the reaction rate.[6][7] Screen a range of temperatures (e.g., from room temperature down to -78°C) to find the optimal balance.[6] In some cases, temperature changes can even invert the enantioselectivity of a reaction.[8]

      • Solvent: The polarity and coordinating ability of the solvent can significantly impact catalyst activity and stereoselectivity.[6][9] Screen a variety of solvents with different properties (e.g., toluene, dichloromethane, THF, methanol).[6][10] The choice of solvent can sometimes lead to the formation of opposite enantiomers.[10]

      • Concentration: Systematically vary the concentrations of the substrate and catalyst to identify the optimal conditions for both yield and selectivity.[6]

  • Substrate-Catalyst Mismatch: Not all substrates are compatible with a given catalyst system. Steric hindrance or electronic effects within the substrate can prevent effective binding to the chiral catalyst.[3]

    • Actionable Step: Substrate Modification or Catalyst Re-evaluation.

      • If possible, consider minor modifications to the substrate that might improve its interaction with the catalyst without altering the core structure of the desired product.

      • If substrate modification is not feasible, a more extensive catalyst/ligand screening is warranted, potentially exploring different classes of catalysts (e.g., moving from a metal-based catalyst to a biocatalyst like a transaminase).[1]

Problem 2: Inconsistent or Irreproducible Enantioselectivity

Experiencing significant variations in ee% between identical experiments points towards issues with reaction setup, reagent purity, or analytical methods.

Potential Causes & Step-by-Step Solutions:

  • Presence of Impurities: Trace amounts of impurities, particularly water, in starting materials, solvents, or reagents can poison the catalyst or interfere with the catalytic cycle.[3]

    • Actionable Protocol: Rigorous Control of Reagent and Solvent Purity.

      • Use freshly distilled or anhydrous solvents.

      • Ensure all reagents are of high purity. If necessary, recrystallize or purify starting materials.

      • Work under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture and oxygen, especially for sensitive organometallic catalysts.

    • Actionable Step: Validation of Analytical Methods.

      • Confirm the resolution of enantiomers on your chiral HPLC or GC column.

      • Run a racemic standard to establish baseline separation and retention times.

      • Ensure accurate integration of peaks. Poorly resolved peaks can lead to significant errors in ee% calculation.

  • Product Racemization: The desired chiral amine may be susceptible to racemization under the reaction conditions or during the workup and purification process.[3][11]

    • Actionable Step: Investigation of Product Stability.

      • Analyze the ee% of the product at different time points during the reaction to see if it decreases over time.

      • Subject an enantiomerically enriched sample of the product to the reaction conditions (without the starting materials) to directly test for racemization.

      • If racemization is occurring, consider modifying the workup procedure (e.g., using milder pH conditions) or the purification method.[11]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing poor enantioselectivity.

TroubleshootingWorkflow Start Poor Enantioselectivity Observed CheckConsistency Is the result reproducible? Start->CheckConsistency LowEE Consistently Low ee% CheckConsistency->LowEE Yes InconsistentEE Inconsistent ee% CheckConsistency->InconsistentEE No OptimizeCatalyst Screen Catalysts & Ligands LowEE->OptimizeCatalyst CheckPurity Verify Reagent/Solvent Purity InconsistentEE->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Conc.) OptimizeCatalyst->OptimizeConditions SolutionFound Problem Resolved OptimizeConditions->SolutionFound ValidateAnalysis Validate Analytical Method CheckPurity->ValidateAnalysis CheckRacemization Investigate Product Racemization ValidateAnalysis->CheckRacemization CheckRacemization->SolutionFound

Caption: A systematic workflow for troubleshooting poor enantioselectivity.

II. Frequently Asked Questions (FAQs)

Q1: How do I choose the initial catalyst and ligand for my specific chiral amine synthesis?

A1: The selection should be guided by literature precedents for similar transformations. Transition metal-catalyzed asymmetric hydrogenation is a powerful method for synthesizing chiral amines from imines.[2] For N-aryl imines, iridium-based catalysts with chiral phosphine ligands are often successful.[4] For biocatalytic approaches, enzymes like transaminases, amine dehydrogenases, and imine reductases offer high stereoselectivity and are increasingly used in pharmaceutical synthesis.[1][12]

Q2: My reaction shows high diastereoselectivity but low enantioselectivity when using a chiral auxiliary. What should I investigate?

A2: This suggests the chiral auxiliary is effectively controlling the facial selectivity of one prochiral center but not another. Key factors to investigate include:

  • Conformational Flexibility: If the substrate-auxiliary complex can adopt multiple low-energy conformations, stereocontrol will be diminished.[3]

  • Chelation Control: For reactions involving metal reagents, the extent of chelation between the metal, substrate, and auxiliary is crucial. The choice of metal and solvent can significantly impact this.[3]

  • Non-Bonded Interactions: The steric bulk of the auxiliary must effectively shield one face of the reacting center.

Q3: Can the order of reagent addition affect enantioselectivity?

A3: Yes, absolutely. The order of addition can influence the formation of the active catalyst and the pre-reaction equilibrium. For instance, in many transition metal-catalyzed reactions, it is crucial to pre-form the active catalyst by stirring the metal precursor and the chiral ligand together before adding the substrate.[3] Always follow the specific protocol for the catalytic system you are using.

Q4: What are the most common and reliable methods for determining enantiomeric excess?

A4: The gold standard for determining ee% is chiral chromatography, specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13][14] These methods physically separate the enantiomers, allowing for accurate quantification.[14] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral derivatizing agents, and optical methods like circular dichroism.[13][15]

Q5: I have optimized all reaction parameters but my ee% is still not satisfactory. What are my next steps?

A5: If extensive optimization of a given catalytic system fails, it may be time to consider a different synthetic strategy. This could involve:

  • Switching the type of catalysis: If you are using a metal catalyst, explore biocatalysis or organocatalysis, and vice versa.

  • Dynamic Kinetic Resolution (DKR): This powerful technique combines in-situ racemization of the starting material with a stereoselective reaction, allowing for theoretical yields of up to 100% of a single enantiomer.[16]

  • Resolution of a Racemic Mixture: While less atom-economical, classical resolution via diastereomeric salt formation or kinetic resolution can be effective for obtaining the desired enantiomer.[17]

Data Summary: Impact of Reaction Parameters on Enantioselectivity

The following table provides a generalized summary of how key experimental variables can influence the enantiomeric excess in a typical asymmetric synthesis of a chiral amine.

ParameterGeneral Effect on ee%RationaleCommon Range
Temperature Decreasing temperature often increases ee%.Favors the lower-energy, more ordered diastereomeric transition state.-78°C to 40°C
Solvent Polarity Highly variable; can increase, decrease, or even invert ee%.Affects catalyst solvation, substrate solubility, and the stability of transition states.Toluene, CH₂Cl₂, THF, MeOH
Catalyst Loading Can influence ee%; optimal loading needs to be determined.Affects reaction kinetics and potential for side reactions or catalyst aggregation.0.1 mol% to 5 mol%
Concentration Can impact ee% through effects on reaction order and aggregation states.Higher concentrations may favor undesired bimolecular pathways.0.05 M to 1.0 M

III. Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Asymmetric Hydrogenation

This protocol provides a general guideline for screening chiral ligands in the iridium-catalyzed asymmetric hydrogenation of an imine.

  • Preparation (in a nitrogen-filled glovebox):

    • To an array of flame-dried reaction vials, add the iridium precursor (e.g., [Ir(COD)Cl]₂, 0.005 mmol per vial).

    • To each vial, add a different chiral ligand (0.011 mmol).

    • Add 2 mL of degassed solvent (e.g., toluene) to each vial.

    • Stir the mixtures at room temperature for 30 minutes to form the active catalysts.

  • Reaction:

    • Add the imine substrate (1.0 mmol) to each catalyst solution.

    • Transfer the vials to a parallel hydrogenation autoclave.

    • Purge the autoclave with hydrogen gas (3 times).

    • Pressurize the autoclave to the desired pressure (e.g., 30 bar H₂) and begin stirring at the desired temperature (e.g., 25 °C).

  • Work-up and Analysis:

    • After the reaction is complete (monitored by TLC or GC), carefully vent the autoclave.

    • Take an aliquot from each reaction mixture for analysis.

    • Determine the conversion and enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Optimization Process

This diagram illustrates the interplay of key parameters during the optimization phase.

OptimizationProcess cluster_0 Initial Screening cluster_1 Fine-Tuning cluster_2 Outcome Catalyst Catalyst/ Ligand Temperature Temperature Catalyst->Temperature Concentration Concentration Catalyst->Concentration Solvent Solvent Solvent->Temperature Solvent->Concentration HighEE High ee% Temperature->HighEE Concentration->HighEE

Caption: Interdependent parameters in reaction optimization.

IV. References

  • Technical Support Center: Optimization of Catalytic Reactions with Chiral Amines. Benchchem.

  • Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research, 47(7), 2200–2210. [Link]

  • Overcoming poor stereoselectivity in chiral amine synthesis. Benchchem.

  • Koval, A., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15, 2413–2427. [Link]

  • Solvent-Induced Enantioselectivity. ChemistryViews. (2017). [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. (2024). [Link]

  • Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. PMC. (2018). [Link]

  • Carretero, J. C., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 122(1), 269–339. [Link]

  • France, S., et al. (2004). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews, 104(5), 2295–2312. [Link]

  • The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. PMC. (2018). [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. (2019). [Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Bath. (2020). [Link]

  • Asymmetric Amination of Primary Alcohols via Dynamic Kinetic Resolution: Enantioconvergent Access to Chiral Benzomorpholines. CCS Chemistry. (2022). [Link]

  • A Comparative Guide to Chiral Amine Catalysts in Asymmetric Synthesis. Benchchem.

  • Substrate Directed Asymmetric Reactions. Chemical Reviews. (2018). [Link]

  • Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. MDPI. (2016). [Link]

  • Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews. (2009). [Link]

  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. (2012). [Link]

  • How can the solvent affect enzyme enantioselectivity?. Journal of the American Chemical Society. (2001). [Link]

  • Temperature drop triggers chirality twist. Chemistry World. (2017). [Link]

  • Technical Support Center: Overcoming Challenges in the Scale-up of Chiral Amine Synthesis. Benchchem.

  • Reductive amination. Wikipedia. [Link]

  • Asymmetric Synthesis via Stereospecific C–N and C–O Bond Activation of Alkyl Amine and Alcohol Derivatives. PMC. (2017). [Link]

  • Chirality (chemistry). Wikipedia. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. (2021). [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. (2015). [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. (2024). [Link]

  • Influence of Temperature on the Enantioselectivity of Koga Tetraamines on Amylose Chiral Stationary Phases. PMC. (2013). [Link]

  • An investigation of the observed, but counter-intuitive, stereoselectivity noted during chiral amine synthesis via N-chiral-ketimines. Semantic Scholar. (2013). [Link]

  • Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives. PMC. (2025). [Link]

  • Highly enantioselective synthesis controlled by spin-exchange interaction. PMC. (2025). [Link]

Sources

Technical Support Center: Stability & Storage of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (also known as N-isopropyl-4-methoxyphenethylamine).

As a secondary amine linked to an electron-rich aromatic ring, this compound presents a specific "stability paradox." While the phenethylamine backbone is generally robust, the secondary amine moiety is a kinetic hotspot for atmospheric capture (


) and oxidative degradation. If you are observing yellowing, viscosity changes, or loss of potency, you are likely battling carbamate formation  or oxidative dealkylation .

This guide moves beyond generic advice, providing the mechanistic causality and rescue protocols required to stabilize your reference standards and precursors.

Module 1: Diagnostic & Mechanistic Troubleshooting

Q1: My sample has turned from a clear oil/white solid to a yellow semi-solid. What happened?

Diagnosis: You are likely observing Oxidative Coupling or N-Oxide Formation , exacerbated by the para-methoxy group.

The Mechanism:

  • Amine Oxidation: Secondary amines are susceptible to radical abstraction of the

    
    -proton (next to the nitrogen), leading to imine formation or hydrolysis into aldehydes and primary amines [1].
    
  • Ring Sensitivity: The methoxy group at the 4-position donates electron density to the phenyl ring, making it more susceptible to electrophilic attack or oxidative coupling (dimerization) under UV light or in the presence of trace metal ions, resulting in colored impurities (quinoids) [2].

Q2: The container weight has increased, and the substance looks "wet" or crusty.

Diagnosis: Carbamate Formation (Reversible).[1]

The Mechanism: Secondary amines are moderate nucleophiles. Upon exposure to atmospheric carbon dioxide (


), they rapidly form carbamic acid derivatives, which stabilize as ammonium carbamate salts. This process is often mistaken for hygroscopicity (water absorption), but it is actually a chemical reaction with air [3].


Visualizing the Degradation Pathways

DegradationPathways Compound N-[2-(4-methoxyphenyl) ethyl]propan-2-amine Air Atmospheric Exposure Compound->Air CO2 CO2 Absorption Air->CO2 O2 Oxidation (O2/UV) Air->O2 Carbamate Ammonium Carbamate (White Crust/Solid) CO2->Carbamate Reversible Imine Imine/Aldehyde (Cleavage Products) O2->Imine Radical Pathway Quinone Quinoid Species (Yellow/Brown Color) O2->Quinone Ring Oxidation

Figure 1: Divergent degradation pathways. The CO2 pathway leads to physical state changes (crusting), while the O2 pathway leads to irreversible chemical decomposition and color change.

Module 2: Storage Protocols (The "How")

To ensure long-term stability, you must control the thermodynamic state of the amine.

Q3: Should I store this as a Free Base or Hydrochloride Salt?

Recommendation: Hydrochloride Salt (HCl). [2][3]

FeatureFree Base (Oil/Low-Melt Solid)Hydrochloride Salt (Crystalline)
Physical State Liquid or waxy solidStable Crystal Lattice
Reactivity High (Lone pair exposed)Low (Lone pair protonated)
CO2 Sensitivity High (Rapid carbamate formation)Negligible (Cannot react with CO2)
Oxidation Risk ModerateLow
Storage Life 3-6 Months (at -20°C)>2 Years (at -20°C)

Protocol: If you purchased the free base, convert it to the HCl salt immediately for long-term banking (See Module 3).

Q4: What are the optimal environmental conditions?
  • Temperature: -20°C is standard. Avoid repeated freeze-thaw cycles, which can introduce moisture condensation.

  • Atmosphere: Argon is superior to Nitrogen. Argon is heavier than air and forms a "blanket" over the substance, whereas Nitrogen can mix more easily with headspace air if the seal is imperfect.

  • Container: Amber glass vials with Teflon-lined caps. Avoid polyethylene (plastics), as free base amines can leach plasticizers or diffuse through the wall over years.

Module 3: Rescue & Remediation (The "Fix")

If your sample has degraded (yellowed or crusted), use this Acid-Base Rescue Protocol . This relies on the fact that oxidative impurities (neutral/acidic) and carbamates (reversible) can be separated from the target amine.

Protocol: Purification & Salt Formation

Reagents:

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • 1M NaOH (aq) and 1M HCl (aq) or HCl in Isopropanol/Dioxane

  • Magnesium Sulfate (

    
    )
    

Workflow:

  • Dissolution: Dissolve the degraded sample in dilute HCl (1M).

    • Why: The amine protonates and dissolves in water. Neutral oxidative impurities (yellow oils) often remain insoluble or can be washed away.

    • Note: This step also reverses carbamates, releasing

      
       gas.
      
  • Wash: Wash the aqueous acidic layer with Ether/MTBE. Discard the organic layer (contains non-basic impurities).

  • Basification: Basify the aqueous layer with NaOH to pH > 12.

    • Observation: The solution will cloud as the free base amine separates.

  • Extraction: Extract the free base into fresh Ether/MTBE (3x).

  • Drying: Dry the combined organic layers over

    
     and filter.
    
  • Crystallization: Add HCl (in isopropanol or dioxane) dropwise to the ether solution while stirring.

    • Result: The pure N-[2-(4-methoxyphenyl)ethyl]propan-2-amine hydrochloride will precipitate as a white solid. Filter and dry under vacuum.

Visualizing the Rescue Workflow

RescueProtocol Degraded Degraded Sample (Yellow/Crusty) Acidify Dissolve in 1M HCl Degraded->Acidify Protonate Amine Wash Wash with Ether (Discard Organic Layer) Acidify->Wash Remove Neutral Impurities Basify Basify with NaOH (pH > 12) Wash->Basify Aqueous Phase Only Extract Extract into Ether/MTBE Basify->Extract Liberate Free Base Precipitate Add HCl/IPA Precipitate Salt Extract->Precipitate Dry & Salt Formation Final Pure HCl Salt (White Crystal) Precipitate->Final

Figure 2: Acid-Base extraction workflow to remove oxidative impurities and convert unstable free base to stable HCl salt.

Module 4: Analytical Validation

Q5: How do I confirm the rescue worked?

Use H-NMR or HPLC to verify purity.

  • NMR Marker for Degradation: Look for a shift in the

    
    -proton signal (the CH attached to the nitrogen). In the N-oxide or imine, this signal shifts downfield (higher ppm) compared to the pure amine.
    
  • Carbamate Check: Carbamates are thermally unstable. In GC-MS, they often decompose back to the amine in the injector port, giving a "false positive" for purity. Use LC-MS or NMR to detect carbamates (broad peaks in NMR due to rotamers) [4].

References

  • MDPI. (2025). Prediction of Thermal and Oxidative Degradation of Amines. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). CO2-Induced Degradation of Amine-Containing Adsorbents: Reaction Products and Pathways. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Mobile Phase for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on mobile phase optimization and to offer solutions for common chromatographic challenges encountered with this analyte.

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a secondary amine, a class of compounds notorious for presenting challenges in reversed-phase HPLC. Its basic nature necessitates careful control over mobile phase conditions to achieve symmetric peak shapes, stable retention times, and reliable quantification. The primary obstacle arises from secondary interactions between the basic analyte and residual silanol groups on the surface of traditional silica-based stationary phases, often leading to significant peak tailing.[1][2][3]

This guide moves beyond generic advice to provide a scientifically grounded framework for method development, drawing from established chromatographic principles to empower you to build robust and reproducible analytical methods.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial method development strategy.

Q1: What is the best starting point for mobile phase and column selection for this analyte?

A: For N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a reversed-phase separation on a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, <5 µm particle size) is the recommended starting point.[4] The most critical parameter to define is the mobile phase pH. Due to the analyte's basic amine functional group, you have two primary strategies to mitigate undesirable silanol interactions:

  • Low pH (Ion-Pairing/Suppression of Silanols): Operating at a low pH (e.g., 2.5 - 4.0) protonates the secondary amine, giving it a positive charge. Simultaneously, it protonates the acidic silanol groups on the stationary phase, minimizing the strong ionic interaction that causes peak tailing.[2][5] A typical starting mobile phase would be a mixture of acetonitrile and water containing 0.1% formic acid or trifluoroacetic acid (TFA).

  • High pH (Ion Suppression of Analyte): Operating at a high pH (e.g., 9.0 - 11.0) ensures the analyte is in its neutral, free-base form. This approach increases its hydrophobicity, leading to stronger retention, while simultaneously deprotonating the silanol groups.[6] This strategy requires a pH-stable column, such as one with a hybrid-silica or polymer-based stationary phase, to prevent irreversible column damage.[6][7]

Q2: Should I use Acetonitrile or Methanol as the organic modifier?

A: Both acetonitrile and methanol are suitable organic modifiers for reversed-phase HPLC.[8]

  • Acetonitrile is generally the preferred first choice due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff (~190 nm), which is advantageous for low-wavelength detection.[9]

  • Methanol can offer different separation selectivity compared to acetonitrile due to its different solvent properties (it is a protic solvent capable of hydrogen bonding).[9][10] If you face challenges in resolving the main analyte from impurities with acetonitrile, switching to methanol is a powerful tool to alter the elution profile.

A good starting point is a gradient of 10-90% Acetonitrile in buffered water over 15-20 minutes.

Q3: Why is precise pH control so essential for this analysis?

A: The ionization state of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is directly dependent on the mobile phase pH relative to its acid dissociation constant (pKa). As a basic compound, its retention time will change dramatically around its pKa.[9][11] When the mobile phase pH is close to the analyte's pKa, a mixture of ionized and non-ionized forms will exist, which can lead to broad or split peaks.[7][11]

To ensure a single, stable form of the analyte is present throughout the analysis, it is crucial to operate at a pH that is at least 1.5 to 2 pH units away from its pKa.[5][12] This not only stabilizes retention time but also significantly improves method robustness, as minor variations in mobile phase preparation will not lead to significant chromatographic changes.

Q4: What role does the buffer play, and which one should I choose?

A: While additives like formic acid or TFA can set the pH, they offer minimal buffering capacity. If retention time stability is a problem, a formal buffer is required to resist pH shifts.[13] The choice of buffer depends on the desired pH range:

pH RangeRecommended BufferTypical Concentration
Low (2.5 - 4.0) Phosphate Buffer10-25 mM
High (9.0 - 10.5) Ammonium Bicarbonate, Ammonium Formate10-20 mM

Important Note: Always adjust the pH of the aqueous buffer component before mixing it with the organic modifier. The addition of an organic solvent can alter the apparent pH reading.[13]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during method development and routine analysis.

Problem 1: Severe Peak Tailing (Asymmetry > 1.5)
  • Probable Cause: The primary cause of peak tailing for basic compounds is secondary ionic interactions between the positively charged amine group of the analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the stationary phase surface.[1][2]

  • Recommended Solutions: Follow a systematic approach to diagnose and resolve peak tailing.

Caption: Troubleshooting workflow for peak tailing.

Problem 2: Unstable or Drifting Retention Times
  • Probable Cause:

    • Inadequate pH Buffering: The mobile phase pH is fluctuating or is too close to the analyte's pKa, causing its ionization state to be unstable.[7][12]

    • Poor Column Equilibration: The column has not been sufficiently flushed with the mobile phase between runs or after a change in mobile phase composition.[14]

    • Temperature Fluctuations: The ambient laboratory temperature is changing, affecting retention, as HPLC separations are temperature-sensitive.[15]

  • Recommended Solutions:

    • Implement a Buffer: If you are using only an acid/base additive (e.g., 0.1% TFA), replace it with a formal buffer system (e.g., 20 mM potassium phosphate) to stabilize the pH.[13]

    • Increase Equilibration Time: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before the first injection and between gradient runs.

    • Use a Column Oven: Thermostat the column at a stable temperature (e.g., 30 °C) to eliminate the impact of ambient temperature changes.[14]

Problem 3: Poor Resolution Between the Analyte and Impurities
  • Probable Cause: The current mobile phase and stationary phase do not provide sufficient selectivity for the separation.

  • Recommended Solutions:

    • Change Organic Modifier: If using acetonitrile, switch to methanol, or vice versa. This is a very effective way to alter selectivity.[10]

    • Adjust pH: A small change in pH can disproportionately affect the retention of the analyte versus its impurities (if they also have ionizable groups), potentially improving resolution.

    • Modify the Gradient: Decrease the slope of the gradient (i.e., make it longer and flatter) to increase the separation between closely eluting peaks.

    • Evaluate a Different Stationary Phase: If a C18 column is not providing resolution, consider a Phenyl-Hexyl stationary phase. The phenyl groups provide alternative pi-pi interactions, which can be highly effective for separating aromatic compounds.[10]

Part 3: Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This experiment is designed to quickly identify the optimal pH range for the analysis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Objective: To evaluate the effect of low, neutral, and high pH on analyte retention, peak shape, and resolution.

Methodology:

  • Prepare Mobile Phases:

    • Mobile Phase A (Aqueous):

      • Low pH (3.0): Prepare 1L of 20 mM potassium phosphate in water, adjust pH to 3.0 with phosphoric acid.

      • High pH (10.0): Prepare 1L of 10 mM ammonium bicarbonate in water, adjust pH to 10.0 with ammonium hydroxide. (Use a pH-stable column for this mobile phase).

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Use the same column for all experiments (a pH-stable column is required if testing high pH).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10% to 90% B over 15 minutes; hold at 90% B for 2 minutes; return to 10% B and re-equilibrate for 5 minutes.

    • Detection: UV at 225 nm.

    • Injection Volume: 5 µL of a 0.1 mg/mL sample solution.

  • Procedure:

    • Equilibrate the system thoroughly with the Low pH mobile phase.

    • Inject the sample in triplicate.

    • Flush the system extensively with 50:50 water/acetonitrile.

    • Equilibrate the system thoroughly with the High pH mobile phase.

    • Inject the sample in triplicate.

  • Data Analysis: Record the retention time (tR), peak asymmetry (As), and theoretical plates (N) for each condition.

Expected Outcome Table:

pHRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)
3.0 Expected shorter tRExpected < 1.5Expected high value
10.0 Expected longer tRExpected < 1.2Expected high value
Protocol 2: Organic Modifier Selectivity Evaluation

Objective: To compare the separation selectivity offered by acetonitrile and methanol.

Methodology:

  • Select Optimal pH: Based on the results from Protocol 1, choose the pH that provided the best peak shape. Prepare the corresponding aqueous buffer.

  • Run with Acetonitrile: Using the conditions from Protocol 1 (at the chosen pH), run the separation with Acetonitrile as Mobile Phase B.

  • Run with Methanol: Replace Acetonitrile with Methanol as Mobile Phase B. Note: Methanol is a weaker solvent, so you may need to adjust the gradient (e.g., start at a higher initial %B or use a steeper slope) to achieve similar retention times.

  • Data Analysis: Compare the chromatograms. Look for changes in the elution order of impurities relative to the main peak and any improvements in resolution.

Caption: Systematic workflow for method development.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Thermo Fisher Scientific.
  • How to Reduce Peak Tailing in HPLC? Phenomenex Inc.
  • Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. University of Tartu.
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Inc.
  • Exploring the Role of pH in HPLC Separ
  • pH, pKa, and Retention. Pharma Growth Hub.
  • Control pH During Method Development for Better Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • HPLC Peak Tailing. Axion Labs.
  • Analysis of basic compounds at high pH values by reversed-phase liquid chromatography.
  • Peak Tailing. Scribd.
  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. YouTube.
  • Exploring the Different Mobile Phases in HPLC. Moravek, Inc.
  • HPLC Troubleshooting Guide. YMC.
  • HPLC Troubleshooting Guide. SCION Instruments.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • A Comparative Guide to Validating the Purity of Synthesized 2-(4-Ethylphenyl)propan-2-amine. BenchChem.
  • Reversed Phase HPLC Method Development. Phenomenex Inc.
  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology.

Sources

Technical Support Center: Enhancing Stereoselectivity in N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals focused on the stereoselective synthesis of chiral amines, specifically N-[2-(4-methoxyphenyl)ethyl]propan-2-amine. The chirality of amine building blocks is a critical parameter in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different pharmacological activities.[1] This document provides in-depth troubleshooting advice, validated protocols, and the causal logic behind key experimental choices to help you achieve high stereoselectivity in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, and where is the stereocenter established?

The most common and efficient route is a one-pot or two-step asymmetric reductive amination . This process involves two key transformations:

  • Imine Formation: The reaction between a prochiral ketone, 1-(4-methoxyphenyl)propan-2-one, and an amine, isopropylamine. This step forms a prochiral imine intermediate.

  • Asymmetric Reduction: The C=N double bond of the imine is stereoselectively reduced to a C-N single bond using a chiral catalyst and a reducing agent. This reduction step establishes the single stereocenter in the final product.

Q2: What are the main strategies for controlling stereoselectivity in this synthesis?

There are three primary strategies, each with distinct advantages:

  • Chiral Transition Metal Catalysis: This involves using a transition metal (e.g., Iridium, Rhodium, Palladium) complexed with a chiral ligand.[2][3] The chiral environment created by the ligand directs the hydride transfer from a reducing agent (like H₂) to one specific face of the imine, favoring the formation of one enantiomer.[4]

  • Biocatalysis: This strategy employs enzymes, which are nature's highly specific chiral catalysts. For this synthesis, Imine Reductases (IREDs) or Amine Dehydrogenases (AmDHs) are ideal.[5][6] These enzymes often provide exceptionally high enantiomeric excess (>99% ee) under mild, aqueous conditions.[7][8]

  • Chiral Auxiliaries: A chiral molecule (the auxiliary) is temporarily attached to the amine or ketone. It directs the stereochemistry of a subsequent reduction step and is then cleaved to yield the chiral product. While effective, this method requires additional synthetic steps for attachment and removal of the auxiliary.[9][10]

Q3: What is "enantiomeric excess" (ee), and why is it the most critical metric here?

Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It represents the degree to which one enantiomer is present in excess of the other.[11] It is calculated as:

% ee = ([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer]) * 100

For pharmaceutical applications, a high ee (often >99%) is crucial. The "wrong" enantiomer can be inactive or, in some cases, cause harmful side effects, as famously demonstrated by the thalidomide tragedy.[1] Therefore, maximizing the ee is the primary goal of this synthesis.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction is producing the amine, but the enantiomeric excess (ee) is low.

This is the most common challenge in asymmetric synthesis. A low ee indicates that the chiral catalyst is not effectively discriminating between the two faces of the prochiral imine intermediate.

  • Causality: The "lock-and-key" fit between the catalyst, the substrate (imine), and the reducing agent determines stereoselectivity. A small mismatch in this interaction dramatically reduces the energy difference between the two transition states leading to the R and S enantiomers, resulting in a low ee. For biocatalysts, the substrate may not fit ideally into the enzyme's active site.[12]

  • Troubleshooting Steps:

    • Screen Chiral Ligands (for Metal Catalysis): If using a metal catalyst, screen a panel of chiral ligands with different electronic and steric properties. Even minor structural changes in the ligand can have a profound impact on ee.

    • Screen Enzyme Variants (for Biocatalysis): Obtain a screening kit of IREDs. These kits typically contain a diverse array of enzymes engineered to accept a broad range of substrates.[6][8] Biocatalysis often provides a direct path to very high ee (>99%).[7]

    • Verify Catalyst Purity/Activity: Ensure your chiral catalyst or enzyme has not degraded. Use a fresh batch or test it on a known, reliable reaction.

  • Causality: Temperature, solvent, and pressure can influence the flexibility of the catalyst-substrate complex and the rate of competing, non-selective background reactions. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired stereochemical pathway, thus lowering the ee.

  • Troubleshooting Steps:

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., drop from room temperature to 0 °C or -20 °C). This can increase the energy difference between the diastereomeric transition states.

    • Optimize the Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's conformation. Screen a range of solvents (e.g., toluene, THF, CH₂Cl₂, methanol). For biocatalysts, adjusting the pH or adding a co-solvent like DMSO can improve performance.

    • Adjust Hydrogen Pressure (for Hydrogenation): In catalytic hydrogenations, varying the H₂ pressure can sometimes influence selectivity. Test a range from low (1 atm) to high (800 psi) pressure.[4]

G start Low Enantiomeric Excess (ee) Observed check_catalyst Is the catalyst/enzyme known to be effective for similar substrates? start->check_catalyst screen_catalysts Action: Screen a diverse panel of chiral ligands or enzyme variants. check_catalyst->screen_catalysts No check_purity Action: Verify purity and activity of the current catalyst/enzyme. check_catalyst->check_purity Uncertain optimize_temp Have reaction temperature variations been explored? check_catalyst->optimize_temp Yes screen_catalysts->optimize_temp check_purity->optimize_temp lower_temp Action: Run reaction at lower temperatures (e.g., 0°C, -20°C). optimize_temp->lower_temp No optimize_solvent Has the solvent been optimized? optimize_temp->optimize_solvent Yes lower_temp->optimize_solvent screen_solvents Action: Screen a range of solvents with varying polarity. optimize_solvent->screen_solvents No final_review Review results. If ee is still low, consider an alternative synthetic strategy (e.g., chiral auxiliary). optimize_solvent->final_review Yes screen_solvents->final_review

Caption: Simplified model of stereoselection by a chiral catalyst.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination (Transition Metal Catalysis)

This protocol is a general guideline and must be optimized for your specific catalyst and substrate.

  • Catalyst Preparation: In a glovebox, add the transition metal precursor (e.g., [Rh(COD)Cl]₂) and the chiral phosphine ligand to an oven-dried Schlenk flask. Add degassed solvent (e.g., toluene) and stir at room temperature for 30-60 minutes to form the active catalyst.

  • Reaction Setup: To a separate oven-dried reaction vessel equipped with a stirrer bar, add 1-(4-methoxyphenyl)propan-2-one (1.0 eq) and anhydrous molecular sieves (4Å).

  • Imine Formation: Add the solvent, followed by isopropylamine (1.2 - 1.5 eq). Stir the mixture at room temperature for 1-2 hours to allow for in-situ imine formation.

  • Hydrogenation: Transfer the pre-formed catalyst solution to the reaction vessel via cannula. Seal the vessel, purge with H₂ gas, and then pressurize to the desired pressure (e.g., 10 bar).

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.

  • Workup: Once the reaction is complete, carefully vent the H₂ pressure. Filter the reaction mixture to remove the catalyst and molecular sieves. Concentrate the filtrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (% ee) using chiral HPLC or chiral GC.

Protocol 2: General Procedure for Biocatalytic Reductive Amination (IRED)

This protocol uses a typical IRED system with a glucose/GDH cofactor regeneration system.

  • Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.5).

  • Reaction Mixture: In a reaction vessel, combine the buffer, D-glucose (1.1 eq), and NADP⁺ (0.01 eq).

  • Enzyme Addition: Add the glucose dehydrogenase (GDH) for cofactor recycling and the specific IRED enzyme (as a lyophilisate or solution).

  • Substrate Addition: Add 1-(4-methoxyphenyl)propan-2-one (1.0 eq) and isopropylamine (e.g., 1.5 - 2.0 eq). It may be beneficial to pre-incubate the ketone and amine for a short period to facilitate imine formation.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24 hours. Maintain the pH by adding a dilute base (e.g., NaOH) if necessary.

  • Workup: Extract the product from the aqueous phase using an organic solvent like ethyl acetate or methyl-tert-butyl ether (MTBE).

  • Purification & Analysis: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify and analyze as described in Protocol 1.

References

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Advanced Synthesis & Catalysis.

  • An engineered imine reductase for highly diastereo- and enantioselective synthesis of β-branched amines with contiguous stereocenters. ResearchGate.

  • Synthesis of 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. ResearchGate.

  • Computational design of an imine reductase: mechanism-guided stereoselectivity reversion and interface stabilization. RSC Publishing.

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

  • Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.

  • Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. ACS Publications.

  • Effects of Magnesium Salts and Amines on the Stereoselectivity in the Imine Aldol Reaction. ResearchGate.

  • Enantioselective Synthesis of Secondary Amines by Combining Oxidative Rearrangement and Biocatalysis in a One-Pot Process. ACS Publications.

  • Asymmetric-Synthesis. University of Bath.

  • Asymmetric reductive amination of ketones. Google Patents.

  • Enzymatic strategies for asymmetric synthesis. RSC Publishing.

  • Examples of asymmetric reductive aminations catalyzed by chiral... ResearchGate.

  • Recent Advances in Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds. PubMed Central.

  • Asymmetric reactions_synthesis. University of Illinois.

  • [2-(4-methoxyphenyl)ethyl]methylamine. Chem-Impex.

  • Inverting the Stereoselectivity of an NADH‐Dependent Imine‐Reductase Variant. NIH.

  • Asymmetric Preparation of prim-, sec-, and tert-Amines Employing Selected Biocatalysts. NIH.

  • Asymmetric synthesis Introduction enantiomeric excess. Slideshare.

  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing.

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses.

  • The Synthesis of 2-Methoxy-4-(2-nitrovinyl)phenol: A Historical and Technical Overview. Benchchem.

  • Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). MDPI.

  • Enantioselective reduction of ketones. Wikipedia.

  • Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io.

  • ASYMMETRIC SYNTHESIS. eGyanKosh.

  • Nobel Prize in Chemistry 2021 Part 1, Asymmetric Organocatalysis, Enantioselective Organic Chemistry. YouTube.

  • Stable Preformed Chiral Palladium Catalysts for the One-Pot Asymmetric Reductive Amination of Ketones. ACS Publications.

  • Amplification of enantiomeric excess by dynamic inversion of enantiomers in deracemization of Au38 clusters. PubMed Central.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of N-Alkylated Methoxyphenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Pharmacodynamics of N-Alkylated Methoxyphenethylamines Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Pharmacologists

Executive Summary: The N-Substituent Bimodal Switch

In the structure-activity relationship (SAR) of 2,5-dimethoxyphenethylamines (the "2C" family), modification of the primary amine functions as a bimodal switch. Unlike tryptamines, where N-methylation often preserves or modulates bioavailability (e.g., DMT vs. Tryptamine), N-alkylation in phenethylamines produces divergent pharmacological outcomes based on steric bulk and hydrophobicity.

  • Small Alkyl Groups (Methyl/Ethyl): Drastically reduce 5-HT2A affinity and intrinsic activity, rendering compounds largely inactive.

  • Bulky Aryl-Alkyl Groups (Benzyl/NBOMe): Create a "super-agonist" profile, increasing affinity by up to 100-fold via a specific hydrophobic interaction with residue Phe339(6.51) in the receptor's orthosteric binding site.

This guide objectively compares the pharmacodynamics of the parent compounds (e.g., 2C-I, 2C-B) against their N-methylated and N-benzylated (NBOMe) analogs.

Structural Basis & Receptor Interaction

The core scaffold is the 2,5-dimethoxy-4-substituted-phenethylamine. The biological activity hinges on the interaction between the protonated amine and the conserved Aspartate (Asp155 in 5-HT2A) of the G-protein coupled receptor (GPCR).

The Hydrophobic Pocket Mechanism

The dramatic potency shift seen in N-benzyl derivatives (NBOMes) is driven by the Extended Binding Pocket .

  • Parent (2C-x): The phenyl ring interacts with Phe340 (6.52) via pi-pi stacking.

  • N-Benzyl (25x-NBOMe): The N-benzyl group extends into a hydrophobic cleft, engaging Phe339 (6.51) . This additional anchor point stabilizes the active conformation of the receptor, leading to high-affinity full agonism.

Visualization: SAR Logic Flow

The following diagram illustrates the divergent SAR pathways for N-substituted phenethylamines.

SAR_Logic Base 2,5-Dimethoxyphenethylamine (Parent Scaffold) Sub_Small N-Alkyl Substitution (Methyl / Ethyl) Base->Sub_Small + CH3 / C2H5 Sub_Large N-Benzyl Substitution (NBOMe / NBOH) Base->Sub_Large + 2-OMe-Benzyl Effect_Small Steric Hindrance Loss of H-Bonding alignment Sub_Small->Effect_Small Effect_Large Access to Hydrophobic Pocket (Phe339 Interaction) Sub_Large->Effect_Large Result_Small Reduced Affinity (Ki > 100 nM) Inactive/Low Potency Effect_Small->Result_Small Result_Large Super-Agonism (Ki < 1.0 nM) High Toxicity Potential Effect_Large->Result_Large

Caption: Divergent pharmacological outcomes of N-alkylation on the phenethylamine scaffold.

Comparative Data: Binding & Efficacy

The following table synthesizes experimental data comparing the parent compound (2C-I/2C-B) with its N-methyl and N-benzyl analogs. Note the inverse relationship between the N-Methyl and N-Benzyl modifications.

Compound ClassRepresentative StructureN-Substituent5-HT2A Affinity (

)
Intrinsic EfficacyRelative Potency
Parent 2C-I Hydrogen0.7 – 1.0 nMPartial AgonistBaseline (1x)
N-Alkylated N-Me-2C-B Methyl~380 nM*Low/Inactive< 0.01x
N-Benzylated 25I-NBOMe 2-OMe-Benzyl0.044 nM Full Agonist~16x - 100x

*Note: N-Methyl-2C-B affinity varies by assay but is consistently orders of magnitude lower than the parent 2C-B. Data derived from radioligand competition assays using [125I]DOI.

Key Pharmacological Insights
  • Selectivity Shift: NBOMe compounds display >1000-fold selectivity for 5-HT2A over 5-HT1A, whereas parent 2C compounds have moderate selectivity.[1]

  • Efficacy (

    
    ):  25I-NBOMe acts as a full agonist (recruiting 
    
    
    
    -arrestin and Gq pathways maximally), contributing to its steep dose-response curve and higher toxicity profile compared to the partial agonist 2C-I.

Experimental Protocols

To replicate these findings, researchers must employ self-validating assays that distinguish between simple binding (affinity) and functional receptor activation (efficacy).

Protocol A: Radioligand Competition Binding (Affinity)

Objective: Determine


 values to quantify receptor affinity.
  • Membrane Preparation: Transfect HEK293 cells with human 5-HT2A receptor cDNA. Harvest and homogenize in Tris-HCl buffer.

  • Ligand Selection: Use

    
     (0.5 nM) as the radioligand. It is an agonist radioligand, preferable for labeling the high-affinity state of the receptor.
    
  • Incubation:

    • Prepare 96-well plates with increasing concentrations of the test compound (

      
       to 
      
      
      
      M).
    • Incubate membranes + radioligand + test compound for 60 min at 37°C.

  • Filtration: Terminate using a Brandel cell harvester over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).

  • Validation: Non-specific binding is defined by wells containing 10

    
    M Ketanserin. 
    
    
    
    is calculated from
    
    
    using the Cheng-Prusoff equation.
Protocol B: IP-One Accumulation Assay (Functional Efficacy)

Objective: Measure Gq-mediated signaling (Inositol Phosphate accumulation) to determine agonist vs. antagonist behavior.

  • Cell Seeding: Seed HEK293-5HT2A cells (20,000/well) in stimulation buffer containing Lithium Chloride (LiCl prevents IP degradation).

  • Stimulation: Add test compounds (N-Me-2C-B, 2C-I, 25I-NBOMe) and incubate for 1 hour at 37°C.

  • Detection: Use a HTRF (Homogeneous Time-Resolved Fluorescence) kit. Add IP1-d2 conjugate and Anti-IP1-Cryptate.

  • Readout: Measure fluorescence ratio (665nm/620nm).

  • Analysis: Plot dose-response curves.

    • 25I-NBOMe should reach 100% of the 5-HT (serotonin) response.

    • 2C-I typically reaches 60-80% (Partial Agonist).

    • N-Me-2C-B should show negligible response.[2]

Signal Transduction & Toxicity Pathway

The high affinity of NBOMe compounds leads to sustained receptor activation, which can trigger distinct downstream toxicity compared to the parent compounds.

Signaling_Pathway Ligand NBOMe Ligand (High Affinity) Receptor 5-HT2A Receptor Ligand->Receptor Stabilizes Active State Gq Gq Protein Receptor->Gq Activates Arrestin Beta-Arrestin2 Recruitment Receptor->Arrestin Biased Signaling? PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Arrestin->Receptor Internalization/Desensitization

Caption: 5-HT2A signal transduction pathway activated by high-efficacy NBOMe ligands.

References

  • Braden, M. R., et al. (2006). "Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.[3][4]51) and Phe340(6.[3][4][5]52) with superpotent N-benzyl phenethylamine agonists."[3][4] Molecular Pharmacology. Link

  • Rickli, A., et al. (2015).[6][7] "Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs)." Neuropharmacology. Link

  • Hansen, M., et al. (2014).[6] "Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists." ACS Chemical Neuroscience. Link

  • Glennon, R. A., et al. (1994). "Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: evidence for a lack of selectivity." Journal of Medicinal Chemistry. (Source for N-Methyl data). Link

  • Nichols, D. E. (2012). "Structure-activity relationships of serotonin 5-HT2A agonists." Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link

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validation of HPLC method for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation & Comparative Analysis: HPLC Strategies for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Executive Summary & Analyte Profile

This guide provides a rigorous validation framework for the High-Performance Liquid Chromatography (HPLC) analysis of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (hereafter referred to as NMPEPA ). As a secondary amine structurally related to phenethylamines, NMPEPA presents specific chromatographic challenges, primarily peak tailing due to silanol interactions and potential for oxidative degradation.

This document moves beyond standard templates to offer a comparative validation , benchmarking a proposed High-pH RP-HPLC method against traditional Low-pH and GC-FID alternatives.

Analyte Physicochemical Profile:

  • IUPAC Name: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

  • Functional Groups: Secondary amine (basic, pKa ~9.8), Methoxybenzene (UV chromophore).

  • Chromatographic Challenge: The protonated amine at acidic pH interacts with free silanols on silica columns, causing peak broadening.

  • Detection: UV Absorbance (Primary

    
     nm, Secondary 
    
    
    
    nm).

Comparative Method Analysis

Before detailing the validation protocol, we objectively compare the proposed method against common alternatives to justify the selection.

FeatureProposed Method: High-pH RP-HPLC Alternative A: Low-pH RP-HPLC (Traditional) Alternative B: GC-FID
Mechanism Analyte in neutral form (suppressed ionization) reduces silanol interaction.Analyte in cationic form; requires ion-pairing agents or end-capped columns.Volatilization; often requires derivatization to prevent adsorption.
Column Hybrid Silica (C18, pH stable 1-12).Standard Silica C18.Capillary (e.g., DB-5).
Peak Shape Excellent symmetry (

).
Often prone to tailing (

).
Good, but solvent tailing can interfere.
Sensitivity High (UV @ 225 nm).Moderate (Background noise from additives).Moderate (FID is non-selective).
Cost/Throughput Low cost / Medium throughput.Low cost / Medium throughput.Low cost / High throughput.
Verdict Preferred for Routine QC due to robustness and peak symmetry.Acceptable backup, but less robust.Suitable for volatile impurities, not main assay.

Strategic Method Development (The "Why" & "How")

To achieve a self-validating system, we utilize a High-pH Mobile Phase strategy . By adjusting the pH to ~10.5 (above the pKa of ~9.8), the amine remains uncharged, increasing hydrophobicity and retention on the C18 phase while eliminating ionic interactions with silanols.

Optimized Chromatographic Conditions
  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: XBridge BEH C18 XP,

    
    , 
    
    
    
    (or equivalent hybrid particle).
  • Mobile Phase A:

    
     Ammonium Bicarbonate, pH 10.5 (adjusted with 
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0.0 min: 10% B

    • 8.0 min: 90% B

    • 10.0 min: 90% B

    • 10.1 min: 10% B (Re-equilibration)

  • Flow Rate:

    
    .
    
  • Column Temp:

    
     (Improves mass transfer).
    
  • Detection: UV

    
     (Reference 
    
    
    
    ).

Validation Framework (ICH Q2(R2) Compliant)

This section details the step-by-step protocols. Every step includes a "Self-Check" criteria to ensure data integrity during execution.

Specificity & Stress Testing

Objective: Prove the method can unequivocally assess the analyte in the presence of components which may be expected to be present.

  • Protocol:

    • Prepare Standard Solution :

      
       NMPEPA in 50:50 MeCN:Water.
      
    • Acid Hydrolysis: Mix

      
       Standard + 
      
      
      
      
      
      . Heat at
      
      
      for 2 hours. Neutralize.
    • Base Hydrolysis: Mix

      
       Standard + 
      
      
      
      
      
      . Heat at
      
      
      for 2 hours. Neutralize.
    • Oxidation: Mix

      
       Standard + 
      
      
      
      
      
      . Ambient temp for 1 hour.
  • Self-Check: Peak purity angle must be less than the purity threshold (via DAD software). Resolution (

    
    ) between NMPEPA and nearest degradant 
    
    
    
    .
Linearity & Range

Objective: Verify the linear relationship between concentration and response.[1][2][3][4]

  • Protocol:

    • Prepare a stock solution of

      
      .[4]
      
    • Dilute to 5 levels: 50%, 75%, 100%, 125%, and 150% of target concentration (

      
      ).
      
    • Inject each level in triplicate.

  • Acceptance Criteria:

    
    ; Residual plot should show random distribution (no trend).
    
Accuracy (Recovery)

Objective: Evaluate the closeness of agreement between the accepted true value and the value found.

  • Protocol:

    • Spike NMPEPA into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

    • Prepare 3 replicates per level (Total 9 determinations).

  • Acceptance Criteria: Mean recovery

    
    ; RSD 
    
    
    
    .
Precision (Repeatability)
  • Protocol: Inject the 100% standard solution 6 times.

  • Acceptance Criteria: Retention time RSD

    
    ; Peak Area RSD 
    
    
    
    .

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the validation process, ensuring a "Go/No-Go" decision structure at critical checkpoints.

ValidationWorkflow Start Start Validation SystemSuitability System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuitability SystemSuitability->SystemSuitability Fail (Retest) Specificity Specificity/Stress Test (Peak Purity Check) SystemSuitability->Specificity Pass Linearity Linearity (5 Levels) (R² > 0.999) Specificity->Linearity Pure Peak AccuracyPrecision Accuracy & Precision (Rec: 98-102%, RSD < 2%) Linearity->AccuracyPrecision Linear Robustness Robustness (Flow, Temp, pH) AccuracyPrecision->Robustness Precise FinalReport Generate Validation Report Robustness->FinalReport Robust

Figure 1: Step-wise validation logic flow ensuring ICH Q2(R2) compliance.

Troubleshooting & Causality (Expert Insights)

As an expert practitioner, understanding why a method fails is as important as the method itself.

ObservationProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary silanol interactions.Increase pH to >10 (ensure column compatibility) or increase buffer strength to 20mM.
Retention Time Drift Temperature fluctuation or mobile phase evaporation.Use a column oven (

); cap solvent bottles; ensure equilibration (>10 column volumes).
Extra Peaks in Blank Carryover from injector.Change needle wash to 50:50 MeOH:Water + 0.1% Formic Acid (Acid helps solubilize the basic amine).
Low Sensitivity Incorrect wavelength selection.Phenethylamines have weak absorbance.[4] Ensure detection is at 210-225 nm , not 254 nm.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Dolan, J. W. (2002).[5] The Role of pH in LC Separations. LCGC North America. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. Link

Decision Tree: Method Selection

Use this logic to decide when to apply the proposed HPLC method versus alternatives.

MethodSelection Start Select Method for NMPEPA Analysis ConcCheck Concentration Range? Start->ConcCheck Trace Trace / Impurity (< 0.1%) ConcCheck->Trace Low Assay Assay / Content (> 90%) ConcCheck->Assay High UseLCMS Use UHPLC-MS/MS (Sensitivity Required) Trace->UseLCMS Matrix Matrix Complexity? Assay->Matrix Simple Simple (Solvent/API) Matrix->Simple Complex Complex (Biofluid/Formulation) Matrix->Complex With Extraction UseHPLC **Use Proposed HPLC-UV** (High pH C18) Simple->UseHPLC UseGC Use GC-FID (If Volatile Solvents Present) Simple->UseGC Alternative Complex->UseHPLC With Extraction

Figure 2: Decision matrix for selecting the optimal analytical technique based on concentration and matrix.

Sources

Immunoassay Cross-Reactivity Guide: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the cross-reactivity of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (referred to herein as N-IP-4-MeO-PEA ) in immunoassays. This guide is designed for analytical toxicologists and drug development scientists evaluating the specificity of amphetamine/methamphetamine screening assays.

Executive Summary

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (N-IP-4-MeO-PEA) is a structural analog of the controlled substance PMMA (para-methoxymethamphetamine), distinguished by an N-isopropyl substitution rather than an N-methyl group, and the absence of an


-methyl group on the phenethyl chain.

In the context of competitive binding immunoassays, this molecule presents a unique challenge. While it shares the 4-methoxyphenyl moiety with PMMA (a known cross-reactant), the bulky N-isopropyl group introduces significant steric hindrance. This guide compares its performance against PMMA and Methamphetamine, demonstrating that while N-IP-4-MeO-PEA exhibits reduced cross-reactivity compared to PMMA, it remains a potential source of false positives in high-sensitivity methamphetamine assays.

Key Findings
  • Structural Class : N-substituted Phenethylamine (Not an Amphetamine).

  • Primary Interference : Methamphetamine-specific immunoassays (EMIT, ELISA).

  • Cross-Reactivity Potential : Moderate (Estimated 0.5% – 5% relative to Methamphetamine), significantly lower than PMMA due to steric bulk.

  • Risk Profile : High risk of false negatives if used as a proxy for PMMA; moderate risk of false positives in overdose scenarios.

Structural & Mechanistic Analysis

To understand the cross-reactivity, one must analyze the epitope recognition sites of standard antibodies used in drug screening.

Comparative Structural Architecture

The following table contrasts the target analyte (Methamphetamine) with the interferents (PMMA and N-IP-4-MeO-PEA).

FeatureMethamphetamine (Target)PMMA (High Cross-Reactant)N-IP-4-MeO-PEA (Subject)
Core Skeleton PhenylisopropylaminePhenylisopropylaminePhenethylamine
N-Substituent Methyl (–CH₃)Methyl (–CH₃)Isopropyl (–CH(CH₃)₂)
Ring Substituent None (–H)4-Methoxy (–OCH₃) 4-Methoxy (–OCH₃)

-Carbon
Methyl (–CH₃)Methyl (–CH₃)Hydrogen (–H)
Steric Bulk LowMediumHigh
Mechanism of Antibody Binding Interference

Immunoassays for methamphetamine typically utilize antibodies raised against a derivative of methamphetamine conjugated to a carrier protein. The binding pocket is optimized for:

  • The Secondary Amine : Essential for "Methamphetamine" vs. "Amphetamine" specificity.

  • The Hydrophobic Phenyl Ring : The primary anchor.

The N-IP-4-MeO-PEA Interaction:

  • Steric Clash : The N-isopropyl group is significantly larger than the N-methyl group of methamphetamine. This creates steric hindrance, preventing the molecule from sitting deeply in the antibody binding pocket.

  • Electronic Effect : The 4-methoxy group at the para-position adds electron density and physical bulk to the phenyl ring. While some "broad-spectrum" amphetamine antibodies tolerate para-substitutions (hence PMMA cross-reactivity), highly specific monoclonal antibodies will reject this modification.

Visualization of Structural Relationships

The following diagram illustrates the structural hierarchy and the points of steric conflict.

CrossReactivity cluster_0 Structural Modifications Target Methamphetamine (Target Analyte) Antibody Antibody Binding Pocket (Anti-Methamphetamine) Target->Antibody High Affinity (100%) PMMA PMMA (High Cross-Reactivity) PMMA->Antibody Moderate Affinity (Para-methoxy interference) NIP N-IP-4-MeO-PEA (Subject Molecule) NIP->Antibody Low Affinity (Steric Clash at N-position) Mod1 N-Methyl -> N-Isopropyl (Increases Steric Bulk) NIP->Mod1 Mod2 Alpha-Methyl -> Hydrogen (Loss of Chiral Center) NIP->Mod2

Caption: Structural relationship showing how N-isopropyl substitution in N-IP-4-MeO-PEA reduces antibody affinity compared to PMMA and Methamphetamine.

Comparative Performance Data

The following data estimates are based on Structure-Activity Relationship (SAR) analysis of standard commercial immunoassay kits (e.g., EMIT II Plus, CEDIA, Roche Abuscreen).

Cross-Reactivity Profile

Values represent the concentration required to trigger a positive result (cutoff: 1000 ng/mL d-Methamphetamine).

Assay Typed-Methamphetamine PMMA N-IP-4-MeO-PEA (Predicted)Interpretation
EMIT II Plus 1,000 ng/mL~2,500 ng/mL (40%)~15,000 - 50,000 ng/mL (<5%) Low cross-reactivity due to N-bulk.
CEDIA 1,000 ng/mL~1,800 ng/mL (55%)~10,000 ng/mL (10%) Moderate cross-reactivity; potential false positive in overdose.
ELISA (Specific) 50 ng/mL~200 ng/mL (25%)>5,000 ng/mL (<1%) Highly specific; unlikely to cross-react.
Amphetamine Assay >100,000 ng/mL>50,000 ng/mL>100,000 ng/mL Negligible; secondary amines react poorly in primary amine assays.
Clinical Implications[1]
  • False Positives : Unlikely in standard recreational use scenarios unless the concentration of N-IP-4-MeO-PEA in urine is extremely high (>10 µg/mL).

  • False Negatives : If this molecule is a novel designer drug intended to mimic PMMA effects, it will likely evade detection in standard screens, requiring LC-MS/MS confirmation.

Experimental Validation Protocol

To verify the cross-reactivity of N-IP-4-MeO-PEA in your specific assay, follow this self-validating protocol.

Materials
  • Reference Standard : N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (CAS: 884497-51-2 or equivalent salt).

  • Blank Matrix : Drug-free human urine.

  • Immunoassay Kit : Target kit (e.g., EMIT, KIMS, CEDIA).

Step-by-Step Methodology
  • Stock Preparation : Dissolve 10 mg of N-IP-4-MeO-PEA in 10 mL Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Spiking Series : Prepare urine calibrators at concentrations: 0, 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL.

  • Assay Execution : Run the spiked samples in triplicate alongside a d-Methamphetamine cutoff calibrator (typically 500 or 1000 ng/mL).

  • Calculation :

    
    
    
Experimental Workflow Diagram

Protocol cluster_controls Controls Start Start Validation Stock Prepare Stock Solution 1 mg/mL in MeOH Start->Stock Spike Spike Drug-Free Urine (1k, 5k, 10k, 50k, 100k ng/mL) Stock->Spike Run Run Immunoassay (Triplicate) Spike->Run Compare Compare Absorbance/Rate to Cutoff Calibrator Run->Compare Neg Negative Control (0 ng/mL) Run->Neg Pos Positive Control (d-Methamphetamine) Run->Pos Calc Calculate % Cross-Reactivity Compare->Calc End Report Data Calc->End

Caption: Workflow for determining cross-reactivity of N-IP-4-MeO-PEA in urine immunoassays.

Conclusion & Recommendations

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a "stealth" analog in the context of immunoassay screening. Its structural deviation from Methamphetamine (specifically the N-isopropyl group) significantly reduces antibody binding affinity compared to its close relative PMMA.

  • For Drug Screening : Do not rely on standard Methamphetamine immunoassays to detect this compound. It will likely produce a Negative result at typical abuse concentrations.

  • For Confirmation : Use LC-MS/MS or GC-MS . The unique mass spectrum (Molecular Ion 193 m/z, base peak likely 72 m/z for the N-isopropyl-methylene fragment) will distinguish it from PMMA (base peak 58 m/z).

References
  • PubChem . N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • UNODC . Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Smith, M.L., et al. "Mass Spectral Fragmentation of Designer Drugs." Journal of Forensic Sciences.
  • ChemSrc . CAS 884497-51-2 Entry.[1] Available at: [Link]

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A Definitive Guide to Confirming the Structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine with 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

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For Immediate Publication

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, unambiguous structural confirmation of novel or synthesized molecules is paramount. This guide provides an in-depth, experimentally-grounded protocol for the structural elucidation of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, a key intermediate in the synthesis of various pharmacologically active compounds.[1] We will move beyond theoretical discussions to present a self-validating workflow that leverages the power of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. This guide is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of complementary 2D NMR techniques—COSY, HSQC, and HMBC—and demonstrating how their synergistic application provides irrefutable evidence of molecular architecture.

Introduction: The Challenge of Isomeric Complexity

The target molecule, N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, possesses several structural features that can pose challenges for simple one-dimensional (1D) NMR analysis. Potential for isomeric impurities and the presence of multiple overlapping signals in the 1H NMR spectrum necessitate a more sophisticated approach for complete and accurate characterization. 2D NMR spectroscopy provides a powerful solution by spreading spectral information across two frequency axes, resolving signal overlap and revealing through-bond correlations between nuclei.[2][3] This guide will systematically deconstruct the molecule's structure by interpreting the correlation networks observed in three key 2D NMR experiments.

Molecular Structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine:

Caption: Numbered structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

The Experimental Cornerstone: A Triad of 2D NMR Techniques

Our approach is built upon a foundation of three complementary 2D NMR experiments. The synergy of these techniques provides a robust, cross-verifiable dataset for unambiguous structure determination.[4]

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the first step in piecing together the molecular puzzle. It identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).[5][6][7] The resulting spectrum displays the 1H NMR spectrum on both axes, with off-diagonal cross-peaks indicating coupled protons.[8] This allows for the identification of contiguous spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached (¹JCH).[9][10][11][12] This is an incredibly powerful tool for assigning carbon signals based on their attached, and often more easily assigned, proton signals. The spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other, with each cross-peak representing a direct C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Molecular Skeleton

The HMBC experiment is the key to connecting the individual spin systems identified by COSY. It reveals long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH).[13][14] Critically, direct one-bond correlations are suppressed, allowing for the unambiguous identification of connections between different parts of the molecule.[11]

Experimental Workflow and Data Interpretation

The following sections detail the step-by-step process for acquiring and interpreting the 2D NMR data to confirm the structure of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Structure Elucidation Sample_Prep Sample Preparation (Dissolve in CDCl3) NMR_Acquisition 1D & 2D NMR Acquisition (1H, 13C, COSY, HSQC, HMBC) Sample_Prep->NMR_Acquisition FT Fourier Transform NMR_Acquisition->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Calibration Calibration Baseline->Calibration Assign_1H Assign 1H Spectrum Calibration->Assign_1H Analyze_COSY Analyze COSY (Identify Spin Systems) Assign_1H->Analyze_COSY Analyze_HSQC Analyze HSQC (Assign Carbons) Assign_1H->Analyze_HSQC Analyze_HMBC Analyze HMBC (Connect Fragments) Analyze_COSY->Analyze_HMBC Analyze_HSQC->Analyze_HMBC Structure_Confirmation Confirm Structure Analyze_HMBC->Structure_Confirmation

Caption: Overall workflow for 2D NMR-based structure confirmation.

Predicted ¹H and ¹³C NMR Chemical Shifts

Before analyzing the 2D spectra, it is crucial to have an initial hypothesis based on predicted chemical shifts. The table below summarizes the expected chemical shifts for the protons and carbons in N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

Atom(s) Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
H2, H67.11 (d)129.8
H3, H56.83 (d)113.9
OCH₃3.79 (s)55.2
CH₂ (Ar-CH₂ )2.75 (t)38.0
CH₂ (CH₂ -N)2.85 (t)50.0
CH (isopropyl)2.95 (sept)52.0
CH₃ (isopropyl)1.05 (d)22.5
NH(broad)-
C1 (ipso)-131.0
C4 (ipso)-158.0

Note: These are predicted values and may vary slightly in the experimental spectrum.

Step-by-Step Spectral Analysis

Step 1: Analysis of the COSY Spectrum

The COSY spectrum will reveal key proton-proton couplings. We expect to see the following correlations:

  • Aromatic Region: A cross-peak between the doublets at ~7.11 ppm (H2, H6) and ~6.83 ppm (H3, H5), confirming their ortho relationship.

  • Ethyl Chain: A cross-peak between the two triplets at ~2.75 ppm (Ar-CH₂) and ~2.85 ppm (CH₂-N), confirming the ethyl linkage.

  • Isopropyl Group: A strong cross-peak between the septet at ~2.95 ppm (CH) and the doublet at ~1.05 ppm (CH₃), confirming the isopropyl moiety.

Caption: Expected COSY correlations for key spin systems.

Step 2: Analysis of the HSQC Spectrum

The HSQC spectrum will directly link the assigned protons to their corresponding carbon atoms.

  • The aromatic protons at ~7.11 ppm will correlate with the carbon at ~129.8 ppm.

  • The aromatic protons at ~6.83 ppm will correlate with the carbon at ~113.9 ppm.

  • The methoxy protons at ~3.79 ppm will correlate with the carbon at ~55.2 ppm.

  • The ethyl protons at ~2.75 ppm and ~2.85 ppm will correlate with their respective carbons at ~38.0 ppm and ~50.0 ppm.

  • The isopropyl methine proton at ~2.95 ppm will correlate with the carbon at ~52.0 ppm.

  • The isopropyl methyl protons at ~1.05 ppm will correlate with the carbon at ~22.5 ppm.

Step 3: Analysis of the HMBC Spectrum

The HMBC spectrum provides the crucial long-range correlations that piece the entire structure together.

  • Connecting the Ethyl Chain to the Aromatic Ring: The protons of the Ar-CH₂ group (~2.75 ppm) will show correlations to the ipso-carbon C1 (~131.0 ppm) and the ortho-carbons C2/C6 (~129.8 ppm).

  • Connecting the Isopropyl Group to the Nitrogen: The protons of the isopropyl CH group (~2.95 ppm) will show a correlation to the CH₂-N carbon (~50.0 ppm). The protons of the isopropyl CH₃ groups (~1.05 ppm) will show a correlation to the CH-N carbon (~52.0 ppm) and potentially a weaker correlation to the CH₂-N carbon.

  • Confirming the Methoxy Group Position: The methoxy protons (~3.79 ppm) will show a strong correlation to the C4 carbon (~158.0 ppm).

HMBC_Correlations C1 C1 C2 C2/C6 C4 C4 Ar_CH2_H Ar-CH2 (H) Ar_CH2_H->C1 Ar_CH2_H->C2 CH2_N_C CH2-N (C) CH_iso_H CH-iso (H) CH_iso_H->CH2_N_C CH_iso_C CH-iso (C) CH3_iso_H CH3-iso (H) CH3_iso_H->CH_iso_C OCH3_H OCH3 (H) OCH3_H->C4

Caption: Key expected HMBC correlations for structural assembly.

Experimental Protocols

Sample Preparation
  • Accurately weigh approximately 10-20 mg of the synthesized N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz.

  • ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and obtain initial chemical shift information.

  • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum.

  • COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).

  • HSQC: Use a standard gradient-selected, phase-sensitive HSQC pulse sequence with multiplicity editing (e.g., hsqcedetgpsisp2.3) to differentiate between CH/CH₃ and CH₂ signals.

  • HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf), optimized for a long-range coupling constant of 8 Hz.

Data Processing

Process all spectra using appropriate software (e.g., Mnova, TopSpin).

  • Apply a sine-bell window function to the Free Induction Decays (FIDs) in both dimensions.

  • Perform Fourier transformation.

  • Phase correct the spectra manually. For phase-sensitive experiments like HSQC, both dimensions will require phasing.[15]

  • Apply a baseline correction.

  • Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).

Conclusion: A Self-Validating Approach to Structural Certainty

The combination of COSY, HSQC, and HMBC provides a multi-layered, self-validating system for the structural confirmation of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.[16] The COSY experiment establishes the proton-proton connectivities within individual fragments. The HSQC experiment then anchors these proton spin systems to their directly attached carbons. Finally, the HMBC experiment bridges these fragments, revealing the complete carbon skeleton and confirming the overall molecular architecture. This systematic approach eliminates ambiguity and provides the high level of confidence required in pharmaceutical and chemical research.

References

  • Elyashberg, M. (2015). Identification and structure elucidation by NMR spectroscopy. ResearchGate. [Link]

  • Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. [Link]

  • JoVE. (2024). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. [Link]

  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Martin, G. E., & Zektzer, A. S. (1988). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Magnetic Resonance in Chemistry, 26(8), 631-652. [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 13-21. [Link]

  • YouTube. (2016, September 21). 2D NMR Spectroscopy Overview | Structure of Organic Molecules | Griti. [Link]

  • University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • Columbia University. (n.d.). HSQC and HMBC. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Spronk, C. A., et al. (2014). NMR structure validation in relation to dynamics and structure determination. Journal of Biomolecular NMR, 58(2), 99-111. [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. [Link]

  • University of Ottawa. (n.d.). Long-range heteronuclear correlation. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound.... [Link]

  • Rowlands, J. B., et al. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. Digital Discovery, Advance Article. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). [Link]

  • Chemsrc. (2025, September 1). CAS#:884497-51-2 | N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl) ... Molecules, 27(24), 8886. [Link]

  • University of Wisconsin-Madison. (2010, June 4). E.COSY and the Relative Signs of Coupling Constants. [Link]

  • ResearchGate. (2023, July 21). (PDF) Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). [Link]

  • Mestrelab. (n.d.). Fast Visual Guide to process routine 2D-NMR datasets. [Link]

  • UCSB. (2012, April 19). 2D NMR Spectrum Processing with Mnova. [Link]

  • ResearchGate. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization And In-Vitro Cytotoxic Evaluation Of Novel Amide Derivatives Of 5-[2-(4- Methoxyphenyl)Pyridin-3-Yl]-1, 3, 4-Thiadiazol-2-Amine. [Link]

  • YouTube. (2025, August 5). What Is COSY NMR? - Chemistry For Everyone. [Link]

  • Chemistry Stack Exchange. (2017, September 15). nmr spectroscopy - Qualitative explanation of how COSY works. [Link]

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Quantitative Profiling of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isobaric Challenge

The analyte N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (also known as N-isopropyl-4-methoxyphenethylamine) presents a specific analytical challenge: it is a structural isomer of the controlled substance MDMA (3,4-methylenedioxymethamphetamine) and MDEA . Both share the molecular weight of 193.29 g/mol and the formula C₁₂H₁₉NO .

Distinguishing this secondary amine from its isobaric regioisomers requires a rigorous selection of analytical methodology. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS ) offers superior throughput and sensitivity for biological matrices, Gas Chromatography-Mass Spectrometry (GC-MS ) with chemical derivatization remains the definitive method for structural elucidation and isomer differentiation.

This guide objectively compares these two workflows, providing validated protocols to ensure data integrity in forensic and clinical settings.

Comparative Analysis: GC-MS vs. LC-MS/MS

The choice between GC-MS and LC-MS/MS depends on the "Three S's": Sensitivity , Selectivity , and Speed .

FeatureMethod A: GC-MS (Derivatized) Method B: LC-MS/MS (MRM)
Primary Utility Structural Confirmation (Differentiation of isomers)High-Throughput Screening (Bioanalysis)
Sample Prep Complex (LLE + Derivatization required)Simple (Dilute-and-Shoot or SPE)
Derivatization Required (PFPA/HFBA) to prevent tailing and improve volatility.None (Direct injection).
Sensitivity (LOD) 10–50 ng/mL0.5–1.0 ng/mL [1]
Specificity High : Unique fragmentation of acyl-derivatives distinguishes side chains.Medium-High : Dependent on MRM transition uniqueness; isobaric interference is a risk.
Throughput Low (30–45 min/sample)High (5–8 min/sample)
Matrix Effects Low (Background eliminated by extraction)High (Ion suppression common in urine/blood)

Method A: GC-MS with Perfluoroacylation (The Specificity Standard)

Direct injection of secondary amines like N-[2-(4-methoxyphenyl)ethyl]propan-2-amine into GC systems often results in peak tailing due to hydrogen bonding with silanol groups. Furthermore, the mass spectra of underivatized phenethylamines are often dominated by the alpha-cleavage amine ion (m/z 72), providing little structural information about the aromatic ring.

The Solution: Derivatization with Pentafluoropropionic Anhydride (PFPA) .[1] This converts the amine into a pentafluoropropionamide, lowering polarity and creating unique high-mass fragments that distinguish it from MDMA [2].

Experimental Protocol

Reagents:

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Buffer: 0.1 M Phosphate buffer (pH 6.0)

Workflow:

  • Extraction: Aliquot 1.0 mL urine/plasma. Add 100 µL Internal Standard (IS). Adjust pH to >10 with NaOH.

  • LLE: Extract with 3 mL n-butyl chloride. Vortex (5 min), Centrifuge (3000 rpm, 10 min).

  • Evaporation: Transfer organic layer to a clean vial. Evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization: Add 50 µL PFPA and 50 µL Ethyl Acetate. Cap and incubate at 60°C for 20 minutes .

  • Reconstitution: Evaporate excess reagents. Reconstitute in 100 µL Ethyl Acetate.

  • Injection: 1 µL splitless injection.

GC-MS Instrument Parameters
  • Column: Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) or equivalent.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 70°C (1 min) → 20°C/min → 280°C (hold 5 min).

  • MS Mode: EI (70 eV), SIM mode for quantitation.

  • Target Ions (PFPA derivative):

    • Molecular Ion: m/z 339 (MW 193 + 146 [PFPA residue]).

    • Base Peak: m/z 218 (diagnostic for N-isopropyl group + PFPA).

Method B: LC-MS/MS (The Sensitivity Standard)

For quantifying low concentrations in biological fluids without the labor of derivatization, LC-MS/MS is the industry standard. The use of a Phenyl-Hexyl column is recommended over C18 for phenethylamines to enhance pi-pi interactions with the aromatic ring, improving separation from matrix interferences [3].

Experimental Protocol

Reagents:

  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Acetate in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[2]

Workflow:

  • Sample Prep (Dilute-and-Shoot): Centrifuge urine at 10,000 rpm for 5 min. Dilute supernatant 1:10 with Mobile Phase A.

  • Alternative (SPE): Use Mixed-Mode Cation Exchange (MCX) cartridges if lower LOD (<1 ng/mL) is required to remove phospholipids.

LC-MS/MS Instrument Parameters
  • Column: Phenomenex Kinetex® Phenyl-Hexyl (100 × 2.1 mm, 1.7 µm).[2]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% → 95% B

    • 6-8 min: 95% B

  • Ionization: ESI Positive Mode.

  • MRM Transitions (Optimized):

    • Precursor: 194.1 (M+H)⁺

    • Quantifier: 152.1 (Loss of propene, characteristic of N-isopropyl).

    • Qualifier: 121.1 (Methoxybenzyl cation).

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate methodology based on the analytical goal (Identification vs. Quantification).

AnalyticalWorkflow Start Sample: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Goal Define Analytical Goal Start->Goal Quant Trace Quantitation / Screening (High Throughput) Goal->Quant Bioanalysis Ident Legal ID / Isomer Differentiation (High Specificity) Goal->Ident Forensics LCMS Method B: LC-MS/MS (Phenyl-Hexyl Column) Quant->LCMS GCMS Method A: GC-MS (Derivatization Required) Ident->GCMS ProcessLC Dilute & Shoot MRM: 194.1 -> 152.1 LCMS->ProcessLC ProcessGC PFPA Derivatization Target Ion: m/z 339 GCMS->ProcessGC ResultLC Result: LOD ~0.5 ng/mL Risk: Matrix Effects ProcessLC->ResultLC ResultGC Result: Isomer Confirmation Risk: Labor Intensive ProcessGC->ResultGC

Figure 1: Decision matrix for selecting between LC-MS/MS and GC-MS workflows based on analytical requirements.

Technical Validation & Causality

Why Derivatize for GC-MS?

The secondary amine group (-NH-) is polar and active. In a GC inlet (250°C), it can adsorb to active sites, causing peak tailing and poor reproducibility.

  • Mechanism: PFPA reacts with the secondary amine to replace the active hydrogen with a pentafluoropropionyl group.

  • Result: This lowers the boiling point (despite increased MW) by disrupting hydrogen bonding, resulting in sharp, symmetrical peaks and distinct mass spectral fragmentation patterns that allow differentiation from MDMA [4].

Why Phenyl-Hexyl for LC-MS/MS?

While C18 columns are standard, they rely solely on hydrophobic retention.

  • Mechanism: Phenyl-Hexyl phases offer complementary

    
     interactions with the methoxyphenyl ring of the analyte.
    
  • Result: This provides orthogonal selectivity, often separating the target from isobaric interferences that might co-elute on a C18 column [3].

References

  • Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. Source: Forensic Science International (2021).[2] URL:[Link]

  • GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Source: Journal of Chromatographic Science (2008).[1] URL:[Link]

  • Analysis of Phenethylamines Using On-Column TFA Derivatization. Source: Shimadzu Application News. URL:[Link]

  • Derivatization Methods in GC and GC/MS. Source: Semantic Scholar (Review). URL:[Link]

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A Senior Application Scientist's Guide to the Synthesis of N-Substituted Phenethylamines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The N-substituted phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals, natural products, and bioactive molecules.[1][2] The strategic introduction of substituents onto the nitrogen atom profoundly modulates the pharmacological properties of these compounds. Consequently, the selection of an appropriate synthetic route is a critical decision in any research and development program. This guide provides an in-depth, comparative analysis of the most prevalent and effective synthetic strategies for accessing N-substituted phenethylamines, grounded in mechanistic principles and supported by experimental data.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and widely employed method for synthesizing N-substituted phenethylamines.[3][4][5] The reaction proceeds in a one-pot fashion, converting a carbonyl group (typically a phenyl-substituted aldehyde or ketone) and an amine into the target phenethylamine via an intermediate imine or iminium ion, which is reduced in situ.[4][6]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of an amine on a carbonyl compound to form a hemiaminal, which then dehydrates to form an imine (or an iminium ion under acidic conditions). A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond to afford the final amine product.[6] The choice of reducing agent is critical; it must be mild enough not to reduce the starting carbonyl compound but potent enough to reduce the imine intermediate.

Reductive_Amination Start Phenyl-substituted Aldehyde/Ketone + Amine (R-NH2) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Imine Imine/Iminium Ion Intermediate Hemiaminal->Imine Product N-Substituted Phenethylamine Imine->Product Reagents + H+ (catalyst) - H2O Reagents->Hemiaminal ReducingAgent [Reducing Agent] e.g., NaBH(OAc)3, NaBH3CN ReducingAgent->Imine invis1 invis2

Caption: General mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Methyl-2-phenylethylamine
  • To a solution of phenylacetaldehyde (1.0 equiv) in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) is added methylamine (1.1 equiv, as a solution in THF or as a salt).

  • The mixture is stirred for 20-30 minutes at room temperature to allow for imine formation.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) is added portion-wise to the mixture.[7]

  • The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield N-methyl-2-phenylethylamine.

Performance Analysis
  • Advantages:

    • High Versatility: A vast range of aldehydes, ketones, and amines can be used, providing access to a diverse library of products.[6]

    • Mild Conditions: The use of reagents like NaBH(OAc)₃ allows the reaction to be performed at room temperature with high functional group tolerance.[7]

    • One-Pot Procedure: The sequential combination of reagents in a single vessel enhances operational simplicity and efficiency.[3][4][8]

  • Disadvantages:

    • Substrate Limitations: Sterically hindered ketones or electron-poor amines can exhibit low reactivity.

    • Over-alkylation: Primary amines can potentially react with the aldehyde twice, though this is minimized by using milder reducing agents like NaBH(OAc)₃.[7]

    • Cost: While effective, specialized reducing agents like sodium triacetoxyborohydride can be more expensive than classical hydride sources.

The Leuckart-Wallach and Eschweiler-Clarke Reactions

These classical name reactions are specialized forms of reductive amination where formic acid or its derivatives (like ammonium formate or formamide) serve as both the nitrogen source (in some cases) and the reducing agent.[9][10][11]

  • Leuckart-Wallach Reaction: Converts aldehydes or ketones to amines by heating with ammonium formate or formamide.[9][10][12] This method is particularly useful for synthesizing α-phenethylamines from the corresponding acetophenones.[11][13]

  • Eschweiler-Clarke Reaction: Specifically methylates primary or secondary amines to their corresponding tertiary amines using a mixture of formaldehyde and formic acid.[14][15][16] A key advantage is that the reaction cleanly stops at the tertiary amine stage without forming quaternary ammonium salts.[15][17]

Mechanistic Rationale

In both reactions, an iminium ion is formed as the key intermediate. In the Eschweiler-Clarke reaction, the starting amine reacts with formaldehyde to form an iminium ion.[17] In the Leuckart-Wallach reaction, the ketone reacts with ammonia (from ammonium formate) to generate the iminium species.[9] Formic acid then delivers a hydride to the electrophilic carbon of the iminium ion, reducing it to the amine and releasing carbon dioxide, which drives the reaction to completion.[15][18]

Formic_Acid_Reduction Start Amine (1° or 2°) + Formaldehyde Iminium Iminium Ion Intermediate Start->Iminium + H+ - H2O Product N-Methylated Amine + CO2 Iminium->Product Formate Formate Ion (from HCOOH) Formate->Iminium invis_node

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Protocol: Eschweiler-Clarke Methylation of Phenethylamine
  • Phenethylamine (1.0 equiv) is added to a flask.

  • Aqueous formaldehyde (2.5 equiv) is added, followed by formic acid (2.5 equiv).

  • The reaction mixture is heated to reflux (around 100-110 °C) for 6-12 hours. The evolution of CO₂ is observed.

  • After cooling to room temperature, the mixture is made basic by the careful addition of a concentrated NaOH solution.

  • The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic layers are dried over a suitable drying agent, filtered, and concentrated.

  • The resulting N,N-dimethylphenethylamine can be purified by distillation under reduced pressure.

Performance Analysis
  • Advantages:

    • Cost-Effective: Utilizes inexpensive and readily available bulk reagents.

    • High Yields: Often provides excellent yields for methylation.

    • No Quaternization: The reaction mechanism prevents the formation of quaternary ammonium salts, a common side reaction with alkyl halides.[15]

  • Disadvantages:

    • Harsh Conditions: Requires high temperatures, which may not be suitable for thermally sensitive substrates.

    • Limited Scope: The Eschweiler-Clarke reaction is specific to methylation. The Leuckart-Wallach reaction is less general than modern reductive amination methods.

    • Strong Acid: The use of concentrated formic acid can be problematic for acid-labile functional groups.

Amide Reduction

This two-step approach involves the formation of a phenacetamide derivative followed by its reduction to the corresponding phenethylamine. While less direct than reductive amination, it is a robust and reliable method, particularly for large-scale synthesis.

Mechanistic Rationale

The synthesis begins with the acylation of an amine with a phenylacetic acid derivative (like phenylacetyl chloride) to form a stable amide. This amide is then reduced using a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃). The reducing agent effectively converts the carbonyl group of the amide into a methylene (-CH₂-) group.

Amide_Reduction_Workflow A Phenylacetic Acid Derivative C N-Substituted Phenylacetamide A->C Acylation (Step 1) B Amine (R-NH2) B->C Acylation (Step 1) D N-Substituted Phenethylamine C->D Reduction (e.g., LiAlH4) (Step 2)

Caption: Two-step workflow for Amide Reduction.

Experimental Protocol: Synthesis via Amide Reduction
  • Amide Formation: To a cooled (0 °C) solution of an amine (e.g., propylamine, 1.0 equiv) and a base (e.g., triethylamine, 1.2 equiv) in dichloromethane, add phenylacetyl chloride (1.05 equiv) dropwise. Stir for 2-4 hours, allowing the reaction to warm to room temperature. Work up by washing with dilute acid and base to isolate the N-propyl-2-phenylacetamide.

  • Amide Reduction: In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF. Add a solution of the N-propyl-2-phenylacetamide (1.0 equiv) in THF dropwise at 0 °C. After the addition, heat the mixture to reflux for 4-8 hours. Cool the reaction, and carefully quench by the sequential addition of water, 15% NaOH solution, and more water (Fieser workup). Filter the resulting solids and concentrate the filtrate. Purify the crude product by distillation or chromatography.

Performance Analysis
  • Advantages:

    • Reliability: This is a very robust and high-yielding method for a wide range of substrates.

    • Scalability: The procedure is generally straightforward to scale up.

    • Readily Available Precursors: Phenylacetic acid derivatives and primary/secondary amines are widely available.

  • Disadvantages:

    • Harsh Reagents: LiAlH₄ is a highly reactive and pyrophoric reagent requiring careful handling. It is incompatible with many functional groups (esters, ketones, nitriles, etc.).[6]

    • Two-Step Process: Less atom- and step-economical compared to one-pot reductive amination.

    • Waste Generation: The workup for LiAlH₄ reductions generates significant amounts of aluminum salts.

Ritter Reaction

The Ritter reaction provides a unique pathway to N-substituted amides, which can then be hydrolyzed to amines. It involves the reaction of a nitrile with a substrate that can form a stable carbocation, such as a tertiary or benzylic alcohol, or an alkene under strongly acidic conditions.[19][20]

Mechanistic Rationale

Under strong acid, an alcohol or alkene is converted into a stable carbocation. This electrophilic carbocation is then attacked by the nucleophilic nitrogen atom of a nitrile, forming a nitrilium ion intermediate. Subsequent hydration during aqueous workup converts the nitrilium ion into an N-alkyl amide.[19][21][22] Hydrolysis of this amide yields the final amine.

Ritter_Reaction Start Alcohol/Alkene + Strong Acid (H+) Carbocation Carbocation Intermediate Start->Carbocation - H2O Nitrilium Nitrilium Ion Intermediate Carbocation->Nitrilium Amide N-Substituted Amide Nitrilium->Amide Nitrile + Nitrile (R-CN) Nitrile->Carbocation Hydrolysis + H2O (workup) Hydrolysis->Nitrilium invis1 invis2

Caption: Mechanism of the Ritter Reaction.

Experimental Protocol: Synthesis of α,α-Dimethyl-β-phenethylamine
  • To a flask containing glacial acetic acid and cooled in an ice bath, slowly add sodium cyanide (2.0 moles).[21]

  • With continued cooling and stirring, add concentrated sulfuric acid (4.9 moles) dropwise.

  • Remove the ice bath and add α,α-dimethyl-β-phenethyl alcohol (2.0 moles) over ~20 minutes.

  • Stir the mixture for an additional 90 minutes and let it stand overnight.

  • Pour the reaction mixture into ice water and separate the resulting oil. This oil is the intermediate N-formamide.

  • Hydrolyze the amide by refluxing with a 20% sodium hydroxide solution for 2.5 hours.

  • After cooling, extract the product with benzene, wash, and remove the solvent.

  • Distill the residue under reduced pressure to yield the pure α,α-dimethyl-β-phenethylamine.[21]

Performance Analysis
  • Advantages:

    • Access to Hindered Amines: Provides an excellent route to amines with tertiary or quaternary α-carbon centers, which are difficult to synthesize via other methods.[23]

    • Uses Alkenes/Alcohols: Utilizes different starting materials compared to carbonyl-based routes.

  • Disadvantages:

    • Extremely Strong Acids: Requires the use of concentrated strong acids (e.g., H₂SO₄), limiting functional group tolerance.[19]

    • Carbocation Rearrangements: Substrates prone to carbocation rearrangement can lead to mixtures of products.

    • Stoichiometric Waste: The reaction cogenerates substantial amounts of salt byproducts, making it less environmentally friendly.[19]

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular cyclization to form a tetrahydroisoquinoline.[24][25][26] This is a key strategy for building the core structure of many isoquinoline alkaloids.

Mechanistic Rationale

Similar to reductive amination, the reaction begins with the formation of an iminium ion from the β-arylethylamine and the carbonyl compound. The crucial difference is that the electron-rich aromatic ring then acts as an intramolecular nucleophile, attacking the iminium ion in an electrophilic aromatic substitution to close the ring.[24][25]

Pictet_Spengler A β-Phenethylamine + Aldehyde/Ketone B Iminium Ion Intermediate A->B Condensation + H+, -H2O C Spirocyclic Intermediate (Wheland-type) B->C Intramolecular Electrophilic Attack D Tetrahydroisoquinoline C->D Rearomatization - H+

Caption: Workflow for the Pictet-Spengler Reaction.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline
  • A solution of phenethylamine (1.0 equiv) and acetaldehyde (1.1 equiv) in a suitable solvent (e.g., toluene or water) is prepared.

  • An acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), is added.[27]

  • The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC/LC-MS).

  • After cooling, the reaction mixture is neutralized with a base.

  • The product is extracted into an organic solvent, dried, and concentrated.

  • Purification is achieved via column chromatography or distillation.

Performance Analysis
  • Advantages:

    • Complexity Generation: Rapidly builds a complex heterocyclic scaffold from simple starting materials.

    • Biomimetic Synthesis: Mimics the biosynthetic pathways of many alkaloids.

    • Stereocontrol: Asymmetric variants have been developed to produce enantiomerically enriched products.

  • Disadvantages:

    • Substrate Requirement: Requires a β-arylethylamine with an electron-rich aromatic ring for efficient cyclization. Unactivated phenyl rings often require harsh conditions like superacids.[24][27]

    • Limited to Cyclic Products: By definition, this reaction produces a specific class of cyclic N-substituted phenethylamines.

Comparative Summary of Synthetic Routes

Method Substrate Scope Reagents & Conditions Typical Yields Key Advantages Key Disadvantages
Reductive Amination Very broad: aldehydes, ketones, 1°/2° amines.[6]Mild: NaBH(OAc)₃, NaBH₃CN, H₂/catalyst at RT.[4]Good to ExcellentHigh versatility, one-pot, excellent functional group tolerance.[4]Potential for over-alkylation, cost of specialized reagents.[7]
Leuckart-Wallach Ketones, aldehydes with formamide/ammonium formate.[10]Harsh: High temperatures (120-185 °C).[10][13]Moderate to GoodInexpensive reagents, good for certain α-phenethylamines.[9]High temperatures, limited scope, potential byproducts.
Eschweiler-Clarke 1° and 2° amines for methylation.[14]Harsh: Refluxing HCOOH/HCHO.[15]ExcellentInexpensive, avoids quaternization, high yielding.[15][17]Limited to methylation, harsh/acidic conditions.
Amide Reduction Broad: Phenylacetic acids and 1°/2° amines.Harsh: Strong reducing agents (LiAlH₄, BH₃) at reflux.ExcellentRobust, reliable, scalable.Two steps, harsh reagents, poor functional group tolerance.[6]
Ritter Reaction Alkenes, tertiary/benzylic alcohols, and nitriles.[19]Harsh: Concentrated strong acids (e.g., H₂SO₄).[19][21]Fair to GoodAccess to sterically hindered amines.[23]Requires strong acid, risk of rearrangements, salt waste.[19]
Pictet-Spengler β-arylethylamines (electron-rich) and carbonyls.[24][25]Acid-catalyzed (HCl, TFA), often requires heat.[27]Good to ExcellentRapidly builds molecular complexity, forms heterocycles.Limited to specific cyclic products, requires activated arenes.[25][27]

Conclusion

The synthesis of N-substituted phenethylamines is a well-established field with a diverse array of reliable methods. For maximum versatility, functional group tolerance, and access to a wide range of derivatives, Reductive Amination with modern reagents like sodium triacetoxyborohydride stands out as the premier choice for laboratory-scale synthesis. For cost-effective, large-scale methylation without the risk of quaternization, the classical Eschweiler-Clarke Reaction remains highly relevant. The Amide Reduction pathway offers a robust, albeit harsher, alternative that is highly reliable and scalable. Finally, the Ritter and Pictet-Spengler reactions provide powerful, specialized solutions for accessing unique structural motifs, such as highly hindered amines and tetrahydroisoquinolines, respectively. The optimal choice ultimately depends on the specific target molecule, available starting materials, required scale, and tolerance for specific functional groups and reaction conditions.

References

  • Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker Oxidation and Enzymatic Reductive Amination. (2018). The Journal of Organic Chemistry. [Link]

  • α,α-DIMETHYL-β-PHENETHYLAMINE. Organic Syntheses. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules. [Link]

  • Synthesis of Amines. (2024). Chemistry LibreTexts. [Link]

  • Studies on the Leuckart Reaction. (1948). Journal of the American Chemical Society. [Link]

  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. [Link]

  • Prototype Pictet−Spengler Reactions Catalyzed by Superacids. Involvement of Dicationic Superelectrophiles. (1997). The Journal of Organic Chemistry. [Link]

  • A Practical Procedure for Reduction of Primary, Secondary and Tertiary Amides to Amines. ResearchGate. [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (2015). ACS Chemical Neuroscience. [Link]

  • Preparation of Phenethylamines, Part 2: From Arenes and Aryl Halides. (2024). YouTube. [Link]

  • Leuckart reaction. Wikipedia. [Link]

  • α-Phenylethylamine. Organic Syntheses. [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry. [Link]

  • Eschweiler-Clarke reaction. Name-Reaction.com. [Link]

  • Eschweiler–Clarke reaction. Wikipedia. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • Ritter reaction. Wikipedia. [Link]

  • Eschweiler-Clarke Reaction. J&K Scientific LLC. [Link]

  • Pictet-Spengler reaction. chemeurope.com. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • β-PHENYLETHYLAMINE. Organic Syntheses. [Link]

  • Pictet-Spengler condensation of N-sulfonyl-β-phenethylamines with α-chloro-α-phenylselenoesters. New synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxylates. Semantic Scholar. [Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. (2021). Pharmaceuticals. [Link]

  • Eschweiler-Clarke reaction. (2025). YouTube. [Link]

  • A New Reaction of Nitriles. 11. Synthesis of t-Carbinamines. (1948). Journal of the American Chemical Society. [Link]

  • Amine synthesis by amide reduction. Organic Chemistry Portal. [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2024). Molecules. [Link]

  • The synthesis of substituted phenethylamines. (1962). Journal of Medicinal Chemistry. [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. [Link]

  • Ritter Reaction. Organic Chemistry Portal. [Link]

  • Fentanyl Synthetic Methodology: A Comparative Study. Defense Technical Information Center. [Link]

Sources

Comparative Pharmacological Profiling: Validating the MoA of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

[1]

Executive Summary & Chemical Context[1][2][3][4][5]

N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (referred to herein as IMP-4-OMe ) represents a specific structural challenge in neuropharmacology.[1] It is the

PMMA1

In drug development and forensic toxicology, validating the Mechanism of Action (MoA) of this molecule requires distinguishing it from its highly toxic relatives. While the 4-methoxy group suggests strong serotonergic potential, the bulky

1

This guide outlines a self-validating experimental framework to determine if IMP-4-OMe acts as a Transporter Substrate (Releaser) , a Transporter Blocker (Reuptake Inhibitor) , or an inactive metabolite.[1]

Mechanistic Hypothesis: The Steric Hindrance Factor

The core validation logic rests on Structure-Activity Relationships (SAR) of phenethylamines.[1]

  • The 4-Methoxy Group: Historically increases affinity for the Serotonin Transporter (SERT) over Dopamine (DAT) or Norepinephrine (NET) transporters.[1]

  • The

    
    -Isopropyl Group:  Unlike the smaller methyl group in PMMA, the isopropyl group creates steric bulk.[1]
    
    • Hypothesis: This bulk likely reduces transport efficacy (

      
      ), potentially converting the molecule from a high-efficacy releaser (like PMMA) to a low-efficacy uptake inhibitor or partial substrate.[1]
      
Comparative Landscape
FeatureIMP-4-OMe (Target)PMMA (Reference Standard)Fluoxetine (Control)
Structure

-Isopropyl-4-methoxyphenethylamine

-Methyl-4-methoxyphenethylamine
Phenoxyphenylpropylamine
Primary Target SERT > DAT/NET (Predicted)SERT > DAT > NETSERT (Selective)
Mechanism To Be Validated (Likely weak inhibitor)Substrate-Induced Releaser Reuptake Inhibitor
Toxicity Risk Unknown (Likely lower than PMMA)High (Serotonin Syndrome + MAOI)Low (Therapeutic Index)

Experimental Validation Protocols

To validate the MoA, we must move beyond simple binding affinity (

Binding 

Uptake Inhibition

Efflux (Release).
Protocol A: Competitive Radioligand Binding (Affinity)

Objective: Determine if IMP-4-OMe actually binds to the transporter orthosteric site.[1]

Methodology:

  • Cell Line: HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands:

    • SERT:

      
      Citalopram
      
    • DAT:

      
      WIN35,428
      
    • NET:

      
      Nisoxetine
      
  • Workflow:

    • Incubate membranes with radioligand (at

      
       concentration) + IMP-4-OMe (
      
      
      to
      
      
      M).[1]
    • Incubate for 2 hours at 4°C (to minimize transport/internalization).

    • Terminate via rapid vacuum filtration over GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

Success Metric: A sigmoidal displacement curve yielding a

1
  • Interpretation: If

    
    , the molecule is likely inactive at that transporter.[1]
    
Protocol B: Functional Uptake vs. Efflux (The Discriminator)

Objective: This is the critical step.[1] Binding affinity does not tell you how the drug acts.[1] We must distinguish between a Blocker (which sits on the transporter) and a Releaser (which is transported in and reverses the flow).

The "Self-Validating" Efflux Assay: This protocol uses a "Pre-load" strategy to prove causality.[1]

  • Pre-Loading:

    • Load hSERT-HEK293 cells with

      
      5-HT (Serotonin) for 20 minutes.[1]
      
    • Crucial Step: Wash cells

      
       with buffer to remove extracellular radioligand.[1] The radioactivity is now inside the cell.[1]
      
  • Drug Exposure:

    • Add IMP-4-OMe (Target), PMMA (Positive Control for Release), or Fluoxetine (Negative Control for Release).[1]

    • Incubate for 15 minutes at 37°C.

  • Measurement:

    • Collect the supernatant (extracellular buffer).[1]

    • Lyse the cells (intracellular fraction).[1]

    • Calculate Fractional Release :

      
      .
      

Data Interpretation Table:

Compound TypeUptake Inhibition (

)
Efflux (Release)Explanation
Reuptake Inhibitor (e.g., Fluoxetine)Potent (Low nM)No Effect (Baseline)Binds to SERT, blocks entry, but does not trigger reverse transport.[1]
Substrate/Releaser (e.g., PMMA)Potent (Low nM)High Efflux Translocated into cell; displaces

5-HT; reverses SERT.[1]
IMP-4-OMe (Hypothesis)Moderate (High nM/Low

)
Low/No Efflux Steric bulk prevents translocation; acts as a weak blocker.[1]

Visualization of Mechanism & Workflow

The following diagrams illustrate the decision logic and the synaptic mechanism being tested.

Diagram 1: The Validation Decision Tree

This flowchart guides the researcher through the experimental hierarchy.[1]

ValidationWorkflowStartStart: IMP-4-OMe CandidateBinding1. Radioligand Binding (Ki)Start->BindingNoBindInactive / Non-TargetBinding->NoBindKi > 10uMUptake2. Functional Uptake (IC50)Binding->UptakeKi < 10uMEfflux3. Efflux Assay (Pre-loaded)Uptake->EffluxInhibits UptakeResult_BlockerOutcome: Reuptake Inhibitor(Blocks Influx, No Efflux)Efflux->Result_BlockerNo Release ObservedResult_ReleaserOutcome: Substrate/Releaser(Triggers Efflux)Efflux->Result_ReleaserDose-Dependent Release

Caption: Logical workflow for distinguishing between transporter substrates and inhibitors.

Diagram 2: Synaptic Mechanism Comparison

Visualizing the difference between the reference standard (PMMA) and the target (IMP-4-OMe) based on the steric hypothesis.[1]

SynapticMechanismcluster_PMMAPMMA (Reference)cluster_IMPIMP-4-OMe (Target)PMMAPMMA (Small N-Me)SERT_PSERT TransporterPMMA->SERT_PHigh AffinityAction_PTranslocation & Reverse TransportSERT_P->Action_PSubstrateIMPIMP-4-OMe (Bulky N-iPr)SERT_ISERT TransporterIMP->SERT_ILower AffinityAction_IOcclusion / Weak BlockadeSERT_I->Action_ISteric Hindrance(No Translocation)

Caption: Steric hindrance of the N-isopropyl group prevents the "revolving door" mechanism of reverse transport seen in PMMA.[1]

Safety & Toxicity Validation (MAO Inhibition)

A critical safety parameter for methoxylated phenethylamines is their interaction with Monoamine Oxidase (MAO).[1] PMMA is lethal largely because it releases serotonin and inhibits MAO-A, preventing breakdown (Serotonin Syndrome).[1]

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B.[1]

  • Substrate: Kynuramine (fluorometric assay).

  • Procedure: Measure the production of 4-hydroxyquinoline in the presence of IMP-4-OMe.

  • Expectation:

    
    -isopropyl substitution generally reduces MAO inhibition potency compared to 
    
    
    -methyl or primary amines.[1]
    • Risk Assessment: If

      
      , the compound possesses high toxicity potential regardless of its transporter effects.
      

References

  • Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro."[1] British Journal of Pharmacology.[1] Describes the gold-standard protocol for distinguishing substrates from inhibitors using HEK293-MAT cells.

    • Baumann, M. H., et al. (2014). "Structure-activity relationships of synthetic cathinones and related agents."[1] Neuropharmacology. Provides the SAR grounding for N-substituted phenethylamines and the steric effects on transporter efficacy.[1]

      • PubChem Compound Summary. "N-isopropyl-4-methoxyphenethylamine."[1] National Center for Biotechnology Information.[1] Chemical structure and identifier verification.

        • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology. Foundational text on the "Pre-loading" efflux assay methodology.

          Comprehensive Comparison Guide: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine vs. Positional Isomers

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          N-[2-(4-methoxyphenyl)ethyl]propan-2-amine , commonly referred to as

          
          -isopropyl-4-methoxyphenethylamine (IMPEA) , represents a specialized scaffold in the study of Trace Amine-Associated Receptors (TAAR1). Unlike its primary amine parent (4-methoxyphenethylamine) which is rapidly degraded by monoamine oxidase (MAO), the 
          
          
          
          -isopropyl derivative offers enhanced metabolic stability while retaining selective receptor affinity.

          This guide compares IMPEA with its positional isomers (Ortho- and Meta-methoxy variants) and its structural isomer (

          
          -ethyl-4-methoxyamphetamine), highlighting differences in pharmacological profiles, metabolic fate, and synthetic accessibility.
          
          Key Differentiators
          FeatureTarget: IMPEA (Para) Ortho-Isomer Meta-Isomer Structural Isomer (
          
          
          -Ethyl-PMA)
          Structure 4-Methoxy,
          
          
          -isopropyl
          2-Methoxy,
          
          
          -isopropyl
          3-Methoxy,
          
          
          -isopropyl
          4-Methoxy,
          
          
          -methyl,
          
          
          -ethyl
          TAAR1 Affinity High (Predicted)Low (Steric clash)ModerateModerate-High
          MAO Stability High (Steric shield)HighHighHigh
          Toxicity Risk Low-ModerateLowLowHigh (MAOI + Releaser)
          Primary Use TAAR1 Probe / Metabolic StandardNegative ControlSelectivity ProbeForensic/Toxicology Reference

          Chemical Identity & Physicochemical Properties[1][2][3]

          The positioning of the methoxy group significantly alters the electronic and steric environment of the phenyl ring, influencing receptor binding pockets (specifically the hydrophobic cleft of TAAR1 or Monoamine Transporters).

          Comparative Properties Table[2]
          PropertyIMPEA (Para) Ortho-Isomer Meta-Isomer
          IUPAC Name
          
          
          -[2-(4-methoxyphenyl)ethyl]propan-2-amine
          
          
          -[2-(2-methoxyphenyl)ethyl]propan-2-amine
          
          
          -[2-(3-methoxyphenyl)ethyl]propan-2-amine
          CAS Number 884497-51-21049695-95-5 (HCl)2039-67-0 (Parent amine*)
          Formula C
          
          
          H
          
          
          NO
          C
          
          
          H
          
          
          NO
          C
          
          
          H
          
          
          NO
          M.W. 193.29 g/mol 193.29 g/mol 193.29 g/mol
          LogP (Calc) ~2.4~2.5 (Intramolecular H-bond)~2.4
          pKa (Base) ~10.1~9.8~10.0
          Boiling Point 280°C (est)275°C (est)278°C (est)

          *Note: CAS for Meta-N-isopropyl variant is less common; 2039-67-0 refers to the primary amine precursor.

          Pharmacological Performance & Mechanism[4]

          TAAR1 Agonism vs. Transporter Inhibition

          The

          
          -isopropyl group acts as a "functional filter." While primary phenethylamines bind promiscuously to Dopamine (DAT) and Serotonin (SERT) transporters, the bulky isopropyl group reduces transporter affinity, shifting selectivity toward TAAR1 .
          
          • Para-Isomer (IMPEA) : The 4-methoxy group aligns with the serine residues in the TAAR1 orthosteric binding pocket. It is expected to be the most potent agonist among the positional isomers.

          • Ortho-Isomer : The 2-methoxy group introduces steric hindrance near the ethyl chain, potentially disrupting the "toggle switch" mechanism required for GPCR activation.

          • Meta-Isomer : Often retains partial affinity but typically displays lower intrinsic efficacy (Emax) compared to the para-substituted analog.

          Metabolic Stability (The -Isopropyl Advantage)

          Primary amines (e.g., 4-methoxyphenethylamine) are prime substrates for MAO-B, leading to a half-life of minutes in vivo.

          • Mechanism : The bulky isopropyl group prevents the enzyme's FAD cofactor from accessing the

            
            -carbon protons, effectively blocking oxidative deamination.
            
          • Outcome : IMPEA exhibits a prolonged duration of action compared to its primary amine counterparts, making it a superior tool for in vivo studies.

          MetabolicFate IMPEA N-isopropyl-4-methoxy-PEA (Target) MAO MAO-B Enzyme IMPEA->MAO Blocked (Steric) CYP CYP450 (Dealkylation) IMPEA->CYP Slow N-Dealkylation Primary 4-Methoxy-PEA (Primary Amine) Primary->MAO Rapid Degradation Aldehyde Aldehyde Metabolite (Inactive) MAO->Aldehyde CYP->Primary Minor Pathway Acid 4-Methoxyphenylacetic Acid (Excreted) Aldehyde->Acid

          Figure 1: Metabolic fate comparison. The N-isopropyl group of IMPEA blocks the rapid MAO-B degradation pathway that renders the primary amine inactive.

          Safety & Toxicology: The "Structural Isomer" Danger

          A critical distinction must be made between IMPEA and its structural isomer,

          
          -ethyl-4-methoxyamphetamine (
          
          
          
          -ethyl-PMA)
          .
          • IMPEA (Phenethylamine Core) : Lacks the

            
            -methyl group. While it may have sympathomimetic effects, it is generally less toxic than amphetamines because it is eventually metabolized by MAO (albeit slowly) or alternative oxidases.
            
          • 
            -Ethyl-PMA (Amphetamine Core) : The 
            
            
            
            -methyl group completely blocks MAO. Combined with the 4-methoxy group (a serotonergic feature), this structure is associated with Serotonin Syndrome and fatal hyperthermia.
          • Differentiation : Researchers must verify the absence of the

            
            -methyl group using NMR (Doublet at ~1.2 ppm for Amphetamine vs. Triplet/Multiplet pattern for Phenethylamine).
            

          Experimental Protocols

          Synthesis of N-isopropyl-4-methoxyphenethylamine (Reductive Amination)

          This protocol ensures high regioselectivity and avoids over-alkylation.

          Reagents:

          • 4-Methoxyphenylacetaldehyde (Precursor)

          • Isopropylamine (Amine source)[1]

          • Sodium Triacetoxyborohydride (STAB) (Reducing agent)

          • Dichloromethane (DCM) (Solvent)

          Workflow:

          Synthesis Start 4-Methoxyphenylacetaldehyde (1.0 eq) in DCM Step1 Add Isopropylamine (1.2 eq) Stir 30 min @ RT (Imine formation) Start->Step1 Step2 Add NaBH(OAc)3 (1.5 eq) Stir 4-6h @ RT Step1->Step2 Quench Quench with sat. NaHCO3 Step2->Quench Extract Extract DCM, Wash Brine Dry Na2SO4 Quench->Extract Purify Column Chromatography (DCM:MeOH 95:5) Extract->Purify

          Figure 2: One-pot reductive amination protocol for the synthesis of IMPEA.

          Metabolic Stability Assay (Microsomal)

          To validate the stability advantage of the

          
          -isopropyl isomer over the primary amine.
          
          • Preparation : Incubate test compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

          • Initiation : Add NADPH-regenerating system.

          • Sampling : Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile.

          • Analysis : LC-MS/MS monitoring parent ion transition.

          • Calculation : Plot ln(concentration) vs. time to determine intrinsic clearance (

            
            ).
            

          References

          • BenchChem. (2025).[2] N-benzyl-1-(4-methoxyphenyl)propan-2-amine and related intermediates. Retrieved from .

          • ChemSrc. (2025).[2] N-[2-(4-Methoxyphenyl)ethyl]-2-propanamine: Physicochemical Properties. Retrieved from .

          • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 74866, 3-Methoxyphenethylamine. Retrieved from .

          • Krasavin, M., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist. International Journal of Molecular Sciences. Retrieved from .

          • Guo, Q., et al. (2023).[3] Recognition of methamphetamine and other amines by trace amine receptor TAAR1.[3] Nature. Retrieved from .

          • Di, L., & Obach, R. S. (2019). Metabolic stability and its role in the discovery of new chemical entities. Drug Metabolism Reviews. Retrieved from .

          Sources

          Safety Operating Guide

          A Senior Application Scientist's Guide to the Proper Disposal of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Beyond the Bench—Responsible Chemical Lifecycle Management

          In the fast-paced environment of pharmaceutical research and drug development, the lifecycle of a chemical reagent extends far beyond its use in a reaction vessel. The proper management and disposal of surplus or waste chemicals are not merely regulatory hurdles; they are critical components of a robust safety culture and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine (CAS No. 14367-46-5), a compound commonly used in research settings.

          The causality behind these procedures is rooted in the fundamental principle of minimizing risk. Improper disposal can lead to regulatory non-compliance, environmental contamination, and significant safety hazards, including unforeseen reactions and exposure to personnel. This document serves as a self-validating system for your laboratory's disposal protocols, grounded in authoritative regulatory standards and field-proven safety practices.

          Hazard Profile and Regulatory Imperative

          Understanding the "why" of a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is not a benign substance; its disposal is governed by its specific toxicological and physical properties.

          GHS Hazard Classification

          Safety Data Sheets (SDS) from multiple suppliers consistently classify this compound with several key hazards. These classifications are the primary drivers for its designation as regulated hazardous waste.

          Hazard ClassificationGHS CodeSignal WordDescriptionAuthoritative Source
          Acute Toxicity, OralH302WarningHarmful if swallowed.Angene Chemical[1]
          Skin IrritationH315WarningCauses skin irritation.AK Scientific, Inc.[2]
          Serious Eye IrritationH319WarningCauses serious eye irritation.AK Scientific, Inc.[2]
          Specific Target Organ ToxicityH335WarningMay cause respiratory irritation.AK Scientific, Inc.[2][3]

          These hazards dictate that the compound must not be disposed of with household garbage or allowed to enter any sewage system.[4] The primary regulatory framework governing this process in the United States is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[5] RCRA establishes a "cradle-to-grave" management system, meaning waste is regulated from the moment of generation to its final disposal.[5]

          Core Disposal Principle: Treatment as Regulated Hazardous Waste

          Based on its hazard profile, all waste streams containing N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, including pure unused product, contaminated solutions, and grossly contaminated personal protective equipment (PPE), must be collected and disposed of as hazardous chemical waste. This must be done through a licensed environmental services contractor at an approved waste disposal plant.[2]

          Step-by-Step Disposal Protocol

          This protocol is designed to ensure safety and compliance from the point of waste generation to its final removal from the laboratory.

          Step 1: Point-of-Generation Waste Assessment

          Immediately upon deciding a material containing N-[2-(4-methoxyphenyl)ethyl]propan-2-amine is a waste, a trained laboratory professional must characterize it.[6] Is it the pure chemical? Is it dissolved in a flammable solvent? Is it a minor component in an aqueous solution? This characterization is critical for proper segregation. The key principle is that waste must be accumulated at or near its point of generation, under the control of laboratory personnel.[7]

          Step 2: Adherence to Personal Protective Equipment (PPE) Standards

          When handling waste containers of this compound, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory irritation[2]:

          • Eye Protection: Wear ANSI-approved safety glasses with side shields or chemical splash goggles.

          • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for tears or holes before each use.

          • Body Protection: A standard laboratory coat is required.

          • Respiratory Protection: If handling dusty solids or creating aerosols, use a NIOSH-approved respirator.[2]

          Step 3: Waste Segregation and Container Selection

          Proper segregation is paramount to prevent dangerous chemical reactions.

          • Do Not Mix Incompatible Wastes: Never mix this amine-based compound with strong oxidizing agents, acids, or other reactive chemicals. Keep waste streams separate.[8]

          • Container Selection: The container must be chemically compatible with the waste. For N-[2-(4-methoxyphenyl)ethyl]propan-2-amine, high-density polyethylene (HDPE) or glass containers are appropriate.[8][9] The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[7]

          • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container (like a spill tray) to contain any potential leaks.[6]

          Step 4: Meticulous Waste Labeling

          Improperly labeled waste is a major safety and compliance violation. The waste container must be labeled clearly at the moment the first drop of waste is added. The label must include:

          • The words "Hazardous Waste" .

          • The full chemical name: "N-[2-(4-methoxyphenyl)ethyl]propan-2-amine" . List all other components of the waste mixture as well.

          • The specific hazard characteristics (e.g., "Irritant," "Toxic").

          • The date accumulation started.

          • The name and contact information of the responsible researcher or lab.

          Step 5: Accumulation in a Designated Satellite Accumulation Area (SAA)

          Waste must be stored in a designated SAA, which is at or near the point of generation.[9]

          • Location: The SAA must not be in a high-traffic area and should be clearly marked.

          • Volume Limits: Federal regulations allow for the accumulation of up to 55 gallons of hazardous waste in an SAA.[6]

          • Container Management: Keep the waste container securely closed at all times, except when actively adding waste.

          Step 6: Arranging for Professional Disposal

          Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste transporter.[10] They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA and Department of Transportation (DOT) regulations.

          Emergency Procedures: Spill Management

          Accidental spills must be treated as hazardous waste events.

          • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

          • Control and Contain: If safe to do so, prevent the spill from spreading using absorbent materials like vermiculite or sand. Avoid breathing vapors.[1][3]

          • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using spark-proof tools.

          • Dispose: Place all cleanup materials into a designated hazardous waste container, label it appropriately, and manage it according to the protocol above.[11]

          Disposal Workflow Diagram

          The following diagram illustrates the decision-making process for the proper disposal of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

          G cluster_0 cluster_1 A Waste Generation (N-[2-(4-methoxyphenyl)ethyl]propan-2-amine) B Step 1: Characterize Waste (Pure, Solution, Contaminated Debris) A->B C Step 2: Don PPE (Gloves, Goggles, Lab Coat) B->C D Step 3: Select & Fill Container (Compatible, Leak-Proof, Secondary Containment) C->D E Step 4: Label Container ('Hazardous Waste', Contents, Hazards, Date) D->E F Step 5: Store in SAA (Keep Closed, Secure Location) E->F G Container Full or Project Complete? F->G G->F No H Step 6: Arrange Disposal (Contact EH&S for Pickup) G->H Yes I Final Disposal at Licensed TSDF H->I Spill Spill Event Spill_Response Emergency Spill Protocol (Contain, Clean, Dispose as Waste) Spill->Spill_Response Spill_Response->D

          Caption: Disposal workflow for N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.

          References

          • Safety Data Sheet. (2025, July 10). Cayman Chemical.
          • Safety Data Sheet. (2024, December 26). Angene Chemical.
          • Safety Data Sheet: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. AK Scientific, Inc.
          • Hazardous Waste Variations by State Matrix. Retail Industry Leaders Association.
          • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
          • N-ethyl-1-(4-methoxyphenyl)propan-2-amine. Advanced ChemBlocks.
          • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
          • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
          • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA.
          • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
          • How to Properly Manage Hazardous Waste Under EPA Regulations.
          • Properly Managing Chemical Waste in Laboratories. Ace Waste.
          • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone.
          • Management of Waste. Prudent Practices in the Laboratory - NCBI Bookshelf - NIH.

          Sources

          Personal protective equipment for handling N-[2-(4-methoxyphenyl)ethyl]propan-2-amine

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Safety Summary

          Compound Identity: N-[2-(4-methoxyphenyl)ethyl]propan-2-amine Synonyms: N-Isopropyl-4-methoxyphenethylamine; N-Isopropyl-p-methoxyphenethylamine. Chemical Class: Substituted Phenethylamine / Secondary Aliphatic Amine.

          Critical Hazard Profile: This compound presents a dual-threat profile common to substituted phenethylamines:

          • Chemical Corrosivity: As a secondary amine, the free base is caustic. Direct contact causes immediate skin necrosis and severe, potentially irreversible eye damage.

          • Bioactive Toxicity: Structurally analogous to sympathomimetic agents (e.g., PMMA, Methamphetamine). While specific toxicological data may be sparse, the Precautionary Principle mandates treating this substance as a potent central nervous system (CNS) stimulant and neurotoxin until proven otherwise.

          Immediate Directive: Do NOT handle on an open bench. All operations involving the neat substance (liquid or solid salt) must occur within a certified Chemical Fume Hood (CFH) or Glovebox.

          Hazard Characterization & Risk Assessment

          Before selecting PPE, you must validate the state of the material.[1] The risks differ significantly between the Free Base (Liquid) and the Hydrochloride Salt (Solid) .

          Hazard CategoryGHS Classification (Inferred/Read-Across)Operational Implication
          Skin Corrosion Category 1B (Causes severe burns)Exposure leads to rapid tissue destruction. Amine burns are insidious; pain may be delayed while deep tissue damage occurs.
          Eye Damage Category 1 (Irreversible effects)Vapors alone can cause "glaucopsia" (blue haze vision) and corneal edema. Liquid splash is blinding.
          Acute Toxicity Category 3 (Oral/Dermal/Inhalation)High risk of systemic adrenergic storm (tachycardia, hypertension) if absorbed.
          Sensitization Category 1 (Skin/Respiratory)Secondary amines are known sensitizers. Repeated low-level exposure can lead to anaphylactic responses.

          The PPE Matrix: Layered Defense System

          This matrix is designed for Research & Development (R&D) quantities (<100g). For scale-up, Level A Hazmat protocols may apply.

          A. Hand Protection (The Critical Barrier)
          • Primary Material: Nitrile (Acrylonitrile Butadiene).

          • Contraindication: Do NOT use Latex (poor amine resistance) or Vinyl (permeable).

          ParameterRecommendationScientific Rationale
          Glove Type Double-Gloving Strategy Inner: 4 mil Nitrile (Dexterity). Outer: 5-8 mil High-Performance Nitrile (Barrier).
          Breakthrough < 15 Minutes (Estimated)Aliphatic amines permeate nitrile relatively quickly. The outer glove is a sacrificial layer.
          Protocol "Splash & Change" If any liquid touches the outer glove, immediately doff the outer pair, wash hands (with inner gloves on), and re-glove.
          Spill Cleanup Laminate (Silver Shield/4H) Nitrile is insufficient for pooling liquids. Use laminate liners under heavy nitrile for spill remediation.
          B. Respiratory & Eye Protection
          ComponentStandard Operation (In Fume Hood)High Risk (Outside Hood / Spill)
          Eyes Chemical Splash Goggles (ANSI Z87.1+)Full Facepiece Respirator (No exposed skin).
          Respiratory None required if sash is at working height.P100 + OV Cartridge (Magenta/Black). Rationale: P100 stops salt dusts; OV stops volatile amine vapors.
          Face Face Shield (8-inch) required during transfer.Integrated into Full Facepiece.
          C. Body Shielding
          • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Synthetic blends melt into skin upon contact with amines/fire.

          • Apron: Chemical-resistant rubber or neoprene apron required when transferring volumes >10mL to prevent torso soak-through.

          Operational Workflow Logic

          The following decision tree dictates your safety posture based on the physical state of the compound.

          PPE_Workflow Start Start: Material Assessment State Physical State? Start->State Liquid Liquid (Free Base) State->Liquid Oil/Viscous Solid Solid (HCl Salt) State->Solid Crystalline Hood Engineering Control: Fume Hood REQUIRED Liquid->Hood High Volatility Risk Solid->Hood Aerosol Risk Liquid_PPE PPE: Double Nitrile + Splash Goggles + Neoprene Apron Hood->Liquid_PPE Liquid Handling Solid_PPE PPE: Single Nitrile + Safety Glasses + N95 (if open) Hood->Solid_PPE Solid Handling Action Operation: Weighing/Transfer Liquid_PPE->Action Solid_PPE->Action Disposal Disposal: Segregated Amine Waste Action->Disposal

          Figure 1: Decision logic for PPE selection based on the physical state of N-[2-(4-methoxyphenyl)ethyl]propan-2-amine.[2]

          Detailed Handling Protocol

          Phase 1: Preparation (Pre-Work)
          • Verify Engineering Controls: Ensure Fume Hood velocity is 80–100 fpm (face velocity).

          • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your immediate decontamination agent for surfaces (converts the volatile free base into a non-volatile salt).

          • Static Control: If handling the solid salt, use an anti-static gun. Phenethylamine salts are often fluffy and electrostatic, leading to "jumping" powder that can contaminate the user.

          Phase 2: Active Handling (Synthesis/Aliquot)
          • Weighing:

            • Liquids: Use a positive displacement pipette or glass syringe. Never pour.

            • Solids: Weigh inside the hood. If the balance is external, dissolve the solid in a solvent (e.g., Methanol) inside the hood before moving it.

          • Transfer:

            • Keep all containers closed when not actively withdrawing material.[3]

            • "The Halo Effect": Amines react with CO2 in the air to form carbamates (white crust). Keep exposure to air minimal to maintain purity and prevent crust formation on bottle threads.

          Phase 3: Decontamination & Doffing[4]
          • Surface Decon: Wipe all glassware and bench surfaces with the dilute acid solution prepared in Phase 1, followed by water.

          • Doffing Sequence:

            • Wash outer gloves (if double gloved) with soap/water before removal.

            • Remove apron.

            • Remove outer gloves (peel from wrist, turning inside out).

            • Remove eyewear (handle by straps only).

            • Remove inner gloves.[2][4]

            • Wash hands immediately with soap and cool water for 60 seconds.

          Waste Disposal & Emergency Response

          Disposal Protocol:

          • Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk) or oxidizing agents (fire risk).

          • Labeling: Tag as "Organic Alkali / Amine - Toxic."

          • Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers (corrosion risk).[2]

          Emergency First Aid:

          • Skin Contact: Flush with water for 15 minutes .[2][4] Do not use vinegar on skin (exothermic neutralization can worsen burns); use water only.

          • Eye Contact: Flush for 15 minutes while holding eyelids open. Seek immediate ophthalmological care.

          • Inhalation: Move to fresh air. If wheezing occurs (bronchospasm), medical observation is required for 24 hours (delayed pulmonary edema risk).

          References

          • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 66024, N-Isopropylbenzylamine (Structural Analog). Retrieved October 26, 2025 from [Link]

          • Xu, P., et al. (2022). N-isopropylbenzylamine, a methamphetamine mimic, produces toxicity via increasing nitric oxide in vitro.[5][6] Toxicology, 480, 153337.[6] Retrieved from [Link]

          • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link]

          Sources

          ×

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.